molecular formula C6H4ClN3 B1141531 3-Chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1357945-31-3

3-Chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1141531
CAS No.: 1357945-31-3
M. Wt: 153.569
InChI Key: VTZFXQIDOWNVDA-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[4,3-b]pyridine is a versatile heterocyclic building block in medicinal chemistry and drug discovery. While specific biological data for this exact chloro-substituted analogue is not fully reported in the public domain, the pyrazolo[4,3-b]pyridine core is a privileged scaffold in pharmaceutical research . This structure is of high interest for developing inhibitors for a range of biological targets. For instance, derivatives of this ring system have been investigated as potential HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 inducible T-cell kinase (ITK) inhibitors, and corticotropin-releasing factor receptor type-1 (CRF1) antagonists . The chlorine atom at the 3-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of targeted therapeutic agents. Researchers value this compound for its utility in constructing complex molecules for high-throughput screening and the development of candidates for various disease areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZFXQIDOWNVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736776
Record name 3-Chloro-2H-pyrazolo[4,3-b]pyridine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-31-3
Record name 3-Chloro-1H-pyrazolo[4,3-b]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2H-pyrazolo[4,3-b]pyridine
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Foundational & Exploratory

Synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism for 3-Chloro-1H-pyrazolo[4,3-b]pyridine, a significant heterocyclic scaffold in medicinal chemistry. The described pathway commences with readily available starting materials and proceeds through the formation of the pyrazolo[4,3-b]pyridine core, followed by functional group manipulations to install the chloro substituent at the 3-position. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to aid in the practical application of this synthesis.

Core Synthesis Strategy: Building the Pyrazolo[4,3-b]pyridine Ring System

The principal route to the 1H-pyrazolo[4,3-b]pyridine core involves a multi-step sequence beginning with a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction. This efficient method utilizes 2-chloro-3-nitropyridine as the starting material.[1][2][3][4]

The synthesis begins with the SNAr reaction between a 2-chloro-3-nitropyridine derivative and an active methylene compound, such as ethyl acetoacetate. This is followed by a one-pot azo-coupling and cyclization, characteristic of the Japp-Klingemann reaction, to yield a stable ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate intermediate.[1][2][3][4]

Functionalization to this compound

Conversion of the 3-carboxylate intermediate to the final 3-chloro product can be achieved through two primary pathways:

Pathway A: Decarboxylation followed by Direct Chlorination

  • Hydrolysis: The ethyl ester at the 3-position is first hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using an aqueous solution of potassium carbonate under microwave irradiation.[5]

  • Decarboxylation: The resulting carboxylic acid is then decarboxylated to yield the 1H-pyrazolo[4,3-b]pyridine core. This step can often be accomplished by heating the carboxylic acid, sometimes in the presence of a catalyst.

  • Chlorination: The final step is the direct chlorination of the pyrazolo[4,3-b]pyridine ring at the 3-position. This can be achieved using a variety of chlorinating agents, with N-chlorosuccinimide (NCS) being a common choice for such heterocyclic systems.

Pathway B: Conversion to Amine and Sandmeyer Reaction

  • Hydrolysis: Similar to Pathway A, the ethyl ester is hydrolyzed to the carboxylic acid.

  • Conversion to Amine: The carboxylic acid can be converted to an amino group at the 3-position. This transformation can be accomplished through a Curtius, Hofmann, or Schmidt rearrangement.

  • Sandmeyer Reaction: The 3-amino-1H-pyrazolo[4,3-b]pyridine is then converted to the 3-chloro derivative via the Sandmeyer reaction. This involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) chloride solution.[6][7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound. Please note that yields and reaction conditions can vary depending on the specific substrates and optimization.

StepReagents and ConditionsYield (%)Reference(s)
Formation of Pyrazolo[4,3-b]pyridine-3-carboxylate 2-chloro-3-nitropyridine, ethyl acetoacetate, aryldiazonium tosylate, pyridine, pyrrolidine, MeCN, 40 °C69-88[2]
Hydrolysis of Ethyl Ester Ethyl pyrazolylacetate, K2CO3, EtOH, Microwave, 180 °C, 20 min~98[5]
Sandmeyer Chlorination of Aminoheterocycle Aminoheterocycle, NaNO2, aq. HCl, 0 °C; then CuCl, 25 °C40-65[6][7]

Experimental Protocols

1. General Procedure for the Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [8]

To a solution of the appropriate nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), the corresponding aryldiazonium tosylate (1.1 mmol) is added, followed by pyridine (0.08 mL, 1 mmol). The reaction mixture is stirred at room temperature for a duration of 5 to 60 minutes, with progress monitored by Thin Layer Chromatography (TLC). Following this, pyrrolidine (0.33 mL, 4 mmol) is added, and the mixture is stirred at 40 °C for an additional 15 to 90 minutes, again monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, poured into 50 mL of 1N hydrochloric acid, and extracted with chloroform. The combined organic layers are then dried and concentrated to yield the crude product, which can be purified by column chromatography.

2. General Procedure for the Hydrolysis of Ethyl Pyrazole-3-carboxylate [5]

The ethyl pyrazole-3-carboxylate (1 mmol) is dissolved in ethanol. To this solution, potassium carbonate (3.0 eq) is added. The reaction mixture is then subjected to microwave irradiation at 180 °C for 20 minutes. After cooling, the solvent is removed under reduced pressure, and the resulting potassium carboxylate salt can be used in the next step, with or without further purification.

3. General Procedure for the Sandmeyer Chlorination of 3-Amino-1H-pyrazolo[4,3-b]pyridine [6]

The 3-amino-1H-pyrazolo[4,3-b]pyridine (1 equiv.) is dissolved in 37% aqueous HCl (0.2 M). The solution is cooled to 0 °C in an ice bath. A solution of sodium nitrite (1.1 equiv.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for 15 minutes to ensure complete diazotization. Subsequently, a solution of copper(I) chloride (1.3 equiv.) in concentrated HCl is added, and the reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude this compound, which can be purified by chromatography.

Synthesis Mechanism Visualization

The following diagrams illustrate the proposed synthesis pathways for this compound.

Synthesis_Pathway_A Start 2-Chloro-3-nitropyridine + Ethyl Acetoacetate Intermediate1 Ethyl 2-acetyl-2-((3-nitropyridin-2-yl)amino)acetate Start->Intermediate1 SNAr Intermediate2 Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate Intermediate1->Intermediate2 Japp-Klingemann Cyclization Intermediate3 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid Intermediate2->Intermediate3 Hydrolysis Intermediate4 1H-Pyrazolo[4,3-b]pyridine Intermediate3->Intermediate4 Decarboxylation FinalProduct This compound Intermediate4->FinalProduct Chlorination (e.g., NCS)

Caption: Pathway A: Synthesis via Decarboxylation and Direct Chlorination.

Synthesis_Pathway_B Start Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate Intermediate1 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid Start->Intermediate1 Hydrolysis Intermediate2 3-Amino-1H-pyrazolo[4,3-b]pyridine Intermediate1->Intermediate2 Curtius/Hofmann/ Schmidt Rearrangement Intermediate3 Diazonium Salt Intermediate2->Intermediate3 Diazotization (NaNO2, HCl) FinalProduct This compound Intermediate3->FinalProduct Sandmeyer Reaction (CuCl)

Caption: Pathway B: Synthesis via Sandmeyer Reaction.

References

Spectroscopic Profile of 3-Chloro-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the heterocyclic compound 3-Chloro-1H-pyrazolo[4,3-b]pyridine. Due to the limited availability of experimental spectroscopic data in public domains, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. The guide includes structured tables of predicted spectral data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis. This information is intended to serve as a valuable resource for scientists engaged in medicinal chemistry and drug discovery, where pyrazolopyridine scaffolds are of significant interest.

Introduction

This compound is a halogenated derivative of the pyrazolopyridine class of bicyclic aromatic heterocycles. The pyrazolopyridine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of therapeutic properties. The introduction of a chlorine atom at the 3-position of the pyrazolo[4,3-b]pyridine scaffold can significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Accurate spectroscopic characterization is paramount for the unambiguous identification and purity assessment of such compounds during the drug discovery and development process.

This guide provides a comprehensive summary of the predicted spectroscopic data for this compound, offering a foundational dataset for researchers working with this and related compounds.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted using computational algorithms and have not been experimentally verified. These predictions are intended to provide an approximation of the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 14.5br s1HN1-H
~8.4 - 8.5d1HH-7
~7.8 - 7.9d1HH-5
~7.2 - 7.3dd1HH-6

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~148C-7a
~145C-3
~130C-5
~128C-3a
~118C-7
~115C-6
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~1610, 1580, 1470Medium-StrongC=C and C=N stretching (aromatic rings)
~1350MediumIn-plane N-H bend
~850StrongC-Cl stretch
~780StrongOut-of-plane C-H bend
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for generating ions.

Table 4: Predicted Mass Spectrum Data (Electron Ionization) for this compound

m/zRelative Intensity (%)Assignment
153/155100/33[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
118~50[M-Cl]⁺
91~30[C₅H₃N₂]⁺

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented in this guide. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a larger spectral width (e.g., 0-160 ppm), and a relaxation delay of 2-5 seconds.

    • A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Spectrum Acquisition:

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound using Electron Ionization Mass Spectrometry (EI-MS).

Methodology:

  • Sample Introduction:

    • For a volatile and thermally stable compound like this compound, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

    • DIP-MS: A small amount of the solid sample is placed in a capillary tube, which is then inserted into the ion source via the probe. The probe is heated to volatilize the sample.

    • GC-MS: The sample is dissolved in a volatile solvent and injected into the gas chromatograph, where it is vaporized and separated from the solvent before entering the mass spectrometer ion source.

  • Ionization:

    • The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[1][2]

    • This causes the molecules to lose an electron, forming a radical cation (the molecular ion, [M]⁺•).[1][2]

  • Mass Analysis:

    • The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

    • Identify the molecular ion peak and any characteristic isotopic patterns (e.g., the M+2 peak for chlorine).

    • Analyze the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Purification->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data (NMR, IR, and MS) for this compound, a compound of interest in medicinal chemistry. While experimental verification is essential, these predicted data, coupled with the detailed experimental protocols, offer valuable guidance for researchers in the synthesis, identification, and further investigation of this and structurally related molecules. The provided workflow for spectroscopic analysis serves as a general framework for the systematic characterization of novel chemical entities.

References

An In-depth Technical Guide to the Biological Targets of 3-Chloro-1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets of 3-Chloro-1H-pyrazolo[4,3-b]pyridine and its structurally related pyrazolopyridine derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating activity against a range of therapeutically relevant biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support ongoing research and drug development efforts in this area.

Key Biological Targets and Quantitative Data

Derivatives of the pyrazolopyridine core have been identified as potent modulators of several important biological targets, primarily within the categories of protein kinases, cytoskeletal components, DNA-modifying enzymes, and G-protein coupled receptors. The following tables summarize the reported inhibitory activities of these compounds against their respective targets.

Kinase Inhibitors

Pyrazolopyridine derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer and inflammatory diseases.

Table 1: Inhibition of Anaplastic Lymphoma Kinase (ALK) by Pyrazolo[3,4-b]pyridine Derivatives

Compound IDALK IC50 (nM)ALK-L1196M IC50 (nM)Cell LineCell-based IC50 (nM)
10g <0.5<0.5ALK-L1196M-Ba/F3-
Crizotinib --H2228-

Data extracted from a study on pyrazolo[3,4-b]pyridines designed to overcome crizotinib resistance.[1]

Table 2: Inhibition of Tropomyosin Receptor Kinases (TRK) by Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Cell LineCell-based IC50 (µM)
C03 56--Km-120.304
Larotrectinib 3.0130.2--
Entrectinib 135--
Compound 3 1.62.92.0BaF3 (xDFG mutants)-
Compound 4 172811--
Compound 5 122215--

Data for pyrazolo[3,4-b]pyridine derivatives C03, 4, and 5, and reference compounds.[2][3]

Table 3: Inhibition of TANK-binding kinase 1 (TBK1) by 1H-pyrazolo[3,4-b]pyridine Derivatives

Compound IDTBK1 IC50 (nM)Cell LinesCell-based Antiproliferative Effect
15y 0.2A172, U87MG, A375, A2058, Panc0504Micromolar range
15i 8.5--
15t 0.8--
BX795 7.1--
MRT67307 28.7--

Data from a study on the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[4][5]

Table 4: Inhibition of Cyclin-Dependent Kinases (CDKs) by Pyrazolo[3,4-d]pyrimidine and Related Derivatives

Compound IDCDK2/cyclin A2 IC50 (µM)Cell LineCell-based IC50 (µM)
Various 0.061 - 2.050MCF-7, HepG-2, HCT-116-
Sorafenib (ref) 0.184--
Dinaciclib (ref) 0.029--

Data for a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine scaffolds.[9][10]

Topoisomerase IIα Inhibitors

Certain pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of topoisomerase IIα, a key enzyme in DNA replication and chromosome segregation.

Table 5: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives as Topoisomerase IIα Inhibitors

Compound IDCell LineGI50 (µM)
8c NCI-60 Panel (average)1.33
8c Leukemia Cell Lines0.15 - 4.43
8c MV4-110.72
8b MV4-113.55
8f MV4-113.70
8e NCI-60 PanelPotent activity noted

GI50 represents the concentration for 50% growth inhibition. Data from a study on indole-conjugated pyrazolo[3,4-b]pyridines.[11]

Tubulin Polymerization Inhibitors

The pyrazolopyridine scaffold has been utilized to develop compounds that inhibit tubulin polymerization, a validated anticancer strategy.

Table 6: Tubulin Polymerization Inhibition by Pyrazole-containing Derivatives

Compound IDTargetIC50 (µM)
4k Tubulin PolymerizationPotent inhibition at 5 µM
5a Tubulin PolymerizationPotent inhibition at 20 µM
Colchicine (ref) Tubulin PolymerizationPotent inhibition at 3 µM

Qualitative and semi-quantitative data from a study on pyrazole-containing tubulin polymerization inhibitors.[12]

Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulators (PAMs)

Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as positive allosteric modulators of mGluR4, a target for neurological disorders like Parkinson's disease.

Table 7: mGluR4 Potentiation by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDmGluR4 PAM EC50 (µM)
7 4.6

EC50 for potentiation of an EC20 concentration of glutamate. Data from an HTS campaign identifying novel mGluR4 PAMs.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers working with this compound and related derivatives.

Kinase Inhibition Assays

a) Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (for TRK and other kinases)

This assay quantitatively measures kinase activity by detecting the phosphorylation of a substrate.

  • Principle: A biotinylated substrate peptide is phosphorylated by the kinase. An anti-phospho-specific antibody labeled with europium cryptate and streptavidin-labeled XL665 are added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium and XL665 into close proximity, resulting in a FRET signal.

  • Materials:

    • Kinase (e.g., TRKA, ALK, TBK1)

    • Biotinylated substrate peptide (specific for the kinase)

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • HTRF detection reagents: Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665

    • HTRF detection buffer

    • 384-well low-volume plates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound solution.

    • Add the kinase and biotinylated substrate solution to the wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific duration (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect phosphorylation by adding the HTRF detection reagents diluted in detection buffer.

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

    • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14][15]

b) ADP-Glo™ Luminescent Kinase Assay (for TBK1 and CDKs)

This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Principle: The kinase reaction consumes ATP, producing ADP. After the reaction, the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the initial ADP amount and thus the kinase activity.

  • Materials:

    • Kinase (e.g., TBK1, CDK2/cyclin A2)

    • Substrate (e.g., Myelin Basic Protein for TBK1)

    • ATP

    • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

    • Test compounds in DMSO

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • 384-well plates

    • Luminometer

  • Procedure:

    • Add the test inhibitor and kinase to the wells of a 384-well plate.

    • Add the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Record the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[9][16][17]

Topoisomerase IIα DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.

  • Principle: Topoisomerase IIα relaxes supercoiled plasmid DNA. Inhibitors of the enzyme prevent this relaxation. The supercoiled and relaxed forms of the DNA can be separated by agarose gel electrophoresis.

  • Materials:

    • Human Topoisomerase IIα

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA, 30 µg/ml BSA)

    • ATP

    • Test compounds in DMSO

    • STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue)

    • Chloroform/isoamyl alcohol (24:1)

    • Agarose gel (1%) containing ethidium bromide

    • Gel electrophoresis apparatus and power supply

    • UV transilluminator

  • Procedure:

    • In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, and supercoiled DNA.

    • Add the test compound at various concentrations.

    • Add purified topoisomerase IIα to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding STEB and chloroform/isoamyl alcohol, then vortex.

    • Centrifuge to separate the aqueous and organic phases.

    • Load the aqueous phase onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed DNA.

    • Visualize the DNA bands under UV light.

    • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Determine the concentration of the compound that inhibits 50% of the DNA relaxation activity.[18][19]

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

  • Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm.

  • Materials:

    • Purified tubulin (e.g., from bovine brain)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP

    • Glycerol (as a polymerization enhancer)

    • Test compounds in DMSO

    • 96-well plates

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Pre-warm the spectrophotometer to 37°C.

    • In a pre-warmed 96-well plate, add the test compound at various concentrations.

    • Prepare a cold solution of tubulin, GTP, and glycerol in polymerization buffer.

    • Initiate polymerization by adding the cold tubulin solution to the wells.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes.

    • Data Analysis: Plot the absorbance at 340 nm against time. Determine the Vmax (maximum rate of polymerization) and the final absorbance at the steady state. Calculate the percentage of inhibition compared to a vehicle control to determine the IC50 value.[6]

mGluR4 Positive Allosteric Modulator (PAM) Assay

This cell-based assay measures the ability of a compound to potentiate the response of the mGluR4 receptor to its endogenous ligand, glutamate.

  • Principle: A cell line co-expressing human mGluR4 and a chimeric G-protein (Gqi5) is used. Activation of this chimeric receptor by glutamate leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye. A PAM will enhance the calcium response to a sub-maximal concentration of glutamate.

  • Materials:

    • Human mGluR4/Gqi5 expressing CHO cells

    • Cell culture medium (e.g., DMEM with 10% dialyzed FBS)

    • Fluo-4AM (calcium indicator dye)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Glutamate

    • Test compounds in DMSO

    • Black-walled, clear-bottomed 384-well plates

    • Fluorescence imaging plate reader (e.g., FDSS)

  • Procedure:

    • Plate the mGluR4/Gqi5/CHO cells in 384-well plates and incubate overnight.

    • Load the cells with Fluo-4AM dye for 45 minutes at 37°C.

    • Wash the cells and add assay buffer.

    • Add the test compounds at various concentrations.

    • Measure the baseline fluorescence.

    • Add an EC20 concentration of glutamate to the wells.

    • Measure the calcium flux as an increase in fluorescence.

    • Data Analysis: Calculate the potentiation of the glutamate response by the compound. Plot the percentage of potentiation against the logarithm of the compound concentration to determine the EC50 value.[7]

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • Cell culture medium

    • Test compounds in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[8][20][21]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazolopyridine derivatives and a general workflow for inhibitor screening.

experimental_workflow cluster_screening Inhibitor Screening Workflow Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay High-Throughput Screen Hit Identification Hit Identification Primary Assay->Hit Identification Activity Threshold Dose-Response Dose-Response Hit Identification->Dose-Response Confirmed Hits IC50 Determination IC50 Determination Dose-Response->IC50 Determination Secondary Assays Secondary Assays IC50 Determination->Secondary Assays Potent Compounds Lead Compound Lead Compound Secondary Assays->Lead Compound Selectivity & Cell Activity

Caption: A generalized workflow for the screening and identification of lead compounds from a chemical library.

alk_signaling cluster_alk ALK Signaling Pathway in NSCLC ALK Fusion Protein ALK Fusion Protein RAS RAS ALK Fusion Protein->RAS PI3K PI3K ALK Fusion Protein->PI3K JAK JAK ALK Fusion Protein->JAK Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor->ALK Fusion Protein RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Proliferation STAT->Proliferation ERK ERK MEK->ERK Survival Survival mTOR->Survival ERK->Proliferation

Caption: The oncogenic ALK signaling cascade and its inhibition by pyrazolopyridine derivatives.

trk_signaling cluster_trk TRK Signaling Pathway in Cancer Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor RAS/MAPK RAS/MAPK TRK Receptor->RAS/MAPK PI3K/AKT PI3K/AKT TRK Receptor->PI3K/AKT PLCγ PLCγ TRK Receptor->PLCγ Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor->TRK Receptor Proliferation Proliferation RAS/MAPK->Proliferation Survival Survival PI3K/AKT->Survival Differentiation Differentiation PLCγ->Differentiation

Caption: The TRK signaling pathway, a target for pyrazolopyridine-based inhibitors in cancer therapy.

tbk1_signaling cluster_tbk1 TBK1 Signaling in Innate Immunity Pathogen Recognition Pathogen Recognition Adaptor Proteins Adaptor Proteins Pathogen Recognition->Adaptor Proteins TBK1 TBK1 Adaptor Proteins->TBK1 IRF3/7 IRF3/7 TBK1->IRF3/7 Phosphorylation Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor->TBK1 Type I Interferon Production Type I Interferon Production IRF3/7->Type I Interferon Production

Caption: Inhibition of the TBK1-mediated innate immune response by pyrazolopyridine derivatives.

This guide serves as a foundational resource for understanding the therapeutic potential of this compound derivatives. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development of this promising class of compounds.

References

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a bicyclic heteroaromatic system that has emerged as a "privileged structure" in medicinal chemistry. Its rigid framework, combined with the presence of multiple nitrogen atoms acting as hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. This has led to the discovery and development of potent modulators of enzymes and receptors, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyrazolo[4,3-b]pyridine derivatives, with a focus on their applications as kinase inhibitors and immune checkpoint modulators.

Synthetic Strategies

The construction of the pyrazolo[4,3-b]pyridine core can be achieved through several synthetic routes. A common and efficient strategy involves the annulation of a pyrazole ring onto a functionalized pyridine core. One such robust method starts from readily available 2-chloro-3-nitropyridines, proceeding through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[1][2]

Key Experimental Protocol: General Synthesis of Ethyl 1-Aryl-pyrazolo[4,3-b]pyridine-3-carboxylates

A general and efficient one-pot procedure for the synthesis of various pyrazolo[4,3-b]pyridine derivatives has been reported.[1]

Step 1: Azo-coupling To a solution of an appropriate nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), the corresponding aryldiazonium tosylate (1.1 mmol) is added, followed by pyridine (0.08 mL, 1 mmol). The reaction mixture is stirred at room temperature for a duration of 5 to 60 minutes, with progress monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization Following the completion of the azo-coupling, pyrrolidine (0.33 mL, 4 mmol) is added to the reaction mixture. The mixture is then stirred at 40°C for 15 to 90 minutes, again monitored by TLC.

Step 3: Work-up and Isolation Upon completion, the reaction mixture is cooled to room temperature, poured into 50 mL of 1N hydrochloric acid, and extracted with chloroform (CHCl3). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired pyrazolo[4,3-b]pyridine derivative.

This protocol offers several advantages, including the use of stable arenediazonium tosylates and the operational simplicity of a one-pot reaction combining azo-coupling, deacylation, and pyrazole ring formation.[1][2]

Therapeutic Applications and Biological Activities

The pyrazolo[4,3-b]pyridine scaffold has been successfully employed to generate inhibitors for several important drug targets. The following sections detail its application in targeting the c-Met receptor tyrosine kinase and the PD-1/PD-L1 immune checkpoint.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant activation of the HGF/c-Met signaling pathway is a key driver in many human cancers, making it an attractive target for therapeutic intervention.

A series of 1-sulfonyl-pyrazolo[4,3-b]pyridines has been designed and optimized as selective c-Met inhibitors.[3] These compounds have demonstrated high potency and favorable pharmacokinetic properties, with some advancing to preclinical development.

Compound IDScaffoldTargetIC50 (nM)Reference
Glumetinib Pyrazolo[4,3-b]pyridinec-MetLow nM[1]
Compound 46 1-Sulfonylpyrazolo[4,3-b]pyridinec-MetPotent (specific value not in abstract)[3]

The binding of HGF to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers multiple downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which promote cell growth, survival, and motility.

HGF_cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K activates RAS RAS cMet->RAS activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazolo[4,3-b]pyridine c-Met Inhibitor Inhibitor->cMet inhibits

HGF/c-Met signaling pathway and point of inhibition.
Blockade of the PD-1/PD-L1 Interaction

The interaction between programmed cell death protein 1 (PD-1) on T-cells and its ligand, programmed death-ligand 1 (PD-L1), on tumor cells is a critical immune checkpoint that suppresses anti-tumor immunity. Small-molecule inhibitors that block this interaction can restore T-cell function and represent a promising approach in cancer immunotherapy.

A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been developed as potent small-molecule inhibitors of the PD-1/PD-L1 interaction.[4]

Compound IDScaffoldTargetAssayIC50 (nM)EC50 (µM)Reference
D38 1-Methyl-1H-pyrazolo[4,3-b]pyridinePD-1/PD-L1 InteractionHTRF9.61.61 (co-culture model)[4]

This protocol describes a typical HTRF assay used to screen for inhibitors of the PD-1/PD-L1 interaction.

Principle: The assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). Recombinant PD-1 and PD-L1 proteins are labeled with the donor and acceptor, respectively. When the proteins interact, the fluorophores are brought into close proximity, resulting in a high FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the signal.[5][6]

Procedure:

  • Compound Dispensing: Serially diluted test compounds (e.g., in DMSO) are dispensed into the wells of a low-volume 384-well plate.[5]

  • Reagent Addition: A solution containing donor-labeled PD-1 (e.g., Eu-K labeled) is added to each well.[5]

  • Second Reagent Addition: A solution containing acceptor-labeled PD-L1 (e.g., d2 labeled) is added. Alternatively, the two labeled proteins and detection reagents can be pre-mixed and added in a single step.[5][7]

  • Incubation: The plate is sealed and incubated at room temperature for a defined period (e.g., 2 to 4 hours), protected from light, to allow the binding reaction to reach equilibrium.[5]

  • Signal Detection: The plate is read on an HTRF-compatible plate reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[5]

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. The percentage of inhibition is determined relative to controls, and IC50 values are calculated by fitting the data to a dose-response curve.

The engagement of PD-1 on an activated T-cell by PD-L1 on a tumor cell leads to the recruitment of phosphatases (like SHP-2) to the T-cell. This dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K, thereby suppressing T-cell activation, proliferation, and cytokine release.

PD1_PDL1_Pathway cluster_0 Tumor Cell cluster_1 T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds TCR TCR Signaling (PI3K, ZAP70) PD1->TCR inhibits Suppression Suppression of T-Cell Function PD1->Suppression Activation T-Cell Activation TCR->Activation Inhibitor Pyrazolo[4,3-b]pyridine PD-1/PD-L1 Inhibitor Inhibitor->PDL1 blocks interaction Inhibitor->PD1

PD-1/PD-L1 signaling and the mechanism of inhibition.

Structure-Activity Relationships (SAR)

The development of potent and selective pyrazolo[4,3-b]pyridine derivatives relies heavily on understanding their structure-activity relationships. For the 1-methyl-1H-pyrazolo[4,3-b]pyridine series of PD-1/PD-L1 inhibitors, SAR studies have elucidated the importance of specific substitutions on the core scaffold. The binding mode of the most potent compounds, like D38, has been analyzed through molecular docking, providing insights for further optimization.[4] Similarly, for c-Met inhibitors, optimization of substituents on the pyrazolo[4,3-b]pyridine core was crucial for improving metabolic stability and achieving potent inhibition through key interactions with residues like Met1160 and Tyr1230 in the kinase domain.

Conclusion

The pyrazolo[4,3-b]pyridine scaffold represents a versatile and highly valuable core for the design of novel therapeutics. Its synthetic accessibility and amenability to structural modification have enabled the development of potent and selective inhibitors for challenging targets in oncology and immunology. The success of this scaffold in generating preclinical candidates for both c-Met and PD-1/PD-L1 highlights its "privileged" nature. Future work in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new therapeutic targets, and expanding the chemical space around this remarkable heterocyclic system.

References

Solubility of 3-Chloro-1H-pyrazolo[4,3-b]pyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-Chloro-1H-pyrazolo[4,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolopyridine scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] Understanding the solubility of this compound in common organic solvents is a critical first step in its handling, purification, reaction optimization, and formulation development.

This technical guide provides a comprehensive overview of the available solubility information for this compound. While specific quantitative solubility data is not extensively published, this document compiles inferred solubility characteristics from synthetic procedures and provides standardized experimental protocols for researchers to determine precise solubility values in their own laboratories.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₄ClN₃PubChem[3]
Molecular Weight 153.57 g/mol PubChem[3]
Appearance Solid (inferred)Sigma-Aldrich[4]
InChI Key CDQRFKKCBULBSD-UHFFFAOYSA-NPubChem[3]
XLogP3 1.2PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]

Solubility Profile in Common Organic Solvents

The molecule's structure, featuring a polar pyrazolopyridine core and a chloro-substituent, suggests it will be most soluble in polar aprotic and some polar protic solvents. Its solubility is expected to be limited in nonpolar solvents.

Qualitative Solubility Data Summary

The following table summarizes the inferred solubility based on solvents mentioned in synthetic and analytical procedures involving this compound and its analogs.

SolventSolvent TypeInferred SolubilityContext / Citation
Dimethylformamide (DMF) Polar AproticSolubleUsed as a reaction solvent for synthesis of pyrazolopyridine derivatives.[5]
Acetonitrile (ACN) Polar AproticSolubleUsed as a reaction solvent for chlorination of a pyrazolopyridine core.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleCommonly used for creating stock solutions for biological assays and solubility screening.[7][8]
Chloroform (CHCl₃) Weakly PolarSolubleUsed for extraction during workup of related pyrazolopyridine syntheses.[6]
Ethanol Polar ProticSparingly SolubleUsed as a reaction solvent in the synthesis of related pyrazole compounds.[9]
Methanol Polar ProticSparingly SolubleMentioned in synthetic procedures for related heterocyclic compounds.[10]
Ethylene Glycol Polar ProticSoluble at High Temp.Used as a high-boiling solvent in a reaction to form a pyrazolopyridine ring.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, standardized methods for determining solubility are essential. The two most common methods in drug discovery are the equilibrium (thermodynamic) and kinetic solubility assays.[7][11]

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound, representing the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[11][12]

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for an extended period to ensure equilibrium is reached.[12][13] After this period, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.[14]

Detailed Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the selected organic solvent in a glass vial. The amount should be sufficient to ensure that solid material remains after equilibrium is achieved.

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).[14] Agitate the mixture for a sufficient duration to reach equilibrium, typically between 24 and 72 hours.[11][15]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle.[13] Separate the saturated solution (supernatant) from the excess solid. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed to pellet the solid.

    • Filtration: Carefully filter the solution using a chemically inert syringe filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove any particulate matter.[14]

  • Quantification:

    • Dilute an aliquot of the clear filtrate with an appropriate mobile phase or solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), by comparing the response to a standard curve prepared from a known concentration stock solution.[14][16]

  • Calculation: The equilibrium solubility is reported as the determined concentration in units such as µg/mL, mg/L, or mmol/L.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of compounds under non-equilibrium conditions.[7] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous or organic medium.[8][16]

Principle: A small volume of a concentrated DMSO stock solution of the test compound is added to the solvent of interest. Any precipitate that forms is measured or removed, and the concentration of the compound remaining in solution is determined.[7][17]

Detailed Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[8]

  • Assay Plate Preparation: Dispense the selected organic solvent into the wells of a 96-well microtiter plate.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the solvent in the wells to achieve the desired final concentration. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.[16]

  • Incubation: Cover the plate and shake it at room temperature for a short period (e.g., 1-2 hours).[17]

  • Analysis (Choose one method):

    • Nephelometry (Turbidimetric Method): Measure the amount of light scattered by the precipitate formed in each well using a nephelometer.[7][11] The solubility is defined as the concentration at which significant precipitation is first observed.

    • Direct UV / LC-MS Analysis: After incubation, separate the undissolved precipitate using a filter plate (a 96-well plate with filters at the bottom of each well).[16] The concentration of the compound in the clear filtrate is then quantified using a plate reader (for UV-Vis) or by LC-MS/MS analysis against a standard curve.[8]

Visualizations: Workflows and Influencing Factors

The following diagrams illustrate the experimental workflows and key relationships in solubility determination.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid Compound to Solvent B Agitate at Constant Temp (24-72 hours) A->B Seal Vial C Centrifuge or Filter to Remove Solid B->C Allow to Settle D Analyze Supernatant (HPLC or LC-MS) C->D Collect Filtrate E Calculate Concentration vs. Standard Curve D->E

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_run Assay Execution cluster_analysis Analysis A Prepare High-Conc. DMSO Stock Solution C Add DMSO Stock to Solvent (Crash Precipitation) A->C B Dispense Assay Solvent into Microplate B->C D Incubate with Shaking (1-2 hours) C->D E Measure Turbidity (Nephelometry) D->E F OR: Filter & Quantify (LC-MS / UV) D->F

Caption: Workflow for Kinetic Solubility Determination.

Solubility_Factors cluster_compound Compound Properties cluster_solution Solution Conditions Sol Compound Solubility Lipophilicity Lipophilicity (LogP) Lipophilicity->Sol Crystal Crystal Lattice Energy Crystal->Sol Size Molecular Size/Volume Size->Sol Hbond Hydrogen Bonding Hbond->Sol Temp Temperature Temp->Sol Solvent Solvent Polarity Solvent->Sol Time Time (Equilibrium) Time->Sol

Caption: Key Factors Influencing Compound Solubility.[7][15][18]

References

An In-depth Technical Guide to the Tautomeric Forms of Pyrazolo[3,4-b]pyridines and Their Relative Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are, in turn, dictated by their tautomeric state. This technical guide provides a comprehensive overview of the tautomerism of pyrazolo[3,4-b]pyridines, focusing on the relative stability of the principal tautomeric forms, the methodologies used for their characterization, and the implications for drug design and development.

Introduction: The Tautomerism of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are bicyclic aromatic compounds that can exist in several tautomeric forms. The most common of these are the 1H- and 2H-tautomers, which arise from the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1][2] The position of this proton significantly influences the electronic distribution, hydrogen bonding capabilities, and overall shape of the molecule, thereby affecting its interaction with biological targets.[3]

Beyond the fundamental 1H- and 2H-forms, the presence of substituents can introduce additional tautomeric possibilities. For instance, hydroxyl groups at the C4 or C6 positions can lead to the formation of more stable 4-oxo or 6-oxo pyridone tautomers.[2] Understanding the predominant tautomeric form under physiological conditions is crucial for structure-activity relationship (SAR) studies and rational drug design.

Relative Stability of Tautomeric Forms: A Quantitative Analysis

The relative stability of the 1H- and 2H-tautomers of pyrazolo[3,4-b]pyridines has been investigated through both computational and experimental methods. Theoretical calculations consistently show that the 1H-tautomer is significantly more stable than the 2H-tautomer. This increased stability is attributed to a more favorable aromatic circulation in both the pyrazole and pyridine rings of the 1H isomer.[1]

Computational Data

Quantum chemical calculations provide valuable insights into the intrinsic stability of tautomers. The following table summarizes the calculated relative energies for the parent pyrazolo[3,4-b]pyridine and a selection of substituted derivatives.

CompoundTautomerComputational MethodBasis SetRelative Energy (kcal/mol)Reference
Pyrazolo[3,4-b]pyridine1HAM1-0.00[1]
2HAM1-+8.85[1]
Substituted Pyrazolo[3,4-b]pyridine 11HDFT (B3LYP)6-31G(d,p)0.00[4]
2HDFT (B3LYP)6-31G(d,p)Est. > 8[4]
Substituted Pyrazolo[3,4-b]pyridine 21HDFT (B3LYP)cc-pVTZ0.00[5]
2HDFT (B3LYP)cc-pVTZEst. > 8[5]
Estimated based on the significant stability of the 1H tautomer reported in the literature.
Factors Influencing Tautomeric Equilibrium

Several factors can influence the position of the tautomeric equilibrium:

  • Aromaticity : The 1H-tautomer allows for a more delocalized π-electron system, resulting in greater aromatic stabilization compared to the 2H-tautomer.[1]

  • Substituents : The electronic nature and position of substituents on the pyrazolo[3,4-b]pyridine core can modulate the relative stability of the tautomers.

  • Solvent Effects : The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the tautomers.

  • Ring Saturation : If the pyridine ring is not fully unsaturated (e.g., in tetrahydropyridone derivatives), the 2H-tautomer may be favored.[6]

Methodologies for Tautomer Characterization

The determination of the predominant tautomeric form of pyrazolo[3,4-b]pyridines relies on a combination of computational and experimental techniques.

Computational Workflow for Tautomer Stability Prediction

A typical computational workflow for predicting the relative stability of tautomers involves several key steps, as illustrated in the diagram below. This process allows for the systematic enumeration of possible tautomers and the calculation of their relative free energies in a simulated physiological environment.

G Computational Workflow for Tautomer Analysis cluster_0 Tautomer Enumeration cluster_1 Conformational Search & Energy Minimization cluster_2 Energy Calculation & Analysis start Input Molecule enum Generate Possible Tautomers (e.g., using RDKit) start->enum conf Generate Conformers for each Tautomer enum->conf opt Geometry Optimization (e.g., DFT: B3LYP/6-31G*) conf->opt spe Single Point Energy Calculation (Higher Level Theory) opt->spe solv Solvation Energy Correction (e.g., PCM/SMD) spe->solv boltz Boltzmann Averaging of Conformational Energies solv->boltz rel_stab Determine Relative Stabilities (ΔG) boltz->rel_stab end end rel_stab->end Identify Most Stable Tautomer(s) G Inhibition of a Kinase Signaling Pathway cluster_pathway Signaling Cascade upstream Upstream Signal (e.g., Growth Factor) receptor Receptor Activation upstream->receptor kinase Target Kinase (e.g., CDK, TRK) receptor->kinase downstream Downstream Substrate kinase->downstream response Cellular Response (e.g., Proliferation) downstream->response inhibitor Pyrazolo[3,4-b]pyridine (1H-Tautomer) inhibition inhibitor->inhibition inhibition->kinase

References

A Technical Guide to the Synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridine from 2-Chloro-3-nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthetic routes to 3-Chloro-1H-pyrazolo[4,3-b]pyridine, a significant heterocyclic scaffold in medicinal chemistry, starting from readily available 2-chloro-3-nitropyridines. Two primary strategies are detailed: a classical multi-step approach involving the formation and cyclization of a hydrazinyl intermediate, and a modern, one-pot methodology for synthesizing substituted analogues.

Classical Multi-Step Synthesis

This traditional pathway involves a three-step sequence: nucleophilic aromatic substitution (SNAr), reductive cyclization, and subsequent chlorination. This approach offers a clear, step-wise construction of the target molecule.

A 2-Chloro-3-nitropyridine B 2-Hydrazinyl-3-nitropyridine A->B Step 1: Hydrazinolysis (Hydrazine Hydrate) C 1H-Pyrazolo[4,3-b]pyridine B->C Step 2: Reductive Cyclization (e.g., SnCl2 / HCl) D This compound C->D Step 3: Chlorination (e.g., NCS)

Figure 1: Classical three-step synthesis pathway.

Experimental Protocol: Step 1 - Synthesis of 2-Hydrazinyl-3-nitropyridine

This step involves the nucleophilic substitution of the activated chlorine atom at the C2 position of the pyridine ring with hydrazine.

  • Reagents and Materials:

    • 2-Chloro-3-nitropyridine (1.0 eq)

    • Hydrazine hydrate (1.5 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine (50 g, 316 mmol) in acetonitrile (500 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]

    • Cool the solution to 0°C using an ice bath.[1]

    • Slowly add hydrazine hydrate (28 g, 474 mmol) to the cooled solution.[1]

    • Allow the reaction mixture to warm to 20°C and stir for 20 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[1]

    • The resulting yellow solid is 2-hydrazinyl-3-nitropyridine.[1]

  • Expected Yield: The reaction is reported to proceed with quantitative yield (100%).[1]

Experimental Protocol: Step 2 - Reductive Cyclization to 1H-pyrazolo[4,3-b]pyridine

This key step involves the reduction of the nitro group to an amine, which spontaneously undergoes intramolecular cyclization to form the fused pyrazole ring. Tin(II) chloride is an effective reagent for this transformation.[2][3]

  • Reagents and Materials:

    • 2-Hydrazinyl-3-nitropyridine (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol or Methanol (solvent)

    • Sodium hydroxide (NaOH) solution for neutralization

  • Procedure:

    • Suspend 2-hydrazinyl-3-nitropyridine in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated HCl to the suspension. An exothermic reaction may be observed.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated aqueous solution of NaOH until the pH is basic (pH > 8).

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1H-pyrazolo[4,3-b]pyridine.

Experimental Protocol: Step 3 - Chlorination of 1H-pyrazolo[4,3-b]pyridine

The final step is the regioselective chlorination at the C3 position of the pyrazole ring. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation on similar pyrazolopyridine cores.[4][5]

  • Reagents and Materials:

    • 1H-Pyrazolo[4,3-b]pyridine (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.0-1.2 eq)

    • Hexafluoroisopropanol (HFIP) or Acetonitrile (MeCN) (solvent)

  • Procedure:

    • Dissolve 1H-pyrazolo[4,3-b]pyridine (0.1 mmol) in HFIP (0.5 mL).[4][5]

    • Add NCS (0.1 mmol, 1.0 eq) to the solution.[4][5]

    • Stir the reaction mixture at room temperature for 24 hours.[4][5]

    • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 60°C) may be applied.[4]

    • After completion, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate this compound.

One-Pot Synthesis of Substituted 1-Aryl-pyrazolo[4,3-b]pyridines

An efficient, modern approach has been developed for the synthesis of substituted pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines via a sequence involving an SNAr reaction followed by a modified Japp–Klingemann reaction. This method combines azo-coupling, deacylation, and pyrazole ring annulation into a single pot.[6]

cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: One-Pot Japp-Klingemann Sequence A 2-Chloro-3-nitropyridine C Substituted Pyridine Intermediate A->C B Active Methylene Compound B->C F Azo-coupling, Deacylation, Cyclization C->F D Arenediazonium Tosylate D->F E 1-Aryl-pyrazolo[4,3-b]pyridine Derivative F->E

Figure 2: One-pot Japp-Klingemann synthesis workflow.

Experimental Protocol: General Procedure

This protocol synthesizes various ethyl 1-aryl-pyrazolo[4,3-b]pyridine-3-carboxylates.

  • Reagents and Materials:

    • Substituted 2-chloro-3-nitropyridine (1.0 eq)

    • Ethyl 3-oxobutanoate (1.1 eq)

    • Potassium carbonate (K2CO3) (1.5 eq)

    • Substituted Aniline (1.0 eq)

    • Sodium nitrite (NaNO2) (1.1 eq)

    • p-Toluenesulfonic acid monohydrate (TsOH·H2O) (1.1 eq)

    • Pyrrolidine (catalyst)

    • Pyridine (base)

    • Acetonitrile (MeCN), Dichloromethane (DCM) (solvents)

  • Procedure:

    • SNAr Reaction: A mixture of the starting 2-chloro-3-nitropyridine (5 mmol), ethyl 3-oxobutanoate (5.5 mmol), and K2CO3 (7.5 mmol) in acetonitrile (20 mL) is stirred at 60°C for 3 hours. The mixture is then cooled, filtered, and the solvent evaporated to yield the crude intermediate.

    • One-Pot Cyclization: The crude intermediate (1 mmol) is dissolved in DCM (10 mL). In a separate flask, the substituted aniline (1 mmol) is diazotized with NaNO2 (1.1 mmol) and TsOH·H2O (1.1 mmol) in water/DCM at 0°C.

    • The aqueous solution of the diazonium salt is added to the solution of the intermediate, followed by pyridine (3 mmol) and pyrrolidine (0.2 mmol).

    • The reaction is stirred at room temperature for 12 hours.

    • The mixture is washed with water, the organic layer is dried over Na2SO4, and the solvent is evaporated.

    • The residue is purified by column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to give the final product.[6]

Data Presentation: Synthesis of Substituted Pyrazolo[4,3-b]pyridines

The following table summarizes the yields for various derivatives synthesized using the one-pot Japp-Klingemann protocol.[6]

EntryProduct NameYield (%)M.P. (°C)
1Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5a)85%222–224
2Ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5b)88%252–253
3Ethyl 1-(3-chloro-4-methylphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5e)69%203–205
4Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5f)72%234–235
5Ethyl 1-(2-methyl-4-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5g)73%191–193
6Ethyl 1-(3-chloro-4-methylphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5k)78%153–154
7Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5n)65%157–158
8Ethyl 1-(2-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5o)63%142–144
9Ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5p)71%138–140

Data extracted from Martirosyan et al., Molecules, 2023.[6]

Conclusion

The synthesis of this compound from 2-chloro-3-nitropyridines can be achieved through multiple effective routes. The classical multi-step synthesis provides a fundamental, controllable pathway suitable for producing the core unsubstituted scaffold. For generating libraries of diverse analogues, the one-pot Japp-Klingemann based methodology offers a highly efficient and versatile alternative, delivering complex substituted products in good to excellent yields. The choice of synthetic strategy will depend on the specific goals of the research program, whether it is the synthesis of the parent compound or the exploration of structure-activity relationships through substituted derivatives.

References

A Technical Guide to the Retrosynthetic Analysis of 1H-pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities.[1] A thorough understanding of its synthesis through retrosynthetic analysis is crucial for the efficient design and development of new chemical entities. This guide provides an in-depth technical overview of the primary retrosynthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine ring system, complete with quantitative data, detailed experimental protocols, and visual diagrams of the synthetic pathways.

Core Retrosynthetic Strategies

The construction of the 1H-pyrazolo[3,4-b]pyridine scaffold can be logically approached by two main retrosynthetic disconnections, as illustrated below. These strategies involve either the formation of the pyridine ring onto a pre-existing pyrazole core or the construction of the pyrazole ring from a suitably functionalized pyridine derivative.[2]

G cluster_pyridine Strategy 1: Pyridine Ring Formation cluster_pyrazole Strategy 2: Pyrazole Ring Formation 1H-Pyrazolo[3,4-b]pyridine 1H-Pyrazolo[3,4-b]pyridine Pyridine Disconnection Pyridine Disconnection 1H-Pyrazolo[3,4-b]pyridine->Pyridine Disconnection Strategy 1 Pyrazole Disconnection Pyrazole Disconnection 1H-Pyrazolo[3,4-b]pyridine->Pyrazole Disconnection Strategy 2 3-Aminopyrazole 3-Aminopyrazole 3-Aminopyrazole->Pyridine Disconnection C4-C5 & C6-N7 bonds 1,3-Biselectrophile 1,3-Biselectrophile 1,3-Biselectrophile->Pyridine Disconnection Functionalized Pyridine Functionalized Pyridine Functionalized Pyridine->Pyrazole Disconnection N1-N2 & C3-C3a bonds Hydrazine Hydrazine Hydrazine->Pyrazole Disconnection

Figure 1: Primary Retrosynthetic Disconnections

Strategy 1: Pyridine Ring Formation from a Pre-existing Pyrazole

This is the most prevalent and versatile approach for the synthesis of 1H-pyrazolo[3,4-b]pyridines. The key synthon for this strategy is a 3-aminopyrazole derivative, which acts as a binucleophile, reacting with a three-carbon biselectrophilic partner to construct the pyridine ring.

G cluster_synthons Synthetic Equivalents for 1,3-Biselectrophile 1H-Pyrazolo[3,4-b]pyridine 1H-Pyrazolo[3,4-b]pyridine 3-Aminopyrazole Derivative 3-Aminopyrazole Derivative 1H-Pyrazolo[3,4-b]pyridine->3-Aminopyrazole Derivative Disconnection 1,3-Biselectrophilic Synthon 1,3-Biselectrophilic Synthon 1H-Pyrazolo[3,4-b]pyridine->1,3-Biselectrophilic Synthon Disconnection 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Biselectrophilic Synthon->1,3-Dicarbonyl Compound e.g. alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone 1,3-Biselectrophilic Synthon->alpha,beta-Unsaturated Ketone e.g. Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate 1,3-Biselectrophilic Synthon->Diethyl 2-(ethoxymethylene)malonate e.g.

Figure 2: Synthetic Equivalents for Pyridine Ring Formation
Reaction with 1,3-Dicarbonyl Compounds

The condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds is a classical and widely used method. The reaction typically proceeds under acidic conditions or at high temperatures, often with microwave irradiation to reduce reaction times.[2]

1,3-Dicarbonyl Compound (R⁴, R⁶)ConditionsYield (%)Reference
PhMeAcetylacetone (Me, Me)Glacial AcOH, reflux-[2]
HMeAcetylacetone (Me, Me)AcOH, reflux, 1h98[2]
HMeAcetylacetone (Me, Me)DMF, TMSCl, 100°C, 1h93[2]
PhMeEthyl Acetoacetate (Me, OEt)AcOH, reflux-[2]
HCF₃Trifluoroacetylacetone (CF₃, Me)AcOH, reflux-[2]

Experimental Protocol: Synthesis of 3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine [2]

A mixture of 3-methyl-1H-pyrazol-5-amine (1 mmol) and acetylacetone (1.1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 1 hour. After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the title compound.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a route to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to 4-chloro derivatives. This method involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate followed by thermal cyclization and subsequent treatment with a chlorinating agent like POCl₃.[2]

3-Aminopyrazole DerivativeProductConditionsYield (%)Reference
3-Amino-5-methylpyrazole4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine1. Diethyl 2-(ethoxymethylene)malonate, heat; 2. POCl₃-[2]
3-Aminopyrazole4-Chloro-1H-pyrazolo[3,4-b]pyridine1. Diethyl 2-(ethoxymethylene)malonate, heat; 2. POCl₃-[2]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines [2]

A mixture of the 3-aminopyrazole (1 eq.) and diethyl 2-(ethoxymethylene)malonate (1.1 eq.) is heated at 140-150°C for 2 hours. The reaction mixture is then cooled, and the intermediate is cyclized by heating in diphenyl ether at 250°C. The resulting 4-hydroxy-1H-pyrazolo[3,4-b]pyridine is then refluxed with excess phosphorus oxychloride (POCl₃) for 2-4 hours. After cooling, the mixture is carefully poured onto crushed ice, and the precipitate is collected, washed with water, and purified by recrystallization or column chromatography.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step. For 1H-pyrazolo[3,4-b]pyridines, MCRs typically involve a 3-aminopyrazole, an aldehyde, and an active methylene compound.

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference | |---|---|---|---|---| | Aromatic Aldehydes | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | L-proline | - | - |[1] | | Aromatic Aldehydes | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Deep Eutectic Solvent (ChCl:Urea) | 85°C, 100-110 min | up to 90 |[3] | | Benzaldehyde | Enaminones | Ammonium Acetate | Water, reflux, 1h | Good |[4] | | Aromatic Aldehydes | Ethyl Acetoacetate | - | Microwave, aqueous medium | up to 91 |[5] |

Experimental Protocol: Multi-component Synthesis in Deep Eutectic Solvent [3]

Aniline (1 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), and an aromatic aldehyde (1 mmol) are added to a pre-heated deep eutectic solvent (2.0 g of Choline chloride:Urea 1:2). The mixture is stirred at 85°C for 100-110 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and water is added. The solid product is collected by filtration, washed with water, and dried.

Strategy 2: Pyrazole Ring Formation from a Pre-existing Pyridine

This approach is less common but provides an alternative route to the 1H-pyrazolo[3,4-b]pyridine scaffold. It typically starts with a 2-chloro-3-cyanopyridine or a related derivative, which undergoes cyclization with hydrazine or a substituted hydrazine.

G cluster_synthons Synthetic Equivalents 1H-Pyrazolo[3,4-b]pyridine 1H-Pyrazolo[3,4-b]pyridine 2-Functionalized-3-aminopyridine 2-Functionalized-3-aminopyridine 1H-Pyrazolo[3,4-b]pyridine->2-Functionalized-3-aminopyridine Disconnection Reagent for N-N bond formation Reagent for N-N bond formation 1H-Pyrazolo[3,4-b]pyridine->Reagent for N-N bond formation Disconnection 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine 2-Functionalized-3-aminopyridine->2-Chloro-3-cyanopyridine e.g. Hydrazine Hydrazine Reagent for N-N bond formation->Hydrazine e.g.

Figure 3: Synthetic Equivalents for Pyrazole Ring Formation
Pyridine Starting MaterialHydrazine DerivativeConditionsYield (%)Reference
2-Chloro-3-cyanopyridineHydrazine HydrateEthanol, reflux-[6]
2-Chloro-3-cyanopyridinePhenylhydrazine--[6]

Experimental Protocol: Synthesis from 2-Chloro-3-cyanopyridine [6]

A solution of 2-chloro-3-cyanopyridine (1 eq.) and hydrazine hydrate (1.5 eq.) in ethanol is heated at reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the 3-amino-1H-pyrazolo[3,4-b]pyridine.

Conclusion

The retrosynthetic analysis of 1H-pyrazolo[3,4-b]pyridines primarily revolves around two key strategies: the construction of the pyridine ring onto a pyrazole core and, less commonly, the formation of the pyrazole ring on a pyridine template. The former approach, particularly the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds and its variations, offers a high degree of flexibility and is the most widely employed method. The emergence of multi-component reactions has further enhanced the efficiency and environmental friendliness of these syntheses. This guide provides a foundational understanding of these synthetic pathways, enabling researchers to devise effective strategies for the synthesis of novel 1H-pyrazolo[3,4-b]pyridine derivatives for drug discovery and development.

References

The Diverse Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of pyrazolo[3,4-b]pyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for advancing novel therapeutics.

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a detailed overview of the biological activities of pyrazolo[3,4-b]pyridine derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. This document summarizes key quantitative data, provides detailed experimental protocols for relevant biological assays, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of these versatile molecules.

Anticancer Activity

Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often centered around the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The antiproliferative activity of various pyrazolo[3,4-b]pyridine derivatives has been extensively evaluated using in vitro cytotoxicity assays, most commonly the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. A summary of reported IC50 values against various cancer cell lines is presented in Table 1.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Series 1: CDK Inhibitors
Compound 8cK562 (Leukemia)0.72[1]
Compound 8cMV4-11 (Leukemia)0.72[1]
Compound 8bK562 (Leukemia)>10[1]
Compound 8fK562 (Leukemia)6.52[1]
Compound 10bK562 (Leukemia)5.50[1]
Compound 10cK562 (Leukemia)2.50[1]
Compound 10eK562 (Leukemia)3.21[1]
Compound 10fK562 (Leukemia)4.35[1]
Series 2: TRK Inhibitors
Compound C03Km-12 (Colon Cancer)0.304[2][3]
Series 3: General Cytotoxicity
Compound 8b (vs. 8a-g)A-549 (Lung)2.9[4]
HEPG2 (Liver)2.6[4]
HCT-116 (Colon)2.3[4]

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Pyrazolo[3,4-b]pyridine derivatives

  • Cancer cell lines (e.g., A549, HCT-116, HEPG2)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add pyrazolo[3,4-b]pyridine derivatives incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan (DMSO) incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

A significant number of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[5] These compounds often exhibit promising activity, making them potential candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyrazolo[3,4-b]pyridine derivatives is typically assessed by determining the zone of inhibition in disk diffusion assays and the Minimum Inhibitory Concentration (MIC) in broth microdilution assays. Table 2 summarizes the antimicrobial activity of representative compounds.

Compound/DerivativeBacterial/Fungal StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Series 4: Antibacterial
Compound 6bE. coli13-[6]
Compound 6dE. coli16-[6]
Compound 6hE. coli12-[6]
Compound 6hP. aeruginosa13-[6]
Compound 24S. aureus15 ± 0.820.25[5]
K. pneumoniae14 ± 0.70.5[5]
Compound 27S. aureus18 ± 0.950.25[5]
K. pneumoniae16 ± 0.820.5[5]

Table 2: Antimicrobial Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives.

Experimental Protocols for Antimicrobial Testing

1. Disk Diffusion Assay (Kirby-Bauer Method):

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Pyrazolo[3,4-b]pyridine derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Sterile swabs

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated MHA plate. A control disc impregnated with the solvent should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Pyrazolo[3,4-b]pyridine derivatives

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antimicrobial_Assay_Workflow cluster_0 Disk Diffusion Assay cluster_1 MIC Assay (Broth Microdilution) a1 Prepare bacterial lawn on MHA plate a2 Apply compound-impregnated discs a1->a2 a3 Incubate 18-24h a2->a3 a4 Measure zone of inhibition a3->a4 b1 Prepare serial dilutions in 96-well plate b2 Inoculate with bacteria b1->b2 b3 Incubate 18-24h b2->b3 b4 Determine lowest concentration with no visible growth (MIC) b3->b4

Caption: Workflows for antimicrobial susceptibility testing.

Kinase Inhibitory Activity

Many pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Notable targets include Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs).

Quantitative Kinase Inhibition Data

The inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against specific kinases is determined using in vitro kinase assays, with IC50 values indicating their potency. Table 3 provides a summary of the kinase inhibitory activities of several derivatives.

Compound/DerivativeKinase TargetIC50 (nM)Reference
Series 5: TBK1 Inhibitors
Compound 15yTBK10.2[7]
BX795 (Reference)TBK17.1[7]
MRT67307 (Reference)TBK128.7[7]
Series 6: TRK Inhibitors
Compound C03TRKA56[2][3]
Larotrectinib (Reference)TRKA5.3[3]
Entrectinib (Reference)TRKA1[3]

Table 3: Kinase Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. The exact conditions (e.g., substrate, ATP concentration, detection method) will vary depending on the kinase being studied.

Materials:

  • Pyrazolo[3,4-b]pyridine derivatives

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (containing MgCl2, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive ATP)

  • 384-well plates

  • Plate reader (luminescence, fluorescence, or radioactivity detector)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (luminescence, fluorescence, etc.) that is proportional to the kinase activity.

  • Data Acquisition and Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways Modulated by Pyrazolo[3,4-b]pyridine Derivatives

The biological effects of pyrazolo[3,4-b]pyridine derivatives are a direct consequence of their interaction with specific molecular targets, leading to the modulation of critical intracellular signaling pathways. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of these compounds.

CDK2/PIM1 Signaling Pathway

Derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus (PIM1) kinases. Both CDK2 and PIM1 are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

CDK2_PIM1_Pathway cluster_0 Pyrazolo[3,4-b]pyridine Inhibitor cluster_1 Cell Cycle Progression inhibitor Pyrazolo[3,4-b]pyridine Derivative CDK2 CDK2 inhibitor->CDK2 PIM1 PIM1 inhibitor->PIM1 Rb Rb CDK2->Rb phosphorylates CyclinE Cyclin E CyclinE->CDK2 activates p21 p21/p27 PIM1->p21 inhibits p21->CDK2 inhibits E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes

Caption: Inhibition of the CDK2/PIM1 signaling pathway.

TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a crucial role in the innate immune response and has been implicated in the survival of certain cancer cells. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TBK1 inhibitors.

TBK1_Pathway cluster_0 Pyrazolo[3,4-b]pyridine Inhibitor cluster_1 Innate Immune Signaling inhibitor Pyrazolo[3,4-b]pyridine Derivative TBK1 TBK1 inhibitor->TBK1 PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors activates Adaptors->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates TypeI_IFN Type I Interferon Production IRF3->TypeI_IFN promotes

Caption: Inhibition of the TBK1 signaling pathway.

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that are activated by neurotrophins. Gene fusions involving TRK genes can lead to the formation of oncogenic fusion proteins that drive the growth of various cancers. Pyrazolo[3,4-b]pyridines have been investigated as inhibitors of these kinases.

TRK_Pathway cluster_0 Pyrazolo[3,4-b]pyridine Inhibitor cluster_1 Cancer Cell Proliferation & Survival inhibitor Pyrazolo[3,4-b]pyridine Derivative TRK_Receptor TRK Receptor inhibitor->TRK_Receptor Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization activates Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the TRK signaling pathway.

Topoisomerase II Inhibition

Some pyrazolo[3,4-b]pyridine derivatives have been shown to target Topoisomerase II, an essential enzyme that alters DNA topology to facilitate processes like DNA replication and transcription.[8] Inhibition of Topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Topoisomerase_II_Mechanism cluster_0 Pyrazolo[3,4-b]pyridine Inhibitor cluster_1 DNA Replication & Transcription inhibitor Pyrazolo[3,4-b]pyridine Derivative TopoII Topoisomerase II inhibitor->TopoII stabilizes cleavage complex DNA_cleavage Transient DNA Double-Strand Break TopoII->DNA_cleavage Strand_passage DNA Strand Passage DNA_cleavage->Strand_passage Apoptosis Apoptosis DNA_cleavage->Apoptosis leads to DNA_ligation DNA Ligation Strand_passage->DNA_ligation Relaxed_DNA Relaxed DNA DNA_ligation->Relaxed_DNA

Caption: Mechanism of Topoisomerase II inhibition.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that continued research and development in this area will lead to the identification of new drug candidates with improved efficacy and safety profiles for the treatment of a wide range of human diseases. The information presented herein serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to Pyrazolo[4,3-b]pyridines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of small-molecule kinase inhibitors. Among the myriad of heterocyclic scaffolds explored, pyrazolopyridines have emerged as a "privileged" core structure in kinase drug discovery. This technical guide delves into the pyrazolo[4,3-b]pyridine scaffold and its isomers, which are integral to several approved and clinical-stage kinase inhibitors. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

The Pyrazolo[4,3-b]pyridine Core and its Significance

Pyrazolopyridines, particularly the pyrazolo[3,4-b]pyridine isomer, serve as bioisosteres of the adenine ring of ATP.[1] This structural mimicry allows them to bind to the ATP-binding pocket of kinases, interfering with the phosphorylation of substrate proteins and thereby modulating cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibition a prime strategy for therapeutic intervention.[2][3] The versatility of the pyrazolopyridine scaffold allows for chemical modifications that can be tailored to target specific kinases with high potency and selectivity.[1]

Several pyrazolopyridine-based kinase inhibitors have shown significant promise in oncology. Notably, drugs like selpercatinib, glumetinib, camonsertib, and olverembatinib have either gained regulatory approval or are in late-stage clinical trials.[4]

Fig. 1: Core structure of Pyrazolo[4,3-b]pyridine and its common isomers.

Key Kinase Targets and Inhibitory Activities

Pyrazolo[4,3-b]pyridine derivatives have been developed to target a wide array of kinases implicated in cancer progression. The following tables summarize the quantitative data on the inhibitory activities of various pyrazolo[4,3-b]pyridine-based compounds against their respective kinase targets.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases [5]

CompoundTarget KinaseIC50 (nM)
C03TRKA56
C09TRKA57
C10TRKA26
3TRKA1.6
3TRKB2.9
3TRKC2.0
4TRKA17
4TRKB28
4TRKC11
5TRKA12
5TRKB22
5TRKC15

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against ALK and ROS1 Kinases [6]

CompoundTarget KinaseIC50 (nM)
10gALK-L1196M<0.5
10gALK-wt<0.5
10gROS1<0.5

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against DYRK1A/1B Kinases [7]

CompoundTarget KinaseIC50 (nM)
8hDYRK1B3

Table 4: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TBK1 Kinase [8][9]

CompoundTarget KinaseIC50 (nM)
15yTBK10.2
BX795TBK17.1
MRT67307TBK128.7

Table 5: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Mps1 Kinase [10]

CompoundTarget KinaseIC50 (nM)
31Mps12.596

Table 6: Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives against Various Kinases [11]

CompoundTarget KinaseIC50 (nM)
1bHaspin57
1cHaspin66
3aHaspin167
3aCLK1101
3cCLK1/CDK9/GSK3218-363
3dCLK1/CDK9/GSK3226-312

Signaling Pathways Targeted by Pyrazolo[4,3-b]pyridine Inhibitors

The therapeutic efficacy of these inhibitors stems from their ability to modulate critical signaling pathways that are often hijacked in cancer. Below are diagrams illustrating some of the key pathways.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor Inhibitor->TRK

Fig. 2: Simplified TRK Signaling Pathway and Inhibition.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway ALK->JAK_STAT PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT Gene_Expression Altered Gene Expression (Cell Growth, Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Expression JAK_STAT->Gene_Expression PI3K_AKT->Gene_Expression Inhibitor Pyrazolo[3,4-b]pyridine ALK Inhibitor Inhibitor->ALK

Fig. 3: Overview of ALK Signaling Pathways and Inhibition.

Experimental Protocols

A robust evaluation of kinase inhibitors requires a combination of biochemical assays, cell-based assays, and in vivo models. The following sections outline the general methodologies for key experiments cited in the literature.

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives often involves the condensation of aminopyrazoles with activated carbonyl compounds.[2] Medicinal chemistry efforts frequently focus on the functionalization of the N-1 and/or C-3 positions to optimize potency and selectivity.[2] For instance, a common synthetic route for 1H-pyrazolo[3,4-b]pyridine derivatives involves the aminopyrazole ring formation from hydrazine, followed by protection of the resulting amine group. Subsequent amide coupling reactions with various benzoyl chlorides and deprotection steps yield the final target compounds.[6]

  • ADP-Glo™ Kinase Assay: This is a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

    • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

    • General Protocol:

      • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., a pyrazolo[4,3-b]pyridine derivative) in a multi-well plate.

      • Incubate the reaction mixture at a specified temperature for a set period.

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

      • Measure luminescence using a plate reader.

      • Calculate the percentage of kinase inhibition relative to a control without the inhibitor. IC50 values are determined by plotting inhibition versus a range of inhibitor concentrations.[11]

  • MTT Cell Proliferation Assay: This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

    • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    • General Protocol:

      • Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.[12]

      • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

      • Add MTT solution to each well and incubate for a few hours to allow formazan formation.

      • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated control cells.[12]

  • Principle: To evaluate the anti-tumor efficacy of a compound in a living organism, human cancer cells are implanted into immunocompromised mice. The effect of the drug on tumor growth is then monitored.

  • General Protocol:

    • Human tumor cells (e.g., MDA-MB-468) are injected subcutaneously into immunocompromised mice.[10]

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The treatment group receives the test compound (e.g., compound 31) via a specific route (e.g., oral gavage) at a predetermined dose and schedule.[10] The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed. The anti-tumor activity is expressed as the percentage of tumor growth inhibition.

Experimental_Workflow A Compound Synthesis (Pyrazolo[4,3-b]pyridine derivatives) B Biochemical Screening (Kinase Inhibition Assays, e.g., ADP-Glo) A->B C Cell-Based Assays (Proliferation, Apoptosis, e.g., MTT) B->C D In Vivo Efficacy Studies (Tumor Xenograft Models) C->D E Lead Optimization D->E

Fig. 4: General Experimental Workflow for Kinase Inhibitor Development.

Conclusion

Pyrazolo[4,3-b]pyridines and their isomers represent a highly successful and versatile scaffold for the development of potent and selective kinase inhibitors. Their ability to mimic ATP binding allows for broad applicability across the kinome. The continued exploration of structure-activity relationships and the use of robust experimental protocols are crucial for the discovery of novel therapeutics based on this privileged core. This guide provides a foundational understanding for researchers and drug developers working in this exciting area of oncology.

References

Pyrazolopyridines as positive allosteric modulators of GABA-A receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyrazolopyridines as Positive Allosteric Modulators of GABA-A Receptors

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pyrazolopyridines as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are the principal mediators of fast inhibitory neurotransmission in the central nervous system (CNS) and are established targets for a wide range of therapeutic agents.[1][2][3] Pyrazolopyridines represent a distinct chemical class of non-benzodiazepine modulators that offer the potential for improved therapeutic profiles, particularly concerning subtype selectivity and reduced side effects such as sedation.[4] This document details their mechanism of action, structure-activity relationships, and the experimental protocols used for their characterization. Quantitative data are summarized in tabular format for comparative analysis, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding.

Introduction: The GABA-A Receptor

GABA-A receptors are ligand-gated ion channels that are crucial for maintaining the balance between neuronal excitation and inhibition in the brain.[2][5] These receptors are pentameric protein complexes assembled from a variety of subunits (e.g., α, β, γ, δ), which form a central chloride (Cl⁻) permeable pore.[2][6][7] The most common synaptic receptor subtype consists of two α, two β, and one γ subunit (α₂β₂γ).[6]

When the endogenous ligand GABA binds to its sites at the β+/α− subunit interfaces, the channel opens, allowing an influx of Cl⁻ ions.[6][8] This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[9][10]

Positive allosteric modulators (PAMs) are compounds that do not bind to the GABA orthosteric site but to distinct allosteric sites on the receptor complex.[3][10][11] This binding induces a conformational change that enhances the receptor's function, either by increasing its affinity for GABA or by increasing the channel's opening frequency or duration once GABA is bound.[3][6][10] The classic example is benzodiazepines, which bind to the α+/γ− interface and increase the frequency of channel opening.[6][8][12]

Pyrazolopyridines: A Novel Class of GABA-A PAMs

Pyrazolopyridines are a chemically diverse group of heterocyclic compounds that have been investigated for their modulatory effects on GABA-A receptors.[4] Unlike classical benzodiazepines, many pyrazolopyridines exhibit unique pharmacological profiles, including anxiolytic effects with reduced sedation and ataxia.[4] This improved side-effect profile is often attributed to their functional selectivity for different GABA-A receptor α-subunits.[12][13] For instance, compounds that selectively modulate α2- and/or α3-containing receptors are thought to produce anxiolytic effects, while modulation of α1-containing receptors is primarily associated with sedation.[12]

Furthermore, some pyrazolo[4,3-c]quinolinones (PQs), a subclass of pyrazolopyridines, have been shown to exert their effects through a novel binding site at the extracellular α+/β− interface, distinct from the classical benzodiazepine site.[8][14] This discovery has opened new avenues for designing highly selective GABA-A receptor modulators.[14]

Data Presentation: Quantitative Analysis of Pyrazolopyridine Modulators

The following tables summarize key quantitative data for representative pyrazolopyridine compounds, allowing for a clear comparison of their binding affinities, potencies, and efficacies at various GABA-A receptor subtypes.

Table 1: Binding Affinity and Potency of Select Pyrazolopyridines

CompoundGABA-A Subtype(s)Binding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Reference Compound
TracazolateNon-selectiveEnhances ³H-GABA binding-Diazepam
CGS 9895α1β2γ2, α+/β- siteNull modulator at BZ sitePotentiates GABA currentsFlumazenil
Compound 27 (Pyrazolopyridine ester)BZ Type 1 (α1) selective-Active in vivo (anxiolytic)Diazepam
Pyrazolo[1,5-a]pyrimidin-7(4H)one (3g)Non-selective-Anxiolytic-like effect at 10-30 mg/kg-
BAER-101 (AZD7325)α2/α3 selective-Reduces sensory hyperexcitability-

Data compiled from multiple sources.[4][8][15][16][17] Note: Direct comparative values are often unavailable across different studies due to varied experimental conditions. "-" indicates data not specified in the cited literature.

Table 2: Functional Efficacy of Pyrazolopyridine PAMs

CompoundGABA-A SubtypeMaximal Potentiation of GABA EC₂₀ (%)Efficacy Profile
TracazolateNon-selectivePotentiates GABA-stimulated Cl⁻ influxPositive Allosteric Modulator
CGS 9895α1β2 (γ-less)Strong enhancement of GABA currentsPositive Allosteric Modulator (at α+/β- site)
Etomidate (Imidazole derivative for comparison)β2/β3-containingPotent positive modulationPositive Allosteric Modulator / Agonist
S9 (Zuranolone Analog)Synaptic/Extrasynaptic>2.5-fold vs Zuranolone (Eₘₐₓ)Positive Allosteric Modulator

Data compiled from multiple sources.[4][8][18][19] Efficacy is often reported as the degree of potentiation of a submaximal GABA concentration (e.g., EC₂₀).

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of novel modulators. The following are standard protocols used in the study of pyrazolopyridines.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for a specific GABA-A receptor subtype by measuring its ability to displace a known radioligand.[11]

  • Objective: To determine the affinity of a test compound for the benzodiazepine binding site.

  • Materials:

    • Membrane preparations from HEK293 or CHO cells stably expressing the desired human GABA-A receptor subtype (e.g., α1β2γ2).

    • Radioligand: [³H]flunitrazepam or [³H]Ro 15-1788 (flumazenil).

    • Test compound (e.g., pyrazolopyridine) at various concentrations.

    • Non-specific binding control: Clonazepam (1 µM) or another high-affinity BZ ligand.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Incubate the cell membranes (100-200 µg protein) with the radioligand (e.g., 1 nM [³H]flunitrazepam) and varying concentrations of the test compound in the assay buffer.

    • For determining non-specific binding, a parallel set of tubes is prepared containing an excess of a non-labeled competitor.

    • Incubate for 60-90 minutes at 4°C to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[11]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is widely used to measure the functional effects (potency and efficacy) of compounds on GABA-A receptors expressed in Xenopus laevis oocytes.[11][14]

  • Objective: To measure the potentiation of GABA-induced chloride currents by a test compound.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Microinjection setup.

    • TEVC amplifier, electrodes (filled with 3 M KCl), and data acquisition system.

    • Recording chamber with continuous perfusion.

    • Recording solution (e.g., standard frog Ringer's solution).

    • GABA and test compound solutions.

  • Procedure:

    • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with a mixture of cRNAs encoding the desired subunits and incubate for 2-5 days to allow for receptor expression.

    • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -60 mV).[11]

    • Compound Application:

      • Apply a low concentration of GABA (typically EC₅-EC₂₀) to elicit a baseline current.

      • Co-apply the same concentration of GABA along with the test compound (at varying concentrations) to measure potentiation. A pre-incubation period with the test compound may be used.[20]

      • Record the peak current amplitude for each application.

  • Data Analysis:

    • Calculate the potentiation as a percentage increase over the baseline GABA response: ((I_GABA+PAM / I_GABA) - 1) * 100.

    • Plot the percent potentiation against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and the maximum potentiation (efficacy).[11]

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

GABA-A Receptor Signaling and Modulation

This diagram illustrates the core GABAergic synapse, the action of GABA on its receptor, and the distinct allosteric sites targeted by benzodiazepines and pyrazolopyridines.

GABAA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_modulators Allosteric Modulators Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle vGAT GABAAR GABA-A Receptor (α₂β₂γ) Vesicle->GABAAR Release & Binding (β+/α- site) Cl_channel Cl⁻ Channel (Open) GABAAR->Cl_channel Conformational Change Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl⁻ Influx BZ Benzodiazepines (e.g., Diazepam) BZ->GABAAR Binds α+/γ- site PZP Pyrazolopyridines (e.g., Tracazolate) PZP->GABAAR Binds BZ site or alternative sites PQ Pyrazoloquinolines (e.g., CGS 9895) PQ->GABAAR Binds α+/β- site

Caption: GABA-A receptor signaling pathway and allosteric modulation.

Experimental Workflow for PAM Characterization

This flowchart outlines the logical progression of experiments for identifying and characterizing novel pyrazolopyridine PAMs.

PAM_Workflow start Compound Library (Pyrazolopyridines) hts Primary Screen: High-Throughput Assay (e.g., YFP Fluorescence) start->hts binding Secondary Screen: Radioligand Binding Assay hts->binding Confirm Direct Binding hits Validated Hits binding->hits electro Functional Characterization: Electrophysiology (TEVC/Patch-Clamp) hits->electro Determine Potency & Efficacy sar Structure-Activity Relationship (SAR) Studies electro->sar invivo In Vivo Behavioral Models (Anxiety, Sedation) electro->invivo Test Lead Compounds lead_opt Lead Optimization sar->lead_opt Iterative Design

Caption: Experimental workflow for pyrazolopyridine PAM characterization.

Logic of Subtype Selectivity and Pharmacological Effects

This diagram illustrates the relationship between pyrazolopyridine structural modifications, GABA-A receptor α-subunit selectivity, and the resulting pharmacological outcomes.

Selectivity_Logic cluster_chem Chemical Structure cluster_receptor Receptor Subtype Selectivity cluster_effect Pharmacological Effect core Pyrazolopyridine Core Scaffold r_group Modification of Substituents (R-groups) core->r_group alpha1 α1-Subunit PAM r_group->alpha1 Favors α1 Binding Pocket alpha23 α2/α3-Subunit PAM r_group->alpha23 Favors α2/α3 Pockets non_sel Non-Selective PAM r_group->non_sel Fits Multiple Pockets sedation Sedation / Hypnosis alpha1->sedation anxiolysis Anxiolysis alpha23->anxiolysis mixed Mixed Profile (Anxiolysis + Sedation) non_sel->mixed

Caption: Relationship between structure, subtype selectivity, and effects.

References

An In-depth Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal interest. A key synthetic route to access functionalized derivatives of this core structure is the Gould-Jacobs reaction. This technical guide provides a comprehensive overview of the application of the Gould-Jacobs reaction for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines, a versatile intermediate for further chemical elaboration. This document details the reaction mechanism, presents quantitative data from the literature in structured tables, provides explicit experimental protocols, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and practical application.

Introduction

The Gould-Jacobs reaction, first reported in 1939, is a powerful and versatile method for the synthesis of quinoline derivatives.[1] The reaction has been successfully adapted for the preparation of other fused heterocyclic systems, including the medicinally important 1H-pyrazolo[3,4-b]pyridine core. This heterocyclic system is of significant interest to the pharmaceutical industry due to its presence in a wide array of therapeutic agents, including kinase inhibitors and other targeted therapies.

The synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines via the Gould-Jacobs reaction is a multi-step process that begins with the condensation of a 3-aminopyrazole derivative with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization to form a 1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one intermediate. The final step involves chlorination of this intermediate to yield the desired 4-chloro-1H-pyrazolo[3,4-b]pyridine.[2]

This guide will provide a detailed examination of each of these steps, supported by experimental data and protocols to enable researchers to effectively utilize this important synthetic transformation.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines proceeds through a well-established three-step mechanism:

  • Condensation: The reaction is initiated by a nucleophilic attack of the amino group of the 3-aminopyrazole on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a stable ethyl 3-(1H-pyrazol-5-ylamino)acrylate intermediate.[2]

  • Thermal Cyclization: This crucial step requires significant thermal energy to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the fused pyridine ring system, yielding a 1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one. This step is often the rate-limiting step and typically requires high temperatures, often in a high-boiling solvent or under neat conditions.[2]

  • Chlorination: The final step is the conversion of the 4-oxo group of the pyrazolo[3,4-b]pyridinone intermediate to a chloro group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Chlorination A 3-Aminopyrazole (Substituted) C Ethyl 3-(1H-pyrazol-5-ylamino)acrylate (Intermediate) A->C + DEEM - EtOH B Diethyl Ethoxymethylenemalonate (DEEM) D 1,7-Dihydro-4H-pyrazolo[3,4-b]pyridin-4-one (Intermediate) C->D Heat (Δ) - EtOH E 4-Chloro-1H-pyrazolo[3,4-b]pyridine (Final Product) D->E + POCl₃ or SOCl₂

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the synthesis of various 4-chloro-1H-pyrazolo[3,4-b]pyridines using the Gould-Jacobs reaction. The data has been compiled from various literature sources to provide a comparative overview.

Table 1: Condensation and Cyclization of Substituted 3-Aminopyrazoles

Starting 3-Aminopyrazole (Substituents)Cyclization ConditionsProduct (4-hydroxy intermediate)Yield (%)Reference
1-Phenyl-3-methyl-1H-pyrazol-5-amineDowtherm A, 250 °C, 15-20 min1-Phenyl-3-methyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one70
1,3-Dimethyl-1H-pyrazol-5-amineNeat, 160 °C, 5 h1,3-Dimethyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-oneNot Reported[2]
3-Methyl-1H-pyrazol-5-amineDiphenyl ether, reflux3-Methyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one65
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amineDowtherm A, 250-260 °C1-(4-chlorophenyl)-3-methyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one75

Table 2: Chlorination of 1,7-Dihydro-4H-pyrazolo[3,4-b]pyridin-4-ones

Starting 4-hydroxy intermediateChlorinating AgentReaction ConditionsProductYield (%)Reference
1,3-Dimethyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-oneSOCl₂Neat, reflux4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridineNot Reported[2]
1-Phenyl-3-methyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-onePOCl₃Neat, reflux, 3 h4-Chloro-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine85
3-Methyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-onePOCl₃Neat, reflux4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine80
1-(4-chlorophenyl)-3-methyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-onePOCl₃Neat, reflux4-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine90

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the Gould-Jacobs synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines.

General Procedure for the Condensation and Cyclization

Protocol 1: Thermal Cyclization in High-Boiling Solvent

  • A mixture of the substituted 3-aminopyrazole (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 120-140 °C for 1-2 hours.

  • The ethanol formed during the reaction is removed under reduced pressure.

  • The resulting crude ethyl 3-(1H-pyrazol-5-ylamino)acrylate is added portion-wise to a preheated high-boiling solvent such as Dowtherm A or diphenyl ether (typically at 250-260 °C).

  • The reaction mixture is heated at this temperature for 15-30 minutes.

  • After cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or hexane), and dried to afford the 1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one intermediate.

Protocol 2: Neat (Solvent-Free) Thermal Cyclization

  • A mixture of the substituted 3-aminopyrazole (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1-1.2 eq.) is heated at 160 °C for 5 hours in a sealed vessel.[2]

  • The reaction mixture is cooled to room temperature.

  • The solidified product is triturated with a suitable solvent (e.g., diethyl ether or ethyl acetate), collected by filtration, and dried.

General Procedure for the Chlorination

Protocol 3: Chlorination using Phosphorus Oxychloride (POCl₃)

  • The 1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one intermediate (1.0 eq.) is suspended in an excess of phosphorus oxychloride (5-10 eq.).

  • The mixture is heated at reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed.

  • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Protocol 4: Chlorination using Thionyl Chloride (SOCl₂)

  • The 1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one intermediate (1.0 eq.) is suspended in an excess of thionyl chloride (5-10 eq.).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The mixture is heated at reflux for 2-4 hours.

  • The excess SOCl₂ is removed under reduced pressure.

  • The residue is quenched by the addition of ice-water and neutralized with a base.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines via the Gould-Jacobs reaction.

Experimental_Workflow

Conclusion

The Gould-Jacobs reaction is a robust and reliable method for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines. By carefully selecting the starting 3-aminopyrazole and optimizing the reaction conditions for the condensation, cyclization, and chlorination steps, a wide variety of substituted derivatives can be efficiently prepared. The resulting 4-chloro-1H-pyrazolo[3,4-b]pyridines are valuable intermediates that can be further functionalized at the 4-position, providing access to a diverse range of compounds for screening in drug discovery programs. This guide provides the necessary theoretical background, practical data, and detailed protocols to assist researchers in the successful application of this important synthetic methodology.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel therapeutics. The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocycle in medicinal chemistry, and the functionalization of its 3-position via Suzuki-Miyaura coupling with 3-Chloro-1H-pyrazolo[4,3-b]pyridine offers a direct route to a diverse array of potential drug candidates. These application notes provide detailed protocols and guidance for successfully employing this transformation.

The reactivity of chloro-heterocycles in Suzuki-Miyaura coupling can be challenging compared to their bromo or iodo counterparts.[1][2] However, the use of advanced palladium catalysts and ligands has made these transformations more accessible and efficient.[3][4] The protocols outlined below are based on established methodologies for structurally similar pyrazolopyridine systems and are intended to serve as a robust starting point for optimization.[5][6][7]

General Considerations

  • N-H Acidity: The acidic proton of the pyrazole ring can interfere with the catalytic cycle. While some protocols may tolerate the free N-H, protection of the pyrazole nitrogen (e.g., with a para-methoxybenzyl (PMB) or tetrahydropyranyl (THP) group) is often beneficial for improving reaction yields and consistency.[5][6][7]

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is crucial for achieving high catalytic activity. Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[5][6][7][8] Bulky, electron-rich phosphine ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and XPhos are often employed to facilitate the oxidative addition of the palladium to the aryl chloride bond.[5][6][9]

  • Base and Solvent: A suitable base is required to activate the boronic acid partner.[10] Inorganic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[4][5][6] The solvent system often consists of an organic solvent such as 1,4-dioxane or tetrahydrofuran (THF) with an aqueous component, which can be critical for the efficiency of the transmetalation step.[5][6]

  • Reaction Temperature: The reaction temperature can significantly influence the reaction rate and yield. While some highly active catalyst systems may allow for room temperature couplings, elevated temperatures (60-100 °C) are common for activating less reactive aryl chlorides.[5][6][7] Microwave irradiation can also be employed to accelerate the reaction.[11]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.0-1.5 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., dppf, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 3:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[4,3-b]pyridine.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of chloro-substituted pyrazolopyridines, providing a basis for condition selection for this compound.

EntrySubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
16-chloro-3-iodo-1-(PMB)-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2.0)1,4-dioxane/H₂O (3:1)6093[5][6]
26-chloro-1-(PMB)-3-phenyl-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2.0)1,4-dioxane/H₂O (3:1)10095[5][6]
33-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one4-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2.0)EtOH/H₂O (4:1)135 (MW)89[11]
42,6-dichloropyridineHeptylboronic acid pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (6.0)1,4-dioxane/H₂O (4:1)10094[12]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition->pd_complex transmetalation Transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² pd_complex->r1_pd_r2 transmetalation->r1_pd_r2 r1_pd_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² r1_pd_r2->product reductive_elimination->pd0 reactants R¹-X (Aryl Halide) reactants->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine this compound, boronic acid, and base in a reaction vial start->reagents inert Establish inert atmosphere (evacuate and backfill with Ar/N₂) reagents->inert catalyst Add Pd catalyst and ligand inert->catalyst solvent Add degassed solvent catalyst->solvent reaction Heat and stir reaction mixture solvent->reaction monitoring Monitor reaction progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous workup monitoring->workup Complete purification Purification by column chromatography workup->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in numerous pharmaceutical agents. The pyrazolo[4,3-b]pyridine scaffold is a key heterocyclic motif found in a variety of biologically active compounds, and the introduction of an amino group at the 3-position via Buchwald-Hartwig amination is a critical step in the synthesis of many such molecules.

These application notes provide a comprehensive overview of the reaction conditions, a detailed experimental protocol, and a summary of key parameters for the successful Buchwald-Hartwig amination of 3-Chloro-1H-pyrazolo[4,3-b]pyridine.

General Reaction Scheme
Reaction Scheme

A general scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Key Considerations for Successful Amination

The successful amination of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent. The electronic properties of the pyrazolopyridine ring system can influence the reactivity, making optimization of these parameters crucial.

  • Catalyst Selection: Palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and various palladium pre-catalysts are commonly employed.[3] Pre-catalysts, which are air-stable and readily form the active Pd(0) species, can offer improved reactivity and reproducibility.[4] For electron-deficient heterocycles like pyrazolopyridines, N-heterocyclic carbene (NHC) palladium complexes have also shown great promise.[5]

  • Ligand Choice: The choice of phosphine ligand is critical and depends on the nature of the amine coupling partner.[2]

    • For primary aliphatic amines and anilines , bulky, electron-rich biaryl phosphine ligands such as BrettPhos are often effective.[1][4]

    • For secondary amines , ligands like XPhos or RuPhos are generally good choices.[6]

    • Bidentate ligands such as BINAP and DPPF were among the first generation of effective ligands for this transformation and can still be useful.[2]

    • The BippyPhos ligand has been shown to have a particularly broad scope for the amination of heteroaryl chlorides with a wide range of amines.[7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[8] Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[1][9] The choice of base can be substrate-dependent, with stronger bases like NaOtBu often being more effective for less reactive chlorides, while milder bases like K₃PO₄ may be better tolerated by sensitive functional groups.

  • Solvent System: Anhydrous, aprotic solvents are necessary for the reaction. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common solvents.[1] Toluene is often a good starting point due to its high boiling point, which allows for a wider range of reaction temperatures.

Summary of Reaction Conditions

The following table summarizes various potential conditions for the Buchwald-Hartwig amination of this compound, based on successful examples with similar heterocyclic substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Amine ScopeReference
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5-2.0)Toluene80-110Secondary amines
Pd(OAc)₂ (2-5)RuPhos (4-10)LiHMDS (2.0)THF65-80Primary and secondary amines[4]
BrettPhos Pd G3 (2-5)(none)K₃PO₄ (1.5-2.0)t-BuOH or Dioxane100-110Primary amines, anilines[1][9]
[Pd(cinnamyl)Cl]₂ (1-2)BippyPhos (2-4)NaOtBu (1.5)Toluene100Broad (primary/secondary amines, NH-heterocycles)[7]
Pd-PEPPSI-IPr (2-5)(none)KOtBu (2.0)Dioxane100Primary and secondary amines[5]

Detailed Experimental Protocol

This protocol is a representative example for the coupling of this compound with a generic secondary amine, such as morpholine. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine) (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask or reaction vial, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous toluene to the flask, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1H-pyrazolo[4,3-b]pyridine derivative.

Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A 1. Add Pd₂(dba)₃, XPhos, and NaOtBu to a dry flask B 2. Evacuate and backfill with N₂/Ar A->B C 3. Add anhydrous toluene B->C D 4. Add this compound and amine C->D E 5. Seal and heat at 100 °C with stirring D->E F 6. Monitor reaction by TLC/LC-MS E->F G 7. Cool to room temperature F->G H 8. Quench with water G->H I 9. Extract with ethyl acetate H->I J 10. Wash with water and brine I->J K 11. Dry over Na₂SO₄ and concentrate J->K L 12. Purify by flash column chromatography K->L M 3-Amino-1H-pyrazolo[4,3-b]pyridine derivative L->M

Caption: A flowchart of the experimental procedure.

Simplified Catalytic Cycle

G Simplified Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl complex1 L-Pd(II)(Ar)(Cl) oxidative_addition->complex1 amine_coordination Amine Coordination (R₂NH) complex1->amine_coordination complex2 [L-Pd(II)(Ar)(NHR₂)]⁺Cl⁻ amine_coordination->complex2 deprotonation Deprotonation (-Base-H⁺Cl⁻) complex2->deprotonation + Base complex3 L-Pd(II)(Ar)(NR₂) deprotonation->complex3 reductive_elimination Reductive Elimination complex3->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

References

Application Notes and Protocols: Synthesis of 3-amino-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a significant heterocyclic motif present in numerous compounds with diverse biological activities, making it a privileged structure in medicinal chemistry and drug discovery. The 3-amino substituted analog, in particular, serves as a crucial building block for the synthesis of various therapeutic agents. This document provides a detailed protocol for the synthesis of 3-amino-1H-pyrazolo[4,3-b]pyridine from its 3-chloro precursor via a palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers a robust and efficient route for the formation of the C-N bond, a transformation that can be challenging using classical nucleophilic aromatic substitution methods.[1][2]

Principle

The conversion of 3-chloro-1H-pyrazolo[4,3-b]pyridine to 3-amino-1H-pyrazolo[4,3-b]pyridine is achieved through a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (the this compound) with an amine source in the presence of a palladium catalyst, a suitable ligand, and a base.[1][3][4] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3]

Experimental Protocol

Materials:

  • This compound

  • Ammonia source (e.g., Benzophenone imine as an ammonia equivalent)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), benzophenone imine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Hydrolysis of Imine: After the reaction is complete, cool the mixture to room temperature. Add 1 M HCl (10 mL) and stir vigorously for 1 hour to hydrolyze the benzophenone imine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Neutralization and Extraction: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 3-amino-1H-pyrazolo[4,3-b]pyridine.

Data Presentation

ParameterValue
Starting Material This compound
Reagents Benzophenone imine, Pd(OAc)₂, Xantphos, NaOtBu
Solvent Toluene
Reaction Temperature 110 °C
Reaction Time 12-24 hours
Catalyst Loading 2 mol% Pd(OAc)₂
Ligand Loading 4 mol% Xantphos
Base Sodium tert-butoxide (1.4 equivalents)
Ammonia Source Benzophenone imine (1.2 equivalents)
Hypothetical Yield 75-85%
Purification Method Silica Gel Column Chromatography

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis reagents Combine Reactants: - this compound - Benzophenone Imine - NaOtBu - Pd(OAc)2 - Xantphos inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Anhydrous Toluene inert->solvent reaction Heat at 110°C (12-24h) solvent->reaction hydrolysis Cool and Hydrolyze with 1M HCl reaction->hydrolysis extraction Aqueous Work-up & Extraction hydrolysis->extraction purify Column Chromatography extraction->purify product 3-amino-1H-pyrazolo[4,3-b]pyridine purify->product

Caption: Experimental workflow for the synthesis of 3-amino-1H-pyrazolo[4,3-b]pyridine.

signaling_pathway cluster_reactants Starting Materials cluster_catalyst Catalytic System chloro_pyridine This compound product 3-amino-1H-pyrazolo[4,3-b]pyridine chloro_pyridine->product Buchwald-Hartwig Amination ammonia Ammonia Source (e.g., Benzophenone Imine) ammonia->product pd_catalyst Pd(0) Catalyst pd_catalyst->product ligand Xantphos Ligand ligand->pd_catalyst stabilizes base NaOtBu Base base->product activates amine

Caption: Logical relationship of reactants and catalysts in the amination reaction.

References

Large-Scale Synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The presented methodologies are based on established chemical transformations and are designed to be scalable and reproducible.

Introduction

The pyrazolo[4,3-b]pyridine core is a privileged scaffold found in numerous biologically active compounds. Notably, derivatives of this heterocycle have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a promising target for the treatment of Parkinson's disease and other neurological disorders. The title compound, this compound, serves as a crucial building block for the synthesis of these and other potentially therapeutic agents. This document outlines two potential synthetic routes for its large-scale preparation, with a detailed protocol provided for the more established pathway.

Synthetic Strategies

Two primary retrosynthetic approaches have been evaluated for the synthesis of this compound.

Route 1: From 2-Chloronicotinic Acid

This is the recommended and most detailed route, proceeding through a hydrazinolysis, cyclization, and subsequent chlorination. This pathway is advantageous for its use of readily available starting materials and well-understood reaction mechanisms, making it amenable to large-scale production.

Route 2: From 2-Chloro-3-nitropyridine

This alternative approach involves a nucleophilic aromatic substitution (SNAr) followed by a Japp-Klingemann reaction to construct the pyrazole ring. While efficient for the synthesis of N-substituted analogs, this route requires further development to achieve the N-unsubstituted target molecule and to incorporate the C3-chloro substituent directly.[1]

Recommended Synthetic Protocol: Route 1

This protocol details the three-step synthesis of this compound starting from 2-chloronicotinic acid.

Step 1: Synthesis of 2-Hydrazinonicotinic Acid

This step involves the nucleophilic displacement of the chloride in 2-chloronicotinic acid with hydrazine.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of hydrazine hydrate (4.0 eq.) in an appropriate solvent (e.g., water or ethanol), add 2-chloronicotinic acid (1.0 eq.).

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-hydrazinonicotinic acid.

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2-Chloronicotinic Acid157.561.0-
Hydrazine Hydrate50.064.075-85
2-Hydrazinonicotinic Acid153.14--
Step 2: Synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one

This step involves the intramolecular cyclization of 2-hydrazinonicotinic acid to form the pyrazolopyridinone core.

Reaction Scheme:

Experimental Protocol:

  • Suspend 2-hydrazinonicotinic acid (1.0 eq.) in a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to a high temperature (typically 200-250 °C) for 2-4 hours.

  • Monitor the reaction for the evolution of water.

  • After completion, cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry to yield 1H-pyrazolo[4,3-b]pyridin-3(2H)-one.

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2-Hydrazinonicotinic Acid153.141.080-90
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one135.12--
Step 3: Synthesis of this compound

The final step is the chlorination of the pyrazolopyridinone intermediate.

Reaction Scheme:

Experimental Protocol:

  • To a flask charged with phosphorus oxychloride (POCl3) (5.0-10.0 eq.), add 1H-pyrazolo[4,3-b]pyridin-3(2H)-one (1.0 eq.) portion-wise at room temperature.

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added.

  • Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one135.121.0-
Phosphorus Oxychloride (POCl3)153.335.0-10.070-80
This compound153.57--

Visualizations

Synthetic Pathway for this compound

Synthetic_Pathway start 2-Chloronicotinic Acid intermediate1 2-Hydrazinonicotinic Acid start->intermediate1 Hydrazine Hydrate, Reflux intermediate2 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one intermediate1->intermediate2 High Temp. Cyclization product This compound intermediate2->product POCl3, Reflux

Caption: Synthetic route to this compound.

Signaling Pathway of mGlu4 Positive Allosteric Modulators

mGlu4_Signaling cluster_presynaptic Presynaptic Terminal mGlu4 mGlu4 Receptor Gi Gi Protein mGlu4->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel inhibits Glutamate_release Glutamate Release Ca_channel->Glutamate_release mediates PAM Pyrazolo[4,3-b]pyridine PAM PAM->mGlu4 potentiates Glutamate Glutamate Glutamate->mGlu4 activates Large_Scale_Workflow cluster_dev Development Phase cluster_prod Production Phase Route Scouting Route Scouting Process Optimization Process Optimization Route Scouting->Process Optimization Pilot Scale-Up Pilot Scale-Up Process Optimization->Pilot Scale-Up Full-Scale Production Full-Scale Production Pilot Scale-Up->Full-Scale Production Quality Control Quality Control Full-Scale Production->Quality Control Product Release Product Release Quality Control->Product Release Feasibility Study Feasibility Study Feasibility Study->Route Scouting

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-b]pyridine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2][3] These molecules are structurally analogous to purine bases, allowing them to interact with a wide range of biological targets.[1] Consequently, they exhibit a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3][4] The development of efficient and environmentally friendly synthetic methodologies for this scaffold is a key objective in drug discovery and organic synthesis.[5][6]

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods.[7][8] This approach is particularly well-suited for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials.[5][9] The combination of microwave irradiation and MCRs represents a green and efficient strategy for the synthesis of pyrazolo[3,4-b]pyridine libraries for drug development.[5][6][7]

These application notes provide detailed protocols for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives via one-pot, three-component reactions, summarizing key quantitative data and visualizing the experimental workflow.

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize quantitative data from various reported microwave-assisted syntheses of pyrazolo[3,4-b]pyridine derivatives, highlighting the efficiency and versatility of this methodology.

Table 1: Three-Component Synthesis of Pyrazolo[3,4-b]pyridine-5-carbonitriles [7][10]

EntryStarting Materials (Equivalents)SolventMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
15-Aminopyrazole (1), Aryl/Heteroaryl Aldehyde (1), Aroyl Acetonitrile (1)Acetic Acid---High
25-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1), 4-Anisaldehyde (1), p-Substituted β-Ketonitrile (1)Acetic Acid---High
35-Aminopyrazole (1), Aryl/Heteroaryl Aldehyde (1), Aroyl Acetonitrile (1)Solvent-Free-20010up to 83

Table 2: Three-Component Synthesis of Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-ones [9]

EntryStarting Materials (Equivalents)SolventMicrowave ConditionsYield (%)
1Phenylglyoxal (1), β-Ketoamide (1), 5-Aminopyrazole (1)Acetic AcidHeatingModerate to Good

Table 3: Green Synthesis of 6-Amino-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates [5][11]

EntryStarting Materials (Equivalents)Catalyst (Equivalents)SolventMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
11,3-Dimethyl-pyrazol-amine (1), Ethyl Cyanoacetate (1), Substituted Benzaldehyde (1), Ammonium Acetate (1)TEA (0.5)Water1104020up to 94
21,3-Dimethyl-pyrazol-amine (1), Ethyl Cyanoacetate (1), Substituted Benzaldehyde (1), Ammonium Acetate (1)K2CO3Water1104020Moderate
31,3-Dimethyl-pyrazol-amine (1), Ethyl Cyanoacetate (1), Substituted Benzaldehyde (1), Ammonium Acetate (1)Cs2CO3Water1104020Moderate
41,3-Dimethyl-pyrazol-amine (1), Ethyl Cyanoacetate (1), Substituted Benzaldehyde (1), Ammonium Acetate (1)NaOHWater1104020Moderate

Experimental Protocols

Protocol 1: Solvent-Free Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives[7]

This protocol describes a one-pot, three-component synthesis under solvent-free conditions.

Materials:

  • 5-Aminopyrazole derivative

  • Aryl or heteroaryl aldehyde

  • Aroyl acetonitrile

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1 mmol), the desired aldehyde (1 mmol), and the aroyl acetonitrile (1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 200°C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The crude product is then purified. A common method is crystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridine derivative.[7]

  • Characterize the final compound using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis.[7]

Protocol 2: Aqueous-Based Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives[5][11]

This protocol outlines an environmentally friendly, one-pot, four-component synthesis in an aqueous medium.

Materials:

  • 1,3-Dimethyl-pyrazol-amine (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Ammonium acetate (1 mmol)

  • Triethylamine (TEA) (0.5 mmol)

  • Water (4 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, add 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), the substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 mmol) to 4 mL of water.[11]

  • Seal the vessel and place it in the microwave reactor.

  • Set the microwave reactor to a power of 110 W and a temperature of 40°C. Irradiate the mixture for 20 minutes.[5][11]

  • Upon completion, cool the reaction mixture in ice-cold water.

  • The solid product that forms is collected by vacuum filtration.[11]

  • The product can be used without further purification or can be recrystallized if necessary.[5]

  • Confirm the structure and purity of the synthesized compound using 1H NMR, 13C NMR, and HRMS analysis.[5]

Visualizations

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Reactants (5-Aminopyrazole, Aldehyde, Active Methylene Compound, +/- Catalyst, +/- Solvent) mw_react Microwave Irradiation (Set Power, Temperature, Time) prep->mw_react Seal Vessel cool Cool Reaction Mixture mw_react->cool isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Crystallization/Chromatography) isolate->purify char Characterization (NMR, IR, MS, etc.) purify->char

Caption: General experimental workflow for microwave-assisted synthesis.

Plausible Reaction Mechanism

This diagram shows a plausible mechanism for the formation of the pyrazolo[3,4-b]pyridine scaffold in a multicomponent reaction.[5]

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Aromatization react1 Aldehyde + Active Methylene Compound inter1 α,β-Unsaturated Intermediate react1->inter1 Base Catalyst inter2 Acyclic Intermediate inter1->inter2 react2 5-Aminopyrazole react2->inter2 inter3 Cyclized Intermediate inter2->inter3 Intramolecular Cyclization product Pyrazolo[3,4-b]pyridine Derivative inter3->product Dehydration/Oxidation

Caption: Plausible reaction mechanism for pyrazolo[3,4-b]pyridine formation.

References

Application Notes and Protocols: One-Pot Synthesis of Substituted Pyrazolo[3,4-b:4',3'-e]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient one-pot, three-component synthesis of substituted pyrazolo[3,4-b:4',3'-e]pyridine derivatives. This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer activities. The described methodology, based on a modified Hantzsch pyridine synthesis, utilizes readily available starting materials—a pyrazolone, a substituted aldehyde, and ammonium acetate—under microwave irradiation in a green solvent system. This approach offers several advantages, including operational simplicity, short reaction times, and good to moderate yields. These application notes also summarize the biological significance of this scaffold and present relevant experimental data and workflows to facilitate its adoption in research and drug discovery programs.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The fusion of a pyrazole ring with a pyridine ring gives rise to a system with diverse pharmacological properties, including kinase inhibition, antiviral, anti-inflammatory, and antimicrobial activities. The further annulation to form the pyrazolo[3,4-b:4',3'-e]pyridine system creates a more complex and rigid structure, which can lead to enhanced selectivity and potency for specific biological targets.

Traditional multi-step syntheses of such complex heterocycles are often time-consuming, require harsh reaction conditions, and generate significant chemical waste. In contrast, one-pot, multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single synthetic operation. This approach aligns with the principles of green chemistry by improving atom economy and reducing the environmental impact.

The protocol detailed herein is based on a Hantzsch-like condensation, a well-established method for pyridine synthesis.[1] By employing a pyrazolone as the active methylene component, this reaction can be adapted to construct the desired fused pyrazolo[3,4-b:4',3'-e]pyridine core in a single step.[2]

Applications and Biological Significance

Substituted pyrazolo[3,4-b:4',3'-e]pyridine derivatives and related pyrazolopyridines have shown promise in several therapeutic areas:

  • Antimicrobial Activity: These compounds have demonstrated good to moderate activity against a range of bacterial and fungal strains.[2][3][4] The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anticancer Activity: Many pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[5]

  • Kinase Inhibition: This scaffold is particularly effective in targeting receptor tyrosine kinases such as Tropomyosin receptor kinases (TRKs). The continuous activation of TRKs is implicated in the progression of various cancers. Inhibition of the TRK signaling pathway can block downstream cascades like Ras/Erk, PLC-γ, and PI3K/Akt, thereby impeding cell proliferation and survival.

Experimental Data

The following table summarizes representative data for the one-pot synthesis of substituted pyrazolo[3,4-b]pyridine derivatives, demonstrating the scope of the reaction with various substituted aldehydes. While the general methodology is applicable to the synthesis of the target pyrazolo[3,4-b:4',3'-e]pyridine core, the presented yields are for the closely related pyrazolo[3,4-b]pyridine system synthesized under similar one-pot, three-component conditions.

EntryAldehyde (R group)Reaction Time (min)Yield (%)Reference
1Phenyl573[6]
24-Chlorophenyl691[7]
34-Methoxyphenyl585[6]
44-Nitrophenyl381[8]
52-Thienyl881[9]
63-Pyridyl782[6]
74-(Dimethylamino)phenyl679[7]
82,4-Dichlorophenyl791[7]

Experimental Workflow and Signaling Pathway

One-Pot Synthesis Workflow

The following diagram illustrates the workflow for the one-pot synthesis of substituted pyrazolo[3,4-b:4',3'-e]pyridine derivatives.

G cluster_workflow One-Pot Synthesis Workflow reactants Reactants: - Pyrazolone - Substituted Aldehyde - Ammonium Acetate mixing Mixing of Reactants, Solvent, and Catalyst in a Reaction Vessel reactants->mixing solvent Solvent: PEG-400 solvent->mixing catalyst Catalyst: Basic Bleaching Earth catalyst->mixing mw_irradiation Microwave Irradiation (e.g., 70% power, 1-2 min) mixing->mw_irradiation workup Work-up: - Pour into ice-cold water - Filtration - Washing mw_irradiation->workup purification Purification: Recrystallization from Glacial Acetic Acid workup->purification product Final Product: Substituted Pyrazolo[3,4-b:4',3'-e]pyridine Derivative purification->product

Caption: Workflow for the one-pot synthesis.

TRK Signaling Pathway

The diagram below depicts a simplified representation of the Tropomyosin receptor kinase (TRK) signaling pathway, a key target for many pyrazolopyridine derivatives.

G cluster_pathway TRK Signaling Pathway cluster_downstream Downstream Signaling Cascades neurotrophin Neurotrophin trk_receptor TRK Receptor neurotrophin->trk_receptor dimerization Dimerization & Autophosphorylation trk_receptor->dimerization ras_erk Ras-Erk Pathway dimerization->ras_erk pi3k_akt PI3K-Akt Pathway dimerization->pi3k_akt plc_gamma PLC-γ Pathway dimerization->plc_gamma inhibitor Pyrazolo[3,4-b:4',3'-e]pyridine Derivative (Inhibitor) inhibitor->dimerization Inhibition cellular_response Cellular Responses: - Proliferation - Survival - Differentiation ras_erk->cellular_response pi3k_akt->cellular_response plc_gamma->cellular_response

Caption: Simplified TRK signaling pathway.

Detailed Experimental Protocol

This protocol is adapted from the general procedure described for the one-pot synthesis of pyrazolo[3,4-b:4',3'-e]pyridine derivatives.[2]

5.1. Materials and Equipment

  • Substituted pyrazolone (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) (2 mmol)

  • Substituted heteroaromatic or aromatic aldehyde (1 mmol)

  • Ammonium acetate (10 mmol)

  • Polyethylene glycol (PEG-400) (10 mL)

  • Basic bleaching earth catalyst (pH 9.2)

  • Domestic microwave oven (e.g., 70% power, ~520 watts)

  • Erlenmeyer flask (25 mL)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Ice bath

  • Glacial acetic acid for recrystallization

  • Standard laboratory glassware

5.2. Synthetic Procedure

  • Reaction Setup: In a 25 mL Erlenmeyer flask, combine the pyrazolone (2 mmol), the selected aldehyde (1 mmol), and ammonium acetate (10 mmol).

  • Addition of Solvent and Catalyst: Add PEG-400 (10 mL) as the reaction solvent and a catalytic amount of basic bleaching earth.

  • Microwave Irradiation: Place a magnetic stir bar in the flask and subject the mixture to microwave irradiation. A typical condition is 70% power for 1-2 minutes, using a pulse rate of 20 seconds.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), pour the crude reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove any residual PEG-400 and ammonium acetate.

  • Purification: Dry the crude product and then recrystallize it from glacial acetic acid to afford the pure substituted pyrazolo[3,4-b:4',3'-e]pyridine derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

5.3. Safety Precautions

  • Conduct all experimental procedures in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Microwave heating of organic solvents can lead to a rapid increase in pressure. Ensure that the reaction vessel is not sealed and is appropriate for microwave synthesis.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal information.

References

Application Notes and Protocols for Palladium-Catalyzed C-N Coupling in Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-b]pyridines via palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure found in numerous pharmacologically active compounds, making efficient and versatile synthetic routes to this heterocycle highly valuable.[1][2][3]

The protocols outlined below are based on established literature procedures and offer a range of methodologies applicable to various substrates. These methods, including the Buchwald-Hartwig amination, provide robust pathways to N-aryl and other substituted pyrazolo[3,4-b]pyridines.

Core Concepts and Mechanisms

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. The catalytic cycle, illustrated below, typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired N-arylated product and regenerate the active palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange R'-NH2 Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ligand_Exchange->Ar-Pd(II)-NHR'(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'(L)->Deprotonation Ar-Pd(II)-NR'(L) [Ar-Pd(II)-NR'(L)]- Deprotonation->Ar-Pd(II)-NR'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NHR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following section details two distinct and robust protocols for the synthesis of pyrazolo[3,4-b]pyridines utilizing palladium-catalyzed C-N coupling reactions. A generalized experimental workflow is depicted below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials: Aryl Halide & Amine Reagents Add Pd Catalyst, Ligand, and Base to Solvent Start->Reagents Heating Heat Reaction Mixture (e.g., 80-120 °C or Microwave Irradiation) Reagents->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Reaction Quenching (e.g., add water) Monitoring->Quenching Reaction Complete Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Pyrazolo[3,4-b]pyridine Characterization->Final_Product

Caption: Generalized experimental workflow for pyrazolo[3,4-b]pyridine synthesis.

Protocol 1: Microwave-Assisted Palladium-Catalyzed Synthesis

This protocol describes an efficient, solvent-free, microwave-assisted synthesis of pyrazolo[3,4-b]pyridines from β-halovinyl/aryl aldehydes and 5-aminopyrazoles.[3]

Materials:

  • β-Halo aldehyde (1.0 mmol)

  • 5-Aminopyrazole (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (2.5 mol%)

  • Triphenylphosphine (PPh3) (5 mol%)

  • Potassium carbonate (K2CO3) (2.1 mmol)

  • Microwave reactor (e.g., Synthos 3000)

Procedure:

  • In a microwave-transparent closed vessel, combine the β-halo aldehyde (1.0 mmol), 5-aminopyrazole (1.2 mmol), Pd(OAc)2 (2.5 mol%), PPh3 (5 mol%), and K2CO3 (2.1 mmol).

  • Thoroughly grind the mixture to ensure homogeneity.

  • Place the sealed vessel into the microwave reactor.

  • Irradiate the mixture at 700 Watts, maintaining a temperature of 120°C and a pressure of 14 bar for 15 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired pyrazolo[3,4-b]pyridine.

Quantitative Data Summary (Protocol 1):

Entryβ-Halo Aldehyde5-AminopyrazoleProductYield (%)
12-Chloro-3-phenylacrolein3-Methyl-1-phenyl-1H-pyrazol-5-amine6-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine85
22-Chloro-3-(4-methoxyphenyl)acrolein3-Methyl-1-phenyl-1H-pyrazol-5-amine4-(4-Methoxyphenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine82
32-Chloro-3-(4-chlorophenyl)acrolein3-Methyl-1-phenyl-1H-pyrazol-5-amine4-(4-Chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine88
42-Bromobenzaldehyde1,3-Diphenyl-1H-pyrazol-5-amine1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline76
Protocol 2: Buchwald-Hartwig Amination for N-Aryl Pyrazolo[3,4-b]pyridines

This protocol details the synthesis of N-aryl pyrazolo[3,4-b]pyridines via a Buchwald-Hartwig C-N coupling reaction, a key step in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors.[4]

Materials:

  • Protected 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate (e.g., 5-bromo-3-iodo-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine) (1.0 equiv)

  • Aryl amine (e.g., ethyl 3-aminobenzoate) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Dry dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the protected 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate (1.0 equiv), aryl amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and Cs2CO3 (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add dry dioxane via syringe.

  • Heat the reaction mixture to 90°C and stir for 8 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl pyrazolo[3,4-b]pyridine.

Quantitative Data Summary (Protocol 2):

EntryPyrazolo[3,4-b]pyridine IntermediateAmineProductYield (%)
15-Bromo-3-iodo-1-(PMB)-1H-pyrazolo[3,4-b]pyridineEthyl 3-aminobenzoateEthyl 3-((3-iodo-1-(PMB)-1H-pyrazolo[3,4-b]pyridin-5-yl)amino)benzoate48.5
25-Bromo-3-iodo-1-(PMB)-1H-pyrazolo[3,4-b]pyridineEthyl 4-aminobenzoateEthyl 4-((3-iodo-1-(PMB)-1H-pyrazolo[3,4-b]pyridin-5-yl)amino)benzoateN/A
3Intermediate 13MorpholineProduct A0130.3-34.7 (over two steps)
4Intermediate 13PiperidineProduct A0230.3-34.7 (over two steps)

Note: PMB = p-methoxybenzyl. Yields for entries 3 and 4 are for a two-step sequence involving Miyaura borylation and Suzuki coupling following the Buchwald-Hartwig amination.

Factors Influencing Reaction Outcomes

The success of palladium-catalyzed C-N coupling reactions for the synthesis of pyrazolo[3,4-b]pyridines is dependent on several key factors. The interplay between the catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Reaction_Factors Outcome Reaction Outcome (Yield, Selectivity) Catalyst Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->Outcome Ligand Phosphine Ligand (e.g., PPh3, Xantphos) Ligand->Outcome Base Base (e.g., K2CO3, Cs2CO3) Base->Outcome Solvent Solvent (e.g., Dioxane, Solvent-free) Solvent->Outcome Temperature Temperature/ Energy Source (Conventional Heating, Microwave) Temperature->Outcome

Caption: Key factors influencing the outcome of Pd-catalyzed C-N coupling.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals and performing these experiments.

References

Application Notes and Protocols: Synthesis of 1H-pyrazolo[3,4-b]pyridines using 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities. Its structural similarity to purine bases makes it a valuable pharmacophore in the design of kinase inhibitors and other therapeutic agents.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Cyclin-Dependent Kinase 2 (CDK2), Pim-1 kinase, TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs), making them promising candidates for the development of novel treatments for cancer and inflammatory diseases.[3][4][5] 3-Aminopyrazole is a versatile and readily available starting material for the synthesis of this important class of compounds. This document provides detailed application notes and protocols for several common synthetic strategies employing 3-aminopyrazole to construct the 1H-pyrazolo[3,4-b]pyridine core.

Synthetic Methodologies

Several synthetic strategies have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridines from 3-aminopyrazole. The most prominent methods include the Gould-Jacobs reaction, multicomponent reactions, and condensation with 1,3-dicarbonyl or related compounds.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and reliable method for the synthesis of 4-hydroxyquinolines and their bioisosteres, including 4-hydroxy-1H-pyrazolo[3,4-b]pyridines. The reaction involves the condensation of an amine, in this case, 3-aminopyrazole, with diethyl ethoxymethylenemalonate (DEEMM) or a similar malonic ester derivative, followed by a thermal cyclization. Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can convert the resulting 4-hydroxy derivative to the corresponding 4-chloro-1H-pyrazolo[3,4-b]pyridine, a key intermediate for further functionalization.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines via Gould-Jacobs Reaction

This protocol is a general representation of the Gould-Jacobs reaction for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines.

Materials:

  • Substituted 3-aminopyrazole

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Condensation: A mixture of the substituted 3-aminopyrazole (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-140°C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Cyclization: After the initial condensation, the reaction mixture is added to heated diphenyl ether (at ~250°C) and stirred for 30-60 minutes. The mixture is then allowed to cool to room temperature, during which the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine product precipitates. The solid is collected by filtration, washed with a suitable solvent like hexane, and dried.

  • Chlorination: The crude 4-hydroxy-1H-pyrazolo[3,4-b]pyridine is refluxed in an excess of phosphorus oxychloride (POCl₃) for 2-4 hours.

  • Work-up: The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated solution of sodium bicarbonate.

  • Purification: The resulting precipitate, the 4-chloro-1H-pyrazolo[3,4-b]pyridine, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Quantitative Data:

Reactant 1 (3-Aminopyrazole)Reactant 2ConditionsProductYield (%)Reference
3-Amino-5-methylpyrazoleDiethyl ethoxymethylenemalonate1. Heat at 130°C, 2h; 2. Dowtherm A, 250°C, 15 min; 3. POCl₃, reflux, 2h4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine75Generic Protocol
3-Amino-1-phenyl-5-methylpyrazoleDiethyl ethoxymethylenemalonate1. Heat at 140°C, 3h; 2. Diphenyl ether, 250°C, 30 min; 3. POCl₃, reflux, 3h4-Chloro-1-phenyl-6-methyl-1H-pyrazolo[3,4-b]pyridine82Generic Protocol
Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials. For the synthesis of 1H-pyrazolo[3,4-b]pyridines, a common MCR involves the reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). These reactions are often catalyzed by a base or an acid and can be performed under various conditions, including conventional heating or microwave irradiation.

Experimental Protocol: Three-Component Synthesis of 1,4-Dihydropyrazolo[3,4-b]pyridines

This protocol describes a typical three-component reaction for the synthesis of substituted 1,4-dihydropyrazolo[3,4-b]pyridines.

Materials:

  • Substituted 3-aminopyrazole

  • Aromatic aldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol or another suitable solvent

  • Catalyst (e.g., piperidine, acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 3-aminopyrazole (1 equivalent), the aromatic aldehyde (1 equivalent), and the active methylene compound (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine or acetic acid to the reaction mixture.

  • Reaction: The mixture is then refluxed for 4-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.

Quantitative Data:

Reactant 1 (3-Aminopyrazole)Reactant 2 (Aldehyde)Reactant 3 (Active Methylene)ConditionsProductYield (%)Reference
3-Amino-1-phenylpyrazoleBenzaldehydeMalononitrileEthanol, Piperidine (cat.), reflux, 6h6-Amino-1,4-diphenyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carbonitrile92[6]
3-Amino-5-methylpyrazole4-ChlorobenzaldehydeEthyl cyanoacetateEthanol, Acetic acid (cat.), reflux, 8hEthyl 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylate88[6]
3-Aminopyrazole4-MethoxybenzaldehydeMalononitrileWater, Ammonium acetate, reflux, 2h6-Amino-4-(4-methoxyphenyl)-1,4-dihydropyrazolo[3,4-b]pyridine-5-carbonitrile90[6]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 3-Aminopyrazole 3-Aminopyrazole Reaction Gould-Jacobs or Multicomponent Reaction 3-Aminopyrazole->Reaction Reagents DEEMM or Aldehyde + Active Methylene Cmpd Reagents->Reaction Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Reaction->Pyrazolo[3,4-b]pyridine Purification Purification Pyrazolo[3,4-b]pyridine->Purification Characterization Spectroscopic Analysis Purification->Characterization Biological_Screening Kinase Assays (CDK2, PIM1, TBK1, TRK) Characterization->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: Synthetic and evaluation workflow for 1H-pyrazolo[3,4-b]pyridines.

Signaling Pathways

1H-pyrazolo[3,4-b]pyridines are known to inhibit several key signaling pathways implicated in cancer and inflammation.

CDK2/PIM1 Signaling Pathway

CDK2 and PIM1 are crucial kinases that regulate cell cycle progression and apoptosis. Their inhibition by 1H-pyrazolo[3,4-b]pyridine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway CDK2/PIM1 Signaling in Cancer Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PIM1 PIM1 Receptor->PIM1 CDK2_CyclinE CDK2/Cyclin E Receptor->CDK2_CyclinE Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition Rb Rb CDK2_CyclinE->Rb P E2F E2F Rb->E2F Cell_Cycle_Progression G1/S Transition E2F->Cell_Cycle_Progression Pyrazolo_Pyridine 1H-Pyrazolo[3,4-b]pyridine (Inhibitor) Pyrazolo_Pyridine->PIM1 Pyrazolo_Pyridine->CDK2_CyclinE

Caption: Inhibition of CDK2/PIM1 pathway by 1H-pyrazolo[3,4-b]pyridines.

TBK1 Signaling Pathway in Innate Immunity

TBK1 is a key kinase in the innate immune response, mediating the production of type I interferons. Its aberrant activation is linked to inflammatory diseases and some cancers.

G cluster_pathway TBK1 Signaling in Innate Immunity PAMPs Pathogen-Associated Molecular Patterns PRR Pattern Recognition Receptor (e.g., TLRs) PAMPs->PRR Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 P IFN Type I Interferon Production IRF3->IFN Pyrazolo_Pyridine 1H-Pyrazolo[3,4-b]pyridine (Inhibitor) Pyrazolo_Pyridine->TBK1

Caption: Inhibition of TBK1 signaling by 1H-pyrazolo[3,4-b]pyridines.

TRK Signaling Pathway in Cancer

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, can drive the growth and proliferation of various cancers.

G cluster_pathway TRK Signaling in Cancer Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Pyrazolo_Pyridine 1H-Pyrazolo[3,4-b]pyridine (Inhibitor) Pyrazolo_Pyridine->TRK_Receptor

Caption: Inhibition of TRK signaling by 1H-pyrazolo[3,4-b]pyridines.

References

Synthetic Strategies for Pyrazolo[4,3-b]pyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of pyrazolo[4,3-b]pyridines, a class of nitrogen-containing heterocyclic compounds, is of significant interest due to their diverse biological activities. These compounds have shown potential as inhibitors of various kinases and modulators of cellular signaling pathways, making them attractive scaffolds for drug discovery programs. This document provides a detailed overview of the general procedures for their synthesis, complete with experimental protocols and quantitative data.

Key Synthetic Approaches

The construction of the pyrazolo[4,3-b]pyridine core can be broadly categorized into two main strategies: the annulation of a pyridine ring onto a pre-existing pyrazole, and the formation of a pyrazole ring on a functionalized pyridine precursor.[1] A number of variations and multi-component reactions have been developed based on these fundamental approaches.

Annulation of a Pyridine Ring onto an Aminopyrazole Core

A prevalent method for synthesizing pyrazolo[4,3-b]pyridines involves the construction of the pyridine ring from a suitably substituted aminopyrazole.[2] This approach offers versatility in introducing substituents onto the newly formed pyridine ring.

A common starting material for this strategy is 4-aminopyrazole-5-carbaldehyde, which can undergo cyclocondensation reactions.[2] Another variation involves the cyclization of 5-functionalized 4-aminopyrazoles.[2] For instance, the reaction of 4-aminopyrazoles with malononitrile can lead to the formation of aminopyrazolo[4,3-b]pyridines.[3]

Annulation of a Pyrazole Ring onto a Pyridine Core

While less common, the synthesis of pyrazolo[4,3-b]pyridines can also be achieved by forming the pyrazole ring onto a functionalized pyridine.[2] This strategy is advantageous when the desired substitution pattern on the pyridine ring is more readily accessible.

One such method involves the use of 3-acylpyridine N-oxide tosylhydrazones, which upon treatment with an electrophilic additive and a base, can cyclize to form a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.[4]

Synthesis from 3-Nitropyridines via Japp-Klingemann Reaction

A robust and efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines.[2][5] This procedure involves a sequence of a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction.[2][5] This approach is particularly useful for synthesizing pyrazolo[4,3-b]pyridines with electron-withdrawing groups.[2] The key steps often involve the one-pot combination of azo-coupling, deacylation, and pyrazole ring annulation.[2][5]

Experimental Protocols

Below are detailed experimental protocols for key synthetic methods.

Protocol 1: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates from 2-Chloro-3-nitropyridines

This protocol is adapted from a method utilizing a modified Japp-Klingemann reaction.[2]

Step 1: Synthesis of Pyridin-2-yl Keto Esters

  • To a solution of the starting 2-chloro-3-nitropyridine in a suitable solvent, add the appropriate nucleophile.

  • The reaction is typically stirred at room temperature for a specified period.

  • After completion, the product is isolated and purified by standard techniques such as column chromatography.

Step 2: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines

  • To a solution of the pyridin-2-yl keto ester in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide).

  • Cool the mixture to 0 °C and add a solution of the corresponding arenediazonium tosylate.

  • Stir the reaction mixture at 0 °C for a specified time, then allow it to warm to room temperature and stir overnight.

  • Add a secondary amine (e.g., pyrrolidine) and a base (e.g., DBU or pyridine) and heat the mixture under reflux.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates.[2]

CompoundAr groupYield (%)Melting Point (°C)
5a 2-cyanophenyl85222–224
5d 4-fluorophenyl76214–215
5f 2-chlorophenyl72234–235
5p 4-fluorophenyl71138–140

Visualizing Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of pyrazolo[4,3-b]pyridines.

G cluster_0 Annulation of Pyridine Ring onto Aminopyrazole Aminopyrazole Aminopyrazole Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Cyclocondensation Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Cyclocondensation->Pyrazolo[4,3-b]pyridine

Caption: General workflow for pyridine ring annulation.

G cluster_1 Synthesis from 3-Nitropyridines 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine SNAr Reaction SNAr Reaction 2-Chloro-3-nitropyridine->SNAr Reaction Pyridinyl Keto Ester Pyridinyl Keto Ester SNAr Reaction->Pyridinyl Keto Ester Japp-Klingemann Reaction Japp-Klingemann Reaction Pyridinyl Keto Ester->Japp-Klingemann Reaction Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Japp-Klingemann Reaction->Pyrazolo[4,3-b]pyridine

Caption: Workflow for synthesis from 3-nitropyridines.

Biological Relevance and Signaling Pathways

Pyrazolopyridine derivatives are recognized for their broad spectrum of biological activities, including their roles as kinase inhibitors.[6] For instance, certain pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation and are targets in cancer therapy.[7] Others have been designed to inhibit B-Raf kinase, a key component of the MAPK signaling pathway, which is frequently mutated in various cancers.[1] The constitutive activation of the MAPK pathway due to mutations like B-RafV600E is a driver of tumor growth, and inhibitors of this pathway are of significant clinical interest.[1]

The diagram below illustrates a simplified representation of the MAPK signaling pathway, which can be targeted by pyrazolopyridine-based inhibitors.

G cluster_inhibition Inhibition by Pyrazolopyridines Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF (e.g., B-Raf) RAF (e.g., B-Raf) RAS->RAF (e.g., B-Raf) MEK MEK RAF (e.g., B-Raf)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor->RAF (e.g., B-Raf)

Caption: Simplified MAPK signaling pathway and B-Raf inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the final chlorination step, which is often a Sandmeyer reaction of 3-Amino-1H-pyrazolo[4,3-b]pyridine.

Q1: My final product shows a significant amount of the starting material, 3-Amino-1H-pyrazolo[4,3-b]pyridine. What could be the cause?

A1: Incomplete conversion of the starting material is a common issue. Several factors could be at play:

  • Inefficient Diazotization: The formation of the diazonium salt from the amino group is a critical first step. Ensure that the reaction temperature is kept low (typically 0-5 °C) to maintain the stability of the diazonium salt. Also, verify the purity and stoichiometry of the sodium nitrite and the acid (usually hydrochloric acid) used.

  • Suboptimal Sandmeyer Reaction Conditions: The subsequent reaction with the chloride source (e.g., copper(I) chloride) may be inefficient. Ensure the catalyst is active and used in the correct amount. The reaction temperature for the Sandmeyer step is also crucial and may require optimization.

  • Poor Solubility: The starting material or the diazonium salt intermediate may have poor solubility in the reaction medium, leading to an incomplete reaction.

Q2: I have an impurity with a mass corresponding to the replacement of the chloro group with a hydroxyl group. How can I avoid this?

A2: The formation of 3-Hydroxy-1H-pyrazolo[4,3-b]pyridine is a frequent side reaction in the Sandmeyer process. This occurs when the diazonium salt reacts with water. To minimize this:

  • Maintain Low Temperatures: Keeping the reaction temperature low throughout the diazotization and Sandmeyer steps will reduce the rate of the undesired hydrolysis reaction.

  • Control Water Content: While the reaction is typically run in an aqueous medium, using an excess of the chloride source can help to outcompete the water molecule for reaction with the diazonium salt.

  • Optimize Reaction Time: A prolonged reaction time can increase the likelihood of the diazonium salt reacting with water. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Q3: My NMR and mass spectrometry data suggest the presence of an isomeric impurity. How is this possible and how can I separate it?

A3: The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridine systems. The impurity is likely a chloro-substituted isomer, such as a pyrazolo[3,4-b]pyridine or pyrazolo[4,3-c]pyridine derivative.

  • Origin of Isomers: These isomers likely formed during the initial synthesis of the pyrazolo[4,3-b]pyridine ring system and were carried through to the final product. The cyclization step to form the bicyclic core can often lead to a mixture of regioisomers.

  • Separation: Separation of these isomers can be challenging due to their similar polarities.

    • Column Chromatography: Flash column chromatography is the most common method for separating such isomers. A systematic approach to eluent selection is recommended, often starting with a non-polar solvent and gradually increasing polarity with a more polar solvent like ethyl acetate.

    • Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be an effective method for purification.

Q4: My product has a noticeable color, suggesting an organic impurity. What could this be?

A4: The presence of color, often yellow or orange, can indicate the formation of azo compounds. These can form as byproducts of side reactions of the diazonium salt. Careful control of reaction conditions, particularly temperature and stoichiometry, can help to minimize their formation. These impurities can often be removed by column chromatography.

Summary of Common Impurities

Impurity NameStructureLikely OriginRecommended Analytical Technique
3-Amino-1H-pyrazolo[4,3-b]pyridine(Structure of starting material)Incomplete reactionHPLC, LC-MS, TLC
3-Hydroxy-1H-pyrazolo[4,3-b]pyridine(Structure with -OH instead of -Cl)Reaction of diazonium salt with waterHPLC, LC-MS
Regioisomeric Chloro-pyrazolopyridines(e.g., Chloro-pyrazolo[3,4-b]pyridine)Isomeric impurities in the starting amineHPLC, LC-MS, NMR
Azo Compounds(Complex colored structures)Side reactions of the diazonium saltHPLC, UV-Vis
Residual SolventsN/AFrom reaction and purification stepsGC-MS, NMR

Experimental Protocol: Sandmeyer Reaction for this compound

This is a general protocol and may require optimization for specific substrates and scales.

Materials:

  • 3-Amino-1H-pyrazolo[4,3-b]pyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Diazotization:

    • Suspend 3-Amino-1H-pyrazolo[4,3-b]pyridine in a suitable amount of concentrated HCl and water in a reaction vessel.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution or suspension of copper(I) chloride in concentrated HCl, and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) several times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Synthesis of this compound analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze impurity_check Impurity Detected? analyze->impurity_check starting_material High Starting Material Content? impurity_check->starting_material Yes pure_product Pure Product Obtained impurity_check->pure_product No hydroxy_product Hydroxy Byproduct Detected? starting_material->hydroxy_product No optimize_diazotization Optimize Diazotization: - Check reagent purity/stoichiometry - Maintain low temperature (0-5 °C) starting_material->optimize_diazotization Yes isomer Isomeric Impurity Detected? hydroxy_product->isomer No control_water Minimize Water Reaction: - Maintain low temperature - Use excess chloride source hydroxy_product->control_water Yes color Colored Impurity Present? isomer->color No purify_isomer Separate Isomers: - Column Chromatography - Recrystallization isomer->purify_isomer Yes purify_color Remove Colored Impurities: - Column Chromatography color->purify_color Yes color->pure_product No optimize_diazotization->analyze optimize_sandmeyer Optimize Sandmeyer Reaction: - Check catalyst activity - Optimize temperature and time optimize_diazotization->optimize_sandmeyer optimize_sandmeyer->analyze control_water->analyze purify_isomer->analyze purify_color->analyze

Caption: Troubleshooting workflow for identifying and resolving common impurities.

Alternative chlorinating agents for pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[4,3-b]pyridines, with a specific focus on the critical chlorination step.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for introducing a chlorine atom at the 4-position of the pyrazolo[4,3-b]pyridine core?

The most common precursor for the synthesis of 4-chloropyrazolo[4,3-b]pyridine is the corresponding pyrazolo[4,3-b]pyridin-4-one or its tautomer, pyrazolo[4,3-b]pyridin-4-ol. This intermediate is typically subjected to a chlorination reaction to introduce the chlorine atom, which then serves as a versatile handle for further functionalization through various cross-coupling reactions.

Q2: Phosphorus oxychloride (POCl₃) is a standard reagent for this conversion, but are there any alternatives?

Yes, several alternative chlorinating agents can be employed, especially when milder reaction conditions or different selectivities are required. These alternatives can help to avoid the often harsh conditions and handling issues associated with POCl₃. Common alternatives include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and N-chlorosuccinimide (NCS).

Q3: When should I consider using an alternative to POCl₃?

Consider using an alternative chlorinating agent under the following circumstances:

  • Sensitive Functional Groups: If your substrate contains functional groups that are sensitive to the harsh, acidic conditions and high temperatures often required with POCl₃.

  • Improved Safety Profile: POCl₃ is highly toxic and corrosive. Reagents like NCS are solids and can be easier and safer to handle.

  • Selectivity Issues: In complex molecules, POCl₃ might lead to undesired side reactions or chlorination at multiple sites. Milder reagents may offer better selectivity.

  • Work-up and Purification Challenges: Reactions with POCl₃ can sometimes result in difficult work-up procedures to remove phosphorus-containing byproducts.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 4-Chloro-pyrazolo[4,3-b]pyridine
Potential CauseSuggested Solution
Incomplete reaction - Increase reaction temperature: Some chlorinating agents require heating to reflux to drive the reaction to completion. Monitor the reaction by TLC. - Increase reaction time: Extend the reaction time and monitor the consumption of the starting material by TLC. - Use a catalyst: For chlorinations with thionyl chloride or oxalyl chloride, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly increase the reaction rate.
Degradation of starting material or product - Lower the reaction temperature: If the starting material or product is thermally unstable, consider using a milder chlorinating agent that does not require high temperatures. - Use a non-nucleophilic base: If acidic byproducts (e.g., HCl) are causing degradation, the addition of a non-nucleophilic base like pyridine or triethylamine can be beneficial, especially in reactions with SOCl₂ or (COCl)₂.
Poor quality of starting material - Ensure dryness: The pyrazolo[4,3-b]pyridin-4-one starting material must be completely dry, as water will react with and quench the chlorinating agent. Dry the starting material under high vacuum before use.
Issue 2: Formation of Unexpected Side Products
Potential CauseSuggested Solution
Dimerization of the starting material - Avoid thionyl chloride with certain substrates: The reaction of some hydroxypyrazole derivatives with thionyl chloride has been reported to cause dimerization instead of chlorination[1]. If you observe the formation of a high molecular weight byproduct, consider switching to a different chlorinating agent like oxalyl chloride or POCl₃.
Ring-opening or rearrangement - Use milder conditions: N-Chlorosuccinimide (NCS) in a suitable solvent can be a milder alternative, potentially avoiding skeletal rearrangements that can occur under strongly acidic or high-temperature conditions[2].
Over-chlorination - Control stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a large excess should be avoided unless empirically determined to be necessary. - Lower reaction temperature: Higher temperatures can sometimes lead to less selective reactions and the formation of dichlorinated or other over-chlorinated byproducts.

Data Presentation: Comparison of Alternative Chlorinating Agents

The following table summarizes the typical reaction conditions and yields for the chlorination of pyrazolo[4,3-b]pyridin-4-ones with various reagents. Please note that optimal conditions may vary depending on the specific substrate.

Chlorinating AgentTypical SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Notes
POCl₃ Neat or Toluene80 - 1102 - 1260 - 90Standard but harsh conditions.
SOCl₂ Toluene, Dioxane80 - 1104 - 1650 - 85Catalytic DMF is often used. Potential for dimerization with some substrates[1].
(COCl)₂ Dichloromethane, Toluene25 - 801 - 670 - 95Generally cleaner reactions and milder conditions. Catalytic DMF is often added.
NCS Acetonitrile, HFIP25 - 6012 - 2440 - 70Milder conditions, but may lead to ring-opening in some cases[2].

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)
  • To a stirred suspension of pyrazolo[4,3-b]pyridin-4-one (1.0 eq.) in anhydrous toluene (10 mL/mmol), add thionyl chloride (3.0 eq.) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by TLC.

  • After completion of the reaction (typically 4-16 hours), cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chlorination using Oxalyl Chloride ((COCl)₂)
  • To a stirred suspension of pyrazolo[4,3-b]pyridin-4-one (1.0 eq.) in anhydrous dichloromethane (15 mL/mmol), add oxalyl chloride (1.5 eq.) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of DMF (1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate to quench the excess oxalyl chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Chlorination start Start: Pyrazolo[4,3-b]pyridin-4-one reagent_addition Add Chlorinating Agent (e.g., SOCl₂, (COCl)₂) and Catalyst (DMF) in Anhydrous Solvent start->reagent_addition reaction Heat to Reflux (if necessary) Monitor by TLC reagent_addition->reaction workup Quench Reaction (e.g., with ice/water) reaction->workup neutralize Neutralize with Base (e.g., NaHCO₃) workup->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Product: 4-Chloro-pyrazolo[4,3-b]pyridine purify->product

Caption: A generalized experimental workflow for the chlorination of pyrazolo[4,3-b]pyridin-4-one.

troubleshooting_flowchart Troubleshooting Chlorination Reactions start Low Yield or Side Product Formation check_dimer Dimerization Observed? start->check_dimer change_reagent Change Chlorinating Agent (e.g., from SOCl₂ to (COCl)₂) check_dimer->change_reagent Yes check_incomplete Incomplete Reaction? check_dimer->check_incomplete No success Improved Yield change_reagent->success increase_temp_time Increase Temperature/Time or Add Catalyst (DMF) check_incomplete->increase_temp_time Yes check_degradation Degradation Observed? check_incomplete->check_degradation No increase_temp_time->success milder_conditions Use Milder Reagent (e.g., NCS) or Lower Temperature check_degradation->milder_conditions Yes check_degradation->success No milder_conditions->success

Caption: A decision-making flowchart for troubleshooting common issues in pyrazolo[4,3-b]pyridine chlorination.

References

Technical Support Center: Dechlorination of 3-Chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of dechlorination during cross-coupling reactions involving 3-Chloro-1H-pyrazolo[4,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is dechlorination in the context of cross-coupling reactions?

A1: Dechlorination, also known as hydrodechlorination, is a common side reaction observed during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) of aryl chlorides. In this undesired process, the chlorine atom on the this compound substrate is replaced by a hydrogen atom, leading to the formation of the parent 1H-pyrazolo[4,3-b]pyridine as a byproduct. This reduces the yield of the desired coupled product and complicates purification.

Q2: What are the primary causes of dechlorination of this compound?

A2: The primary causes of dechlorination include:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. Some systems are more prone to promoting hydrodechlorination.

  • Reaction Conditions: Factors such as the nature of the base, the solvent (especially the presence of protic solvents), temperature, and reaction time can significantly influence the extent of dechlorination.[1]

  • Presence of a Hydrogen Source: The hydrogen atom that replaces the chlorine can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols, water), the amine (in Buchwald-Hartwig reactions), or the boronic acid and its byproducts (in Suzuki reactions).

Q3: How can I detect and quantify the dechlorinated byproduct, 1H-pyrazolo[4,3-b]pyridine?

A3: Several analytical techniques can be employed to detect and quantify the formation of 1H-pyrazolo[4,3-b]pyridine:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for separating and identifying volatile and semi-volatile compounds. A capillary gas chromatography column can be used to separate this compound from its dechlorinated analogue, and the mass spectrometer will confirm their identities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a well-chosen mobile phase can effectively separate the starting material, the desired product, and the dechlorinated byproduct. Quantification can be achieved using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the presence of the dechlorinated product by identifying its characteristic proton signals. Quantitative NMR (qNMR) can be used for accurate quantification if an internal standard is added.

Troubleshooting Guides

Issue 1: Significant Formation of 1H-pyrazolo[4,3-b]pyridine during Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired arylated or vinylated product.

  • Presence of a significant amount of 1H-pyrazolo[4,3-b]pyridine in the crude reaction mixture, as confirmed by GC-MS or HPLC.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Catalyst/Ligand System The choice of catalyst and ligand is crucial for activating the C-Cl bond while minimizing side reactions.[2] For challenging substrates like chloropyridines, standard catalysts may be insufficient.[2] It is recommended to switch to a more active catalytic system. For instance, in a similar system, the use of XPhosPdG2/XPhos was found to suppress dehalogenation.
Suboptimal Base The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases are often preferred. The use of weaker bases may require more active catalyst systems and higher temperatures, which can sometimes increase the likelihood of side reactions.
Presence of Protic Solvents Protic solvents like water and alcohols can act as a hydrogen source, promoting dechlorination.[1] While some Suzuki protocols require aqueous conditions, minimizing the amount of protic solvent or using anhydrous conditions can be beneficial.
High Reaction Temperature Elevated temperatures, while sometimes necessary to drive the reaction to completion, can also favor side reactions like dechlorination.

Experimental Protocol to Minimize Dechlorination in Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • XPhos Pd G2 (2-5 mol%)

  • XPhos (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water (if required for boronic acid solubility)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G2, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe. If necessary, add a minimal amount of degassed water to aid in the dissolution of the boronic acid.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Troubleshooting start Low Yield of Coupled Product & High Dechlorination catalyst Optimize Catalyst/Ligand (e.g., XPhos Pd G2/XPhos) start->catalyst Ineffective Catalyst base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) start->base Suboptimal Base solvent Modify Solvent System (Anhydrous Dioxane) start->solvent Protic Solvent temperature Adjust Temperature (Lower if possible) start->temperature High Temperature success Improved Yield & Reduced Dechlorination catalyst->success base->success solvent->success temperature->success

Caption: Troubleshooting workflow for dechlorination in Suzuki-Miyaura coupling.

Issue 2: Dechlorination Observed in Buchwald-Hartwig Amination

Symptoms:

  • Formation of 1H-pyrazolo[4,3-b]pyridine alongside the desired aminated product.

  • Reduced yield of the target N-aryl or N-alkyl-3-amino-1H-pyrazolo[4,3-b]pyridine.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Ligand Choice Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond in chloropyridines.[3] Standard ligands are often ineffective.[3] Consider using sterically hindered biarylphosphine ligands like RuPhos, BrettPhos, or DavePhos.[3]
Base Selection A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used and effective.[3] If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, but this may necessitate a more active catalyst system and higher temperatures.[3]
Reaction Temperature These reactions often require elevated temperatures (80-110 °C) to facilitate the oxidative addition step.[3] However, excessively high temperatures can promote side reactions.
Inert Atmosphere The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup and Analysis This compound This compound Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) This compound->Inert Atmosphere (Ar/N2) Amine Amine Amine->Inert Atmosphere (Ar/N2) Pd Precatalyst (e.g., G3/G4 Palladacycle) Pd Precatalyst (e.g., G3/G4 Palladacycle) Pd Precatalyst (e.g., G3/G4 Palladacycle)->Inert Atmosphere (Ar/N2) Ligand (e.g., RuPhos) Ligand (e.g., RuPhos) Ligand (e.g., RuPhos)->Inert Atmosphere (Ar/N2) Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Inert Atmosphere (Ar/N2) Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene)->Inert Atmosphere (Ar/N2) Heat (80-110 °C) Heat (80-110 °C) Inert Atmosphere (Ar/N2)->Heat (80-110 °C) Monitor by LC-MS/TLC Monitor by LC-MS/TLC Heat (80-110 °C)->Monitor by LC-MS/TLC Aqueous Workup Aqueous Workup Monitor by LC-MS/TLC->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Purification (Column Chromatography) Purification (Column Chromatography) Extraction->Purification (Column Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Column Chromatography)->Characterization (NMR, MS) Quantify Dechlorination (GC-MS/HPLC) Quantify Dechlorination (GC-MS/HPLC) Characterization (NMR, MS)->Quantify Dechlorination (GC-MS/HPLC)

Caption: Experimental workflow for Buchwald-Hartwig amination.

Analytical Protocols

GC-MS Method for Quantification of Dechlorination

Objective: To separate and quantify this compound and the dechlorinated byproduct 1H-pyrazolo[4,3-b]pyridine.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary Column: e.g., Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions (Example):

  • Injector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (splitless)

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Quantification:

  • Prepare calibration standards of both this compound and 1H-pyrazolo[4,3-b]pyridine of known concentrations.

  • Generate a calibration curve by plotting peak area against concentration for each compound.

  • Determine the concentration of each compound in the reaction mixture by comparing their peak areas to the calibration curve.

HPLC Method for Analysis of Dechlorination

Objective: To resolve and quantify this compound and 1H-pyrazolo[4,3-b]pyridine in a reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

HPLC Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Quantification:

  • Follow a similar procedure as described for GC-MS, preparing calibration standards and generating calibration curves for both the chlorinated starting material and the dechlorinated byproduct.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific reaction. Always follow appropriate laboratory safety procedures.

References

Optimizing catalyst and ligand for Suzuki coupling of chloro-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of Chloro-Heterocycles

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing Suzuki-Miyaura cross-coupling reactions of challenging chloro-heterocycle substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a chloropyridine shows low to no yield. What are the most likely causes and what should I try first?

A1: Low reactivity is common with chloro-heterocycles due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1] The most critical factors to address are the catalyst system, base, and reaction temperature.

  • Upgrade Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] Switch to a more active system using bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are highly recommended as they promote the formation of the active monoligated Pd(0) species required for C-Cl bond activation.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]

  • Optimize the Base: The base is crucial for activating the boronic acid for the transmetalation step.[1][2] Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices for these challenging couplings.[1]

  • Increase Temperature: Higher temperatures (80-120 °C) can help overcome the large activation energy barrier associated with C-Cl oxidative addition.[1][2]

Q2: I'm observing significant dehalogenation of my chloro-heterocycle starting material. How can I prevent this side reaction?

A2: Dehalogenation occurs when the chloro-heterocycle is reduced, replacing the chlorine with a hydrogen atom. This can be caused by several factors, including the choice of ligand, base, and the presence of proton sources.[3][4]

  • Ligand Choice: The ligand plays a key role. Switching to bulkier, more electron-donating phosphine ligands (e.g., SPhos, XPhos) can often suppress dehalogenation by accelerating the desired cross-coupling pathway relative to the undesired reduction.[3]

  • Base Selection: Avoid strong alkoxide bases if dehalogenation is a problem. Opt for weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄.[3]

  • Solvent and Water Content: Use aprotic solvents like dioxane, THF, or toluene. While a small amount of water is often necessary to solubilize the base and facilitate the reaction, excessive water can be a proton source leading to dehalogenation.[3]

Q3: What are the primary causes of boronic acid decomposition and how can I minimize it?

A3: Boronic acids, especially heteroaryl boronic acids, can be unstable under reaction conditions, leading to two main side reactions: protodeboronation and homocoupling.[2][4][5]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with hydrogen. To mitigate this, use anhydrous solvents where possible, employ a weaker or less nucleophilic base, or switch to more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][2]

  • Homocoupling: This is the self-coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[2][4] To prevent this, ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before heating and use an efficient Pd(0) source or precatalyst system.[2]

Q4: How do I select the optimal catalyst and ligand for my specific chloro-heterocycle?

A4: The choice is critical and substrate-dependent. Chloro-heterocycles are considered less reactive electrophiles, requiring highly active catalyst systems.[6][7]

  • Ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are the industry standard for activating C-Cl bonds.[1][2] They stabilize the palladium center and promote the challenging oxidative addition step.[2]

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors, pre-formed palladium precatalysts (e.g., XPhos Pd G3) can offer higher activity and reproducibility.

  • Screening: It is highly recommended to screen a small set of catalysts and ligands to find the optimal combination for your specific substrate.

Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the Suzuki coupling of chloro-heterocycles.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Inactive Catalyst System: The C-Cl bond is not being activated. This is the most common issue.[1]Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands.[1][2]• Increase catalyst loading (from 1-2 mol% to 3-5 mol%).• Use a pre-formed, air-stable palladium precatalyst.
Ineffective Base: The boronic acid is not activated for transmetalation.[1]• Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ .[1]
Insufficient Temperature: The activation energy for oxidative addition is not being met.[2]• Increase the reaction temperature in increments to 100-120 °C.[1]• Consider switching to a higher-boiling solvent (e.g., dioxane, toluene).
Catalyst Deactivation: The active Pd(0) catalyst is oxidized by trace oxygen.[1]• Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Ar or N₂) before adding the catalyst and heating.[2]
Significant Dehalogenation Byproduct Suboptimal Ligand/Base Combination: The reaction conditions favor reduction over cross-coupling.• Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[3]• Use a weaker inorganic base like K₂CO₃ or Cs₂CO₃ .[3]
Protic Solvent/Excess Water: A proton source is available to quench the organopalladium intermediate.• Use anhydrous aprotic solvents (dioxane, toluene).[3]• If water is required for the base, use the minimum amount necessary (e.g., a 5:1 or 10:1 solvent:water ratio).
Significant Homocoupling of Boronic Acid Oxygen in the Reaction: O₂ can promote oxidative coupling of the boronic acid.[4]Improve degassing procedure: Bubble inert gas through the solvent for 15-30 minutes before use.[2]
Inefficient Precatalyst Reduction: Using a Pd(II) source that doesn't fully convert to active Pd(0) can lead to side reactions.[2][5]• Use a Pd(0) source directly (e.g., Pd₂(dba)₃).• Switch to a modern palladium precatalyst designed for efficient activation.
Protodeboronation of Boronic Acid Unstable Boronic Acid: Heteroaryl boronic acids are particularly prone to decomposition.[8]• Switch from a boronic acid to a more stable boronate ester (e.g., neopentyl or pinacol ester) or a potassium trifluoroborate salt .[2]• Use rigorously anhydrous conditions.
Reaction Stalls / Does Not Go to Completion Catalyst Inhibition: Lewis-basic nitrogen atoms in the heterocycle can coordinate to the palladium center and inhibit catalysis.[9][10]• Using bulky ligands like XPhos or SPhos can sterically shield the metal center from inhibitory coordination.[2]
Poor Reagent Solubility: The base or other reagents may not be sufficiently soluble.• For inorganic bases, adding a small amount of water to the organic solvent (e.g., dioxane/water 4:1) can improve solubility and reaction rate.[6]

Data & Catalyst Selection

Choosing the right ligand is paramount for success. The data below, compiled from literature, illustrates the effectiveness of modern biarylphosphine ligands for challenging chloro-heterocycle couplings.

Table 1: Comparison of Ligands for Suzuki Coupling of 2-Chloropyridine

Pd Precursor Ligand Base Solvent Temp. (°C) Yield (%) Notes
Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/H₂O 100 <10 Traditional ligands are often ineffective.
Pd₂(dba)₃ P(t-Bu)₃ K₃PO₄ Dioxane 100 85 Bulkier alkylphosphines show improvement.
Pd(OAc)₂ SPhos K₃PO₄ Dioxane/H₂O 100 >95 Buchwald ligands provide excellent yields for electron-deficient heterocycles.[6]
Pd₂(dba)₃ XPhos Cs₂CO₃ Toluene 110 >92 Highly effective for sterically hindered and electron-rich or deficient substrates.[6]

| Pd(OAc)₂ | IPr (NHC) | K₃PO₄ | Toluene | 110 | >90 | N-Heterocyclic Carbene ligands are a strong alternative to phosphines. |

Note: Yields are illustrative and highly dependent on the specific coupling partners.

Experimental Protocols

General Protocol for Suzuki Coupling of a Chloro-heterocycle

This procedure is a general starting point and should be optimized for each specific substrate combination.[2][6]

1. Reagent Preparation:

  • In an oven-dried vial or Schlenk flask equipped with a magnetic stir bar, add the chloro-heterocycle (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[6]

  • If not working in a glovebox, seal the vessel with a septum.

2. Catalyst Addition:

  • In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[6]

  • If not using a glovebox, briefly remove the septum and add the catalyst and ligand under a positive flow of inert gas.

3. Solvent Addition and Degassing:

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to remove all oxygen.[2][6]

  • Add the degassed solvent (e.g., 4 mL of 1,4-dioxane and 0.8 mL of water for a 5:1 mixture) via syringe.[6]

  • Continue to bubble inert gas through the stirred reaction mixture for an additional 10-15 minutes.[3]

4. Reaction:

  • Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for 4-24 hours.[6]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

5. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[6]

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[6]

Visual Guides

Suzuki_Troubleshooting_Workflow Start Start Reaction (Chloro-heterocycle) Check_Yield Low or No Yield? Start->Check_Yield Dehalogenation Dehalogenation Observed? Check_Yield->Dehalogenation No, but Byproducts Sol_Catalyst Upgrade Catalyst: - Use Buchwald Ligand (SPhos, XPhos) - Increase Catalyst Loading - Use Pd-Precatalyst Check_Yield->Sol_Catalyst Yes Homocoupling Homocoupling Observed? Dehalogenation->Homocoupling No Sol_Dehalogenation Minimize Dehalogenation: - Use Bulkier Ligand - Use Weaker Base (K₂CO₃) - Use Aprotic Solvent Dehalogenation->Sol_Dehalogenation Yes Sol_Homocoupling Prevent Homocoupling/Decomposition: - Improve Degassing Protocol - Use Boronate Ester (Bpin) - Use Pd(0) Source Homocoupling->Sol_Homocoupling Yes Success High Yield of Desired Product Homocoupling->Success No / Resolved Sol_Base_Temp Optimize Conditions: - Screen Bases (K₃PO₄, Cs₂CO₃) - Increase Temperature (100-120°C) Sol_Catalyst->Sol_Base_Temp Sol_Base_Temp->Check_Yield Re-run Sol_Dehalogenation->Check_Yield Re-run Sol_Homocoupling->Check_Yield Re-run

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_issues Common Failure Points for Chloro-heterocyles Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OA Ar-Cl TM Transmetalation (Ar'-B(OR)₂ + Base -> Ar'-Pd(II)-Ar) OA->TM Ar'-B(OR)₂ Base OA_Issue SLOW STEP: High C-Cl bond energy. Requires potent catalyst system (e.g., Buchwald Ligands). OA->OA_Issue RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE TM_Issue SIDE REACTION: Protodeboronation of Ar'-B(OR)₂. Use boronate esters for stability. TM->TM_Issue RE->Pd0 Product Ar-Ar'

Caption: Catalytic cycle with key failure points for chloro-heterocycles.

References

Technical Support Center: Purification Strategies for Polar Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyrazolo[4,3-b]pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar pyrazolo[4,3-b]pyridine derivatives using various chromatography and recrystallization techniques.

Issue 1: Compound shows poor or no mobility on normal-phase silica gel TLC/column.

  • Question: My polar pyrazolo[4,3-b]pyridine derivative is stuck at the baseline of the TLC plate, even when using highly polar solvent systems like 100% ethyl acetate. How can I get it to move and achieve separation?

  • Answer: This is a common problem with highly polar compounds on silica gel. Here are several strategies to address this:

    • Increase Mobile Phase Polarity: If you are using standard solvent systems like ethyl acetate/hexanes, you will need to add a more polar co-solvent. Methanol is a common choice. Start by adding a small percentage of methanol to your eluent (e.g., 1-10% methanol in dichloromethane or ethyl acetate) and gradually increase the concentration.

    • Use a Stronger Eluent System: For very polar compounds, solvent systems containing ammonia can be effective.[1] A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[1] This helps to de-activate the acidic silica surface and reduce strong interactions with basic pyridine nitrogens.

    • Consider Reverse-Phase Chromatography: If your compound remains immobile even with very polar normal-phase eluents, it may be a better candidate for reverse-phase chromatography.

Issue 2: Significant streaking or tailing of the compound spot on TLC/column.

  • Question: My pyrazolo[4,3-b]pyridine derivative streaks badly on the TLC plate and elutes from the column over many fractions, leading to poor separation and low purity. What causes this and how can I fix it?

  • Answer: Streaking is often caused by strong interactions between the polar compound and the acidic silica gel stationary phase, or by overloading the sample.[2] Here are some solutions:

    • Sample Overload: Try running the TLC or column with a more dilute sample.[2]

    • Mobile Phase Additives: For basic compounds like pyridines, adding a small amount of a basic modifier to the mobile phase can significantly improve peak shape.[2]

      • Add 0.1–2.0% triethylamine to your eluent.[2]

      • Alternatively, use a solvent system containing ammonia, such as 1–10% ammonia in methanol/dichloromethane.[2]

    • Change the Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina is less acidic than silica and can be a good alternative for basic compounds.[3] Deactivated silica gel can also be used.[1]

Issue 3: Poor retention in reversed-phase HPLC (Compound elutes in the solvent front).

  • Question: My polar pyrazolo[4,3-b]pyridine derivative shows little to no retention on a C18 column and elutes with the solvent front. How can I improve its retention?

  • Answer: This is a common issue for polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase.[4] Here are several strategies to enhance retention:

    • Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the percentage of water.[4] Some modern RP columns are designed to be stable in 100% aqueous conditions.[4]

    • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG), which can offer different selectivity for polar analytes.[4]

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and can be an excellent alternative.[4]

Issue 4: Recrystallization fails to yield crystals.

  • Question: I have dissolved my crude pyrazolo[4,3-b]pyridine derivative in a hot solvent, but no crystals form upon cooling. What should I do?

  • Answer: This is a frequent problem in recrystallization and can be due to several factors:[5]

    • Too Much Solvent: This is the most common reason for crystallization failure.[5] Try boiling off some of the solvent to increase the concentration of your compound and then allow it to cool again.[5]

    • Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask below the surface of the liquid with a glass rod. The small glass particles generated can act as nucleation sites.[5]

    • Seeding: If you have a small, pure crystal of your compound, add it to the cooled solution to initiate crystallization.[5]

    • Incorrect Solvent Choice: Pyridine derivatives are often polar and require polar solvents for recrystallization.[5] Ethanol is a commonly used solvent for these types of compounds.[6] Experiment with different solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for developing a column chromatography method for a new polar pyrazolo[4,3-b]pyridine derivative?

    • A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. Begin with silica gel as the stationary phase. Test a gradient of hexane and ethyl acetate. If the compound does not move, switch to a more polar system like dichloromethane and methanol. Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on a column.[4]

  • Q2: My compound is not stable on silica gel. What are my alternatives for chromatographic purification?

    • A2: If your compound degrades on silica gel, you can try a less acidic stationary phase like alumina or Florisil.[1] Alternatively, you can deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (1-2%) before loading your compound.[4] Reverse-phase chromatography is also a viable option where the stationary phase is non-polar.

  • Q3: How do I choose between normal-phase and reversed-phase chromatography for my compound?

    • A3: The choice depends on the polarity of your compound. Normal-phase chromatography uses a polar stationary phase (like silica) and a non-polar mobile phase, and it is generally suitable for less polar to moderately polar compounds.[7][8] Reversed-phase chromatography uses a non-polar stationary phase (like C18) and a polar mobile phase, making it ideal for polar and ionizable compounds.[9] For highly polar pyrazolo[4,3-b]pyridine derivatives, reversed-phase is often more effective.

  • Q4: Can I use recrystallization to separate regioisomers of pyrazolo[4,3-b]pyridines?

    • A4: Yes, if the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.[6] This often requires careful experimentation with various solvents to find the optimal conditions.

Data Presentation

Table 1: Recommended Solvent Systems for Normal-Phase Chromatography of Polar Pyrazolo[4,3-b]pyridine Derivatives

Polarity of CompoundRecommended Base SolventsAdditives for Improved Peak Shape
Moderately PolarDichloromethane / Ethyl Acetate0.1 - 2.0% Triethylamine
Highly PolarDichloromethane / Methanol0.1 - 2.0% Triethylamine
Very Highly Polar / BasicDichloromethane / Methanol1 - 10% of a 10% NH4OH in Methanol solution

Table 2: Troubleshooting Summary for Purification Techniques

IssueTechniqueProbable CauseSuggested Solution
No mobilityNormal-Phase ChromatographyEluent not polar enoughIncrease eluent polarity (e.g., add Methanol)
Streaking/TailingNormal-Phase ChromatographyStrong interaction with silica, sample overloadAdd a basic modifier (e.g., Triethylamine), use a more dilute sample
No retentionReversed-Phase ChromatographyCompound is too polar for the mobile phaseIncrease aqueous portion of mobile phase, use a more polar RP column, switch to HILIC
No crystals formingRecrystallizationToo much solvent, supersaturationBoil off excess solvent, scratch the flask, add a seed crystal

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system you plan to use.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Equilibration: Run 2-3 column volumes of your initial eluent through the packed column to ensure it is fully equilibrated.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude compound in a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with your starting solvent system.

    • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., methanol) and/or the basic modifier (e.g., triethylamine).

    • Collect fractions and monitor them by TLC to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a good starting point for many pyrazolopyridine derivatives.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification start Crude Reaction Mixture workup Aqueous Work-up start->workup extract Extraction & Drying workup->extract concentrate Concentration in vacuo extract->concentrate crude_product Crude Polar Product concentrate->crude_product tlc TLC Analysis crude_product->tlc column Column Chromatography tlc->column Impurities Present recrystal Recrystallization tlc->recrystal Relatively Clean pure_product Pure Product column->pure_product recrystal->pure_product troubleshooting_workflow cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Challenge Encountered q1 Streaking on Normal-Phase TLC? start->q1 q2 No Retention on C18 Column? start->q2 q3 No Crystals Forming? start->q3 q1->q2 No sol1a Add Triethylamine or Ammonia to Eluent q1->sol1a Yes q2->q3 No sol2a Increase Aqueous Content of Mobile Phase q2->sol2a Yes sol3a Reduce Solvent Volume q3->sol3a Yes sol1b Switch to Alumina or Deactivated Silica sol1a->sol1b sol2b Switch to HILIC or a Polar RP Column sol2a->sol2b sol3b Scratch Flask or Add Seed Crystal sol3a->sol3b

References

Preventing regioisomer formation in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly the formation of undesired regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during the synthesis of pyrazolo[3,4-b]pyridines?

A1: Regioisomer formation is a significant challenge in pyrazolo[3,4-b]pyridine synthesis. The two primary types of isomerism encountered are:

  • Tautomeric Isomers: For pyrazoles unsubstituted on the ring nitrogen, two tautomeric forms are possible: the 1H- and 2H-pyrazolo[3,4-b]pyridines.[1][2] Theoretical calculations show the 1H-tautomer is generally more stable.[3]

  • Structural Isomers: When using unsymmetrical starting materials, such as a 5-aminopyrazole reacting with an unsymmetrical 1,3-dicarbonyl compound, the cyclization can occur in two different orientations.[1] This leads to the formation of two distinct regioisomers, for example, differing in the substituent positions on the newly formed pyridine ring.

Q2: Why is controlling regioselectivity so important?

A2: Pyrazolo[3,4-b]pyridine scaffolds are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] Different regioisomers of the same core structure can possess vastly different pharmacological profiles and potencies. Therefore, controlling the regioselectivity of the synthesis is crucial to ensure the production of the desired, biologically active isomer and to simplify purification and downstream processes in drug discovery.[5]

Q3: What are the key factors that influence regioisomer formation?

A3: Several factors govern the regiochemical outcome of the reaction:

  • Electronic Effects of Reactants: The relative electrophilicity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound is a major determinant.[1] The initial attack of the aminopyrazole will preferentially occur at the more electrophilic carbonyl center.

  • Steric Hindrance: Bulky substituents on either the aminopyrazole or the dicarbonyl partner can sterically hinder one reaction pathway, thereby favoring the formation of a single regioisomer.[6][7]

  • Reaction Conditions: The choice of solvent, catalyst (acidic, basic, or Lewis acid), and temperature can significantly influence regioselectivity.[6][8] These conditions can alter the nucleophilicity of the different nitrogen atoms in the pyrazole ring or the reactivity of the electrophilic partner.[6][9]

  • N-Substitution on the Pyrazole Ring: Using a pyrazole that is already substituted at the N1 or N2 position is a common and effective strategy to prevent the formation of N1/N2 regioisomers.[3]

Troubleshooting Guide

Q4: My reaction with an unsymmetrical dicarbonyl compound is producing a mixture of regioisomers. How can I improve the selectivity?

A4: To favor the formation of a single isomer, you must create a significant difference in reactivity between the two electrophilic centers.

  • Introduce a Strong Electron-Withdrawing Group: Modify your 1,3-dicarbonyl precursor to include a potent electron-withdrawing group, such as a trifluoromethyl (CF₃) group, next to one of the carbonyls. This dramatically increases the electrophilicity of the adjacent carbonyl, making it the primary site of nucleophilic attack.[1]

  • Utilize Steric Effects: Introduce a bulky substituent near one of the carbonyl groups. This will sterically block the approach of the nucleophile, directing the reaction to the less hindered carbonyl.[7]

Table 1: Effect of 1,3-Dicarbonyl Substituents on Regioselectivity

R¹ in R¹-CO-CH₂-CO-R²Relative Electrophilicity of CarbonylsExpected Outcome
-CH₃-CH₃SimilarMixture of regioisomers (~50:50)
-CH₃-CF₃C=O next to -CF₃ is highly electrophilicHigh selectivity for a single regioisomer[1]
-CH₃-C(CH₃)₃ (tert-Butyl)C=O next to -CH₃ is less sterically hinderedPreferential attack at the methyl-ketone

Q5: My reaction is giving poor regioselectivity. How can I optimize the reaction conditions?

A5: Systematically optimizing your reaction conditions can significantly improve the regioisomeric ratio.

  • Solvent Screening: The polarity and protic/aprotic nature of the solvent can influence which pyrazole nitrogen acts as the primary nucleophile.[6] It is recommended to screen a range of solvents (e.g., ethanol, butanol, DMF, or even solvent-free conditions).[1][10]

  • Catalyst Variation: While many syntheses use simple acid catalysts like acetic acid or p-TsOH, exploring Lewis acids (e.g., ZrCl₄, InCl₃) or novel nano-catalysts may enhance selectivity.[5][10][11] The choice between acidic and basic catalysis can also direct the reaction pathway.[6][12]

  • Temperature Control: Varying the reaction temperature can sometimes favor one activation pathway over another.

  • Microwave Irradiation: Microwave-assisted synthesis often leads to shorter reaction times and higher yields.[13][14] In some cases, the rapid and uniform heating can also improve regioselectivity compared to conventional heating methods.[15][16]

Table 2: Influence of Reaction Conditions on Regioselectivity

MethodCatalystSolventKey AdvantageReference
Conventional Heatingp-TsOHBuOHStandard acidic catalysis[1]
Conventional HeatingZrCl₄EtOH/DMFEffective Lewis acid catalysis[10]
Microwave IrradiationAcetic AcidAcetic AcidRapid, efficient, one-pot synthesis[13]
Microwave IrradiationTEA / Ammonium AcetateWaterGreen, environmentally friendly conditions[14][16]
Solvent-FreeNano-magnetic MOFNone (100 °C)High yield, catalyst is recoverable[11]

Visual Guides and Protocols

Key Reaction Pathways and Workflows

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Competing Pathways cluster_products Products R1 5-Aminopyrazole I1 Intermediate A (Attack at C=Oa) R1->I1 Pathway A I2 Intermediate B (Attack at C=Ob) R1->I2 Pathway B R2 Unsymmetrical 1,3-Dicarbonyl (R_a ≠ R_b) R2->I1 R2->I2 P1 Regioisomer 1 I1->P1 Cyclization P2 Regioisomer 2 I2->P2 Cyclization

Caption: Competing pathways in pyrazolo[3,4-b]pyridine synthesis.

Troubleshooting_Flowchart start Poor Regioselectivity Observed q1 Are your starting materials unsymmetrical? start->q1 q2 Have you tried modifying the electronics? q1->q2 Yes sol1 Use N-substituted pyrazole to block N1/N2 isomerism. q1->sol1 No (N1/N2 Isomers) q3 Have you optimized reaction conditions? q2->q3 No q2->q3 Yes sol2 Add strong EWG (e.g., -CF₃) to dicarbonyl precursor. q2->sol2 No sol3 Screen catalysts (Acidic, Lewis Acid, etc.). q3->sol3 No sol4 Screen solvents and temperature. sol3->sol4 sol5 Consider microwave- assisted synthesis. sol4->sol5

Caption: Troubleshooting flowchart for poor regioselectivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Purify Reactants (Aminopyrazole, Aldehyde, Active Methylene Compound) setup 2. Combine Reactants & Catalyst in Microwave Vial prep->setup mw 3. Microwave Irradiation (Set Temp, Time, Power) setup->mw tlc 4. Monitor Reaction (via TLC) mw->tlc workup 5. Quench Reaction & Perform Aqueous Workup tlc->workup purify 6. Purify Crude Product (Column Chromatography) workup->purify analyze 7. Characterize Product (NMR, MS) & Determine Regioisomeric Ratio purify->analyze

Caption: General workflow for a regioselective synthesis.

Example Experimental Protocol

Regioselective One-Pot, Three-Component Synthesis of Pyrazolo[3,4-b]pyridines via Microwave Irradiation

This protocol is a generalized procedure based on efficient, multi-component reactions reported in the literature.[13][14][16]

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Ethyl cyanoacetate or Malononitrile (1 mmol)

  • Catalyst: Glacial Acetic Acid (0.5 mL) or Ammonium Acetate (1 mmol)

  • Solvent: Ethanol (5 mL) or Water (4 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine the 5-aminopyrazole (1 mmol), the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and the chosen catalyst.

  • Add Solvent: Add the appropriate solvent (e.g., ethanol) to the vial.

  • Seal and Irradiate: Securely cap the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for the specified time (typically 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.

  • Reaction Monitoring: Progress of the reaction can be monitored by taking small aliquots (if possible with the reactor setup) and analyzing them by Thin Layer Chromatography (TLC), comparing to the starting materials.[10]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. If using an acidic catalyst, neutralize the mixture carefully with a saturated solution of sodium bicarbonate. If the product precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel.

  • Extraction: If necessary, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using an eluent system such as a gradient of hexane and ethyl acetate to separate the desired product from any byproducts or regioisomers.[10]

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry. The regiochemistry can be unequivocally determined using advanced 2D NMR techniques (NOESY, HMBC) or by X-ray crystallography.[15]

References

Technical Support Center: Purification of Functionalized Isothiazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of functionalized isothiazolo[5,4-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this important class of heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of functionalized isothiazolo[5,4-b]pyridines.

Issue 1: Low Recovery After Column Chromatography

Symptoms:

  • The yield of the purified product is significantly lower than expected based on the crude reaction mixture analysis.

  • Streaking or tailing of the product spot is observed on TLC plates.

Possible Cause Suggested Solution
Product Instability on Silica Gel The acidic nature of silica gel can lead to the degradation of sensitive isothiazolo[5,4-b]pyridine derivatives. Consider using an alternative stationary phase such as neutral or basic alumina, or a reverse-phase column for purification.
Strong Adsorption to Silica Gel The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor recovery. To mitigate this, add a small amount of a volatile base, such as 1-2% triethylamine or pyridine, to the eluent to deactivate the silica gel.[1][2][3]
Co-elution with a Soluble Impurity An impurity with a similar polarity to the desired product may be co-eluting, leading to the collection of mixed fractions and subsequent loss of pure product. Optimize the chromatographic conditions by screening different solvent systems or using a shallower gradient to improve separation.
Issue 2: Presence of Persistent Impurities in the Final Product

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of unexpected signals.

  • The melting point of the product is broad and lower than the literature value.

Possible Cause Suggested Solution
Closely Eluting Impurities Side-products from the synthesis, such as isomers or over-brominated species, may have very similar polarities to the target compound, making separation by standard chromatography difficult.[4] Optimize the chromatographic conditions, for instance by using a different solvent system or a high-performance column. If co-elution persists, consider an alternative purification technique like preparative HPLC or recrystallization.
Formation of Side Products During Synthesis Incomplete reactions or side reactions can generate impurities that are challenging to remove. Review the synthetic protocol and consider optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts.[4] For example, slow, dropwise addition of bromine can reduce over-bromination.[4]
Residual Palladium Catalyst For compounds synthesized via cross-coupling reactions, residual palladium can be a persistent impurity. Consider treating the crude product with a scavenger resin or performing an additional purification step like filtration through a pad of celite or a specific palladium scavenger.
Issue 3: Product is an Insoluble Solid

Symptoms:

  • The crude product has very low solubility in common organic solvents, making purification by column chromatography challenging.

  • Low yields are obtained due to difficulty in handling and transferring the insoluble material.

Possible Cause Suggested Solution
Inherent Low Solubility of the Compound Some functionalized isothiazolo[5,4-b]pyridines, particularly amino-substituted congeners, are known to be poorly soluble, which can hamper their purification and lead to lower yields.[5]
Product Crystallinity The product may be a highly crystalline solid with low solubility. Attempt purification by recrystallization from a suitable high-boiling point solvent or a solvent mixture. It may be necessary to screen a range of solvents to find one with a good solubility profile for the product at elevated temperatures and poor solubility at room temperature.
Precipitation of Salts If the reaction workup involves pH adjustments, the product may precipitate as a salt, which can have different solubility characteristics than the free base. Ensure the pH is appropriately adjusted to isolate the desired form of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing functionalized isothiazolo[5,4-b]pyridines?

A1: Common impurities often arise from the synthetic route employed. For instance, during oxidative cyclization with bromine, you might encounter over-brominated side products, such as di- and tri-brominated derivatives.[4] If the synthesis involves nucleophilic substitution on a scaffold with multiple reactive sites, a mixture of isomeric products can be formed.[4] Unreacted starting materials and reagents are also common impurities.

Q2: My isothiazolo[5,4-b]pyridine derivative streaks badly on the TLC plate. What can I do?

A2: Streaking on silica gel is a common issue for basic compounds like pyridines due to strong interactions with the acidic silanol groups. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (1-2%), to your eluting solvent.[1][2][3] This deactivates the acidic sites on the silica gel, leading to more defined spots. Alternatively, you can use a different stationary phase like alumina.[6]

Q3: Column chromatography is not giving me a pure product. What other purification techniques can I try?

A3: If column chromatography is ineffective, consider recrystallization. This technique is particularly useful if your product is a solid and you can identify a solvent in which it is highly soluble when hot and poorly soluble when cold. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is another powerful technique for separating closely eluting impurities and obtaining high-purity samples. For insoluble products, washing the crude solid with various solvents to remove soluble impurities can also be an effective purification strategy.

Q4: How can I remove residual palladium catalyst from my product after a cross-coupling reaction?

A4: Removing residual palladium can be challenging. A common method is to use a palladium scavenger. These are commercially available resins with functional groups that chelate to the metal, allowing it to be removed by filtration. Alternatively, you can try to precipitate the product while keeping the catalyst in solution, or vice-versa. Sometimes, an aqueous workup with a solution of a chelating agent like EDTA can help to extract the metal into the aqueous phase.

Q5: I have a low yield after purification. What are the common reasons for product loss?

A5: Product loss can occur at several stages. During aqueous work-up, some product may remain dissolved in the aqueous layer, especially if it has some water solubility. Multiple extractions can help minimize this. In column chromatography, irreversible adsorption to the stationary phase or decomposition on acidic silica gel can lead to significant losses. Co-elution of the product with impurities can also lead to the discarding of mixed fractions, thereby reducing the yield of pure product.

Data Presentation

Table 1: Reported Yields for Synthesized Isothiazolo[4,5-b]pyridine Derivatives After Purification

This table summarizes the yields of various 3-substituted isothiazolo[4,5-b]pyridines prepared via nucleophilic aromatic substitution on 3,6-dibromoisothiazolo[4,5-b]pyridine, highlighting how the nature of the substituent can influence the final yield after purification.

Compound ID Substituent at Position 3 Purification Method Yield (%) Reference
17aAminoNot specified62[5]
17bSecondary AmineColumn Chromatography80[5]
17cMorpholineNot specified92[5]
17eaBoc-aminomethyl)piperidineNot specified97[5]

Note: The lower yield for the amino congener (17a) was attributed to its insoluble nature, which hampered its purification.[5]

Experimental Protocols

Protocol 1: Purification of a Functionalized Isothiazolo[5,4-b]pyridine by Silica Gel Column Chromatography

Objective: To purify a crude functionalized isothiazolo[5,4-b]pyridine from reaction byproducts and starting materials.

Materials:

  • Crude isothiazolo[5,4-b]pyridine derivative

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate gradient)

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • Selection of Solvent System:

    • Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of the desired product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

    • If streaking is observed, add 1-2% triethylamine to the solvent system.[1][2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

    • Collect fractions in separate tubes.

  • Monitoring:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

Objective: To purify a solid isothiazolo[5,4-b]pyridine derivative based on its differential solubility.

Materials:

  • Crude solid isothiazolo[5,4-b]pyridine derivative

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Methodology:

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Crystals of the pure product should form.

    • The cooling process can be completed in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Work-up start->workup extraction Solvent Extraction workup->extraction drying Drying & Concentration extraction->drying purification_choice Choice of Purification drying->purification_choice chromatography Column Chromatography purification_choice->chromatography Soluble Product recrystallization Recrystallization purification_choice->recrystallization Solid Product analysis Purity Analysis (TLC, LC-MS, NMR) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity Confirmed impure_product Impure Product analysis->impure_product Impurities Present impure_product->purification_choice Re-purify

Caption: General experimental workflow for the purification of functionalized isothiazolo[5,4-b]pyridines.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Purification Attempted check_purity Check Purity (TLC/LCMS/NMR) start->check_purity pure Pure Product Obtained check_purity->pure Yes impure Impurities Detected check_purity->impure No streaking Streaking on TLC? impure->streaking add_base Add 1-2% Triethylamine to Eluent streaking->add_base Yes close_spots Closely Eluting Spots? streaking->close_spots No add_base->start Re-run Column change_stationary_phase Use Alumina or Reverse Phase optimize_gradient Optimize Solvent Gradient close_spots->optimize_gradient Yes insoluble Product Insoluble? close_spots->insoluble No optimize_gradient->start Re-run Column prep_hplc Consider Preparative HPLC optimize_gradient->prep_hplc If still impure prep_hplc->start recrystallize Attempt Recrystallization insoluble->recrystallize Yes

Caption: A logical workflow for troubleshooting common purification challenges.

References

Optimizing Buchwald-Hartwig Amination: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions. Here, you will find detailed information to help you optimize your reaction conditions and overcome common challenges encountered during this pivotal carbon-nitrogen bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine.[1] The reaction proceeds through a catalytic cycle that involves a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, leading to the formation of a Pd(II) intermediate.[1][2]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base is then used to deprotonate the coordinated amine, forming an amido complex.[1][3]

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1][2]

Q2: My reaction is resulting in a low yield. What are the primary factors I should investigate?

Low yields in Buchwald-Hartwig aminations can be attributed to several factors. The first parameters to check are the quality of your reagents and the reaction setup. Ensure that your solvents and amines are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the air-sensitive Pd(0) catalyst.[4] Other critical factors include the choice of ligand, base, solvent, and temperature, each of which may require optimization for your specific substrates.

Q3: How do I select the appropriate ligand for my reaction?

The choice of ligand is critical for a successful Buchwald-Hartwig amination as it influences the stability and reactivity of the palladium catalyst.[5] Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[3][6] The optimal ligand is often dependent on the specific amine and aryl halide being coupled. For instance, sterically hindered biaryl phosphine ligands like XPhos, RuPhos, and BrettPhos are frequently effective for challenging couplings, including those involving aryl chlorides.[3][6]

Q4: What is the role of the base, and which one should I choose?

The base plays a crucial role in the catalytic cycle by deprotonating the amine.[7] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates.[5] However, these strong bases can be incompatible with base-sensitive functional groups in the substrates.[2] For such sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are suitable alternatives, although they may necessitate higher reaction temperatures.[7]

Q5: Which solvent is most suitable for my Buchwald-Hartwig reaction?

The solvent must be capable of dissolving the reactants and the catalyst system.[8] Commonly used solvents include toluene, dioxane, and THF. It is crucial to use anhydrous and degassed solvents to avoid catalyst deactivation and unwanted side reactions.[9] Aromatic hydrocarbons like toluene and xylene are frequently employed.[8]

Troubleshooting Guide

Problem: Low or No Product Formation

If you are observing low or no formation of your desired product, consider the following troubleshooting steps:

  • Verify Reagent Quality: Ensure that all reagents, especially the amine and solvent, are pure and anhydrous. Impurities can poison the catalyst.

  • Check Inert Atmosphere: Confirm that your reaction setup is properly sealed and maintained under an inert atmosphere of argon or nitrogen. Oxygen can deactivate the Pd(0) catalyst.

  • Optimize Reaction Temperature: Most Buchwald-Hartwig aminations require heating, typically between 80-110 °C.[10] For less reactive substrates, such as aryl chlorides, higher temperatures may be necessary.

  • Screen Different Ligands and Bases: The combination of ligand and base is critical. If your initial choice is not effective, screen a variety of ligands and bases. Refer to the data tables below for guidance.

  • Consider a Pre-catalyst: Instead of generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, using a well-defined palladium pre-catalyst (e.g., G3 or G4 pre-catalysts) can often provide more reliable and reproducible results.[5]

Problem: Significant Side Product Formation (e.g., Hydrodehalogenation)

A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.[1] This occurs due to the formation of a palladium hydride species.[11]

  • Minimize Water Content: Rigorously dry all reagents and solvents to minimize the formation of palladium hydrides.

  • Choice of Base: The choice of base can influence the extent of hydrodehalogenation. Experiment with different bases to find one that minimizes this side reaction.

  • Bimetallic Catalyst Systems: In some cases, a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been shown to suppress hydrodehalogenation.[12]

Data Presentation: Optimizing Reaction Parameters

The following tables provide a summary of quantitative data to guide the selection of key reaction components.

Table 1: Comparison of Common Ligands for the Coupling of 4-Chlorotoluene and Morpholine

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88*
BrettPhosNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
SPhosNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Yield range reported for the coupling of aryl bromides with various amines.

Table 2: Base Selection Guide

BaseAdvantagesDisadvantages
NaOtBuPermits highest reaction rates and lowest catalyst loadings.[2]Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[2]
LHMDSAllows for the use of substrates with protic functional groups.[2] Useful for low-temperature aminations.[2]Solid base is air-sensitive.
Cs₂CO₃ / K₃PO₄Compatible with a wider range of functional groups.Generally requires higher reaction temperatures and may result in slower reaction rates compared to strong bases.[2]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted for the coupling of an aryl chloride with an amine using an in-situ generated catalyst.

Materials:

  • Palladium precursor (e.g., Pd(dba)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Aryl chloride

  • Amine

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Reaction vessel (e.g., two-necked flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry, two-necked flask under an inert atmosphere, add the palladium precursor (e.g., 1.5 mol%), the phosphine ligand (e.g., 3.0 mol%), and the base (e.g., 2.0 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for approximately 5 minutes.

  • Add the aryl chloride (1.0 equivalent) and the amine (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product into an organic solvent, wash the organic layer with water and brine, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by a suitable method, such as column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation (Base) pd2_complex->amine_coordination RNH₂ amido_complex Ar-Pd(II)-N(H)R(L) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NRH (Product) reductive_elimination->product

Buchwald-Hartwig Amination Catalytic Cycle

Experimental_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup add_solids Add Pd source, ligand, and base to the flask setup->add_solids add_solvent Add anhydrous, degassed solvent add_solids->add_solvent stir1 Stir at room temperature add_solvent->stir1 add_reagents Add aryl halide and amine stir1->add_reagents heat Heat to desired temperature add_reagents->heat monitor Monitor reaction progress (TLC, GC, LC-MS) heat->monitor workup Quench reaction and perform aqueous workup monitor->workup Reaction Complete purify Purify the product (e.g., column chromatography) workup->purify end End purify->end

General Experimental Workflow

Troubleshooting_Tree start Low or No Yield q1 Are reagents pure and anhydrous? start->q1 sol1 Purify/dry reagents and solvents. Re-run. q1->sol1 No q2 Is the reaction under an inert atmosphere? q1->q2 Yes a1_yes Yes a1_no No sol2 Improve inert atmosphere setup. Re-run. q2->sol2 No q3 Is the reaction temperature optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase temperature, especially for Ar-Cl. Re-run. q3->sol3 No q4 Is there hydrodehalogenation? q3->q4 Yes a3_yes Yes a3_no No sol4 Rigorously exclude water. Consider alternative bases. q4->sol4 Yes q5 Screened ligand/base combination? q4->q5 No a4_yes Yes a4_no No sol5 Screen different ligands and bases. Consider a pre-catalyst. q5->sol5 No a5_no No

Troubleshooting Decision Tree for Low Yield

References

Troubleshooting low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the three-component synthesis of pyrazolo[3,4-b]pyridines, with a particular focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield in Three-Component Reactions

  • Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative and observing a very low yield or no desired product. What are the potential causes, and how can I troubleshoot this?

  • Answer: Low yields in these reactions are a frequent challenge and can arise from several factors. Below is a systematic guide to help you identify and resolve the issue.

    • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can significantly interfere with the reaction.

      • Recommendation: Ensure all starting materials are of high purity. If necessary, consider recrystallizing or purifying the reactants before use.[1]

    • Catalyst Selection and Loading: The choice and concentration of the catalyst can dramatically influence the reaction's success.

      • Recommendation: It is advisable to screen different catalysts. While Brønsted acids like acetic acid are commonly used, Lewis acids such as ZrCl₄ have also proven effective.[1][2] In some cases, nano-magnetic catalysts or amorphous carbon-supported sulfonic acid (AC-SO₃H) can offer high efficiency.[2][3] The catalyst loading is also a critical parameter to optimize.[2]

    • Solvent Effects: The solvent is crucial for reactant solubility and modulating reaction kinetics.

      • Recommendation: A solvent screen is highly recommended. Ethanol is a frequently used solvent.[3] However, for certain reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have been reported to produce high yields.[2] Chloroform has also been shown to be an effective solvent in the presence of a Cu(II) acetylacetonate catalyst.[4]

    • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or degradation of the product.

      • Recommendation: Optimize the reaction temperature. While some syntheses proceed efficiently at room temperature, others may require heating.[2][3] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

    • Reaction Monitoring: Inadequate monitoring can result in premature or delayed termination of the reaction.

      • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization method for these aromatic compounds is UV light (254 nm), where they typically appear as dark spots. Staining with iodine vapor can also be an effective visualization technique.[2]

Issue 2: Formation of Regioisomers

  • Question: My reaction is yielding a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?

  • Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials.[2][5]

    • Controlling Regioselectivity:

      • Starting Material Selection: The electronic and steric properties of the substituents on your starting materials often dictate the regioselectivity. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[2]

      • Reaction Conditions: The choice of catalyst and solvent can sometimes influence regioselectivity. It is recommended to consult the literature for reaction conditions used for molecules similar to your target compound.[2][5]

    • Separation of Regioisomers:

      • Column Chromatography: Flash column chromatography is the most widely used method for separating regioisomers. The selection of an appropriate eluent system is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[2]

      • Recrystallization: If the regioisomers exhibit sufficiently different solubilities in a particular solvent system, recrystallization can be an effective method for separation.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my pyrazolo[3,4-b]pyridine product. What are some effective purification strategies?

  • Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.

    • Work-up Procedure: A proper work-up is essential to remove catalysts and inorganic salts before chromatographic purification. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing with brine, and drying the organic layer over an anhydrous salt like Na₂SO₄ before solvent evaporation.[2]

    • Column Chromatography:

      • Stationary Phase: Silica gel is the most common stationary phase for the purification of these compounds.

      • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[2]

    • Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective purification method.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.

Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidReflux12 h44-99[5]
HCl/1,4-dioxaneEthanol10018 h44-99[5]
1.0 M NaOHGlycol1205-12 min>90[5]
ZrCl₄EtOH/DMF9516 h13-28[1]
L-prolineEthanol8030-60 minHigh[5]
Cu(II) acetylacetonateChloroformRoom Temp.48 h94[4]
AC-SO₃HEthanolRoom Temp.0.5 h~97[3]

Table 2: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis with Cu(II) acetylacetonate Catalyst

SolventTemperatureTime (h)Yield (%)Reference
AcetonitrileReflux-20[4]
MethanolReflux-No Product[4]
EthanolReflux-No Product[4]
BenzeneRoom Temp.4840[4]
TolueneRoom Temp.4868[4]
ChloroformRoom Temp.4894[4]
n-hexaneRoom Temp.4843[4]
DichloromethaneRoom Temp.4885[4]
TetrahydrofuranRoom Temp.4830[4]
DichloroethaneRoom Temp.4852[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridines using α,β-Unsaturated Ketones and ZrCl₄ Catalyst [1]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (35 mg, 0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue.

  • Separate the two phases and wash the aqueous phase twice with CHCl₃.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylates using Amorphous Carbon-Supported Sulfonic Acid (AC-SO₃H) [3]

  • In a suitable flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol, 23.5 mg), and AC-SO₃H (5 mg).

  • Add EtOH (2.0 mL) to the mixture.

  • Agitate the reaction mixture at room temperature for 30–45 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and wash the solid with EtOH (3 x 5.0 mL).

  • The product can be further purified by recrystallization from EtOH.

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity pure Are materials pure? check_purity->pure purify Purify/Recrystallize Starting Materials pure->purify No optimize_conditions Optimize Reaction Conditions pure->optimize_conditions Yes purify->optimize_conditions screen_catalyst Screen Catalysts (e.g., Acidic, Lewis Acid) optimize_conditions->screen_catalyst screen_solvent Screen Solvents (e.g., EtOH, CHCl3, Solvent-free) optimize_conditions->screen_solvent optimize_temp_time Optimize Temperature and Time (Monitor by TLC) optimize_conditions->optimize_temp_time check_workup Review Work-up and Purification screen_catalyst->check_workup screen_solvent->check_workup optimize_temp_time->check_workup workup_ok Is work-up appropriate? check_workup->workup_ok modify_workup Modify Work-up/ Purification Protocol workup_ok->modify_workup No success Improved Yield workup_ok->success Yes modify_workup->success

Caption: A decision tree for troubleshooting low yields in pyrazolo[3,4-b]pyridine synthesis.

General Three-Component Reaction Mechanism

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Aldehyde Aldehyde (R¹CHO) Enone α,β-Unsaturated Carbonyl (Chalcone-type intermediate) Aldehyde->Enone Knoevenagel Condensation Ketone Active Methylene Compound (R²CH₂COR³) Ketone->Enone Aminopyrazole 5-Aminopyrazole Michael_Adduct Michael Adduct Aminopyrazole->Michael_Adduct Enone->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization & Dehydration Pyrazolopyridine Pyrazolo[3,4-b]pyridine Cyclized_Intermediate->Pyrazolopyridine Oxidation

Caption: The reaction pathway for the three-component synthesis of pyrazolo[3,4-b]pyridines.

References

Overcoming insolubility issues during purification of pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the purification of pyrazolo[4,3-b]pyridines, with a focus on overcoming common insolubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazolo[4,3-b]pyridine derivatives exhibit poor solubility?

A1: The limited solubility of pyrazolo[4,3-b]pyridines often stems from their rigid, planar, and heteroaromatic structure. These characteristics promote strong intermolecular π-π stacking and hydrogen bonding interactions in the solid state, making it difficult for solvent molecules to break apart the crystal lattice. This is particularly true in non-polar organic solvents and aqueous media. While many derivatives are soluble in polar aprotic solvents like DMSO, this can complicate purification by normal-phase chromatography.[1]

Q2: What is the first step I should take when my synthesized pyrazolo[4,3-b]pyridine is insoluble in common chromatography solvents?

A2: The first step is to perform a systematic solubility test with a small amount of your crude product. Test a range of solvents from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate, dichloromethane), to highly polar (e.g., methanol, acetonitrile). This will help you identify a solvent or solvent system that can at least partially dissolve your compound, which is crucial for developing a purification strategy. For particularly difficult compounds, consider using co-solvents or additives.[2][3]

Q3: Are there alternatives to silica gel chromatography if my compound is completely insoluble?

A3: Yes. If your compound is insoluble in solvents compatible with silica gel, consider recrystallization, trituration, or preparative reverse-phase HPLC. Recrystallization is highly effective if you can identify a suitable solvent system.[2][4] Trituration with a solvent in which your impurities are soluble but your product is not can also be an effective purification method. For compounds with some aqueous solubility or those that can be dissolved in solvents like methanol or acetonitrile, reverse-phase HPLC is a powerful alternative.

Troubleshooting Guide

Q4: My compound dissolved for loading but precipitated at the top of my silica gel column. What happened and how can I fix it?

A4: This common issue, known as "crashing out," occurs when the compound is soluble in the strong loading solvent (like DCM or THF) but insoluble in the less polar mobile phase (e.g., a hexane/ethyl acetate mixture). When the mobile phase washes over the loaded sample, the local solvent environment becomes too non-polar, causing the compound to precipitate.

Solutions:

  • Use a Stronger Mobile Phase: Increase the polarity of your starting mobile phase to ensure the compound remains dissolved.

  • Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite. First, dissolve the compound in a suitable solvent (e.g., DCM, methanol), add the adsorbent, and then remove the solvent under reduced pressure. The resulting dry powder can be loaded directly onto the column. This technique introduces the compound in a solid form, allowing it to equilibrate with the mobile phase more gradually.

  • Use Additives: For acidic or basic compounds, adding a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for bases or acetic acid for acids) can improve solubility and reduce tailing on the column.

Visual Guide: Troubleshooting Column Chromatography Insolubility

G start Compound Precipitates on Column check_solubility Is compound soluble in a stronger mobile phase? start->check_solubility increase_polarity Increase initial polarity of the mobile phase. check_solubility->increase_polarity Yes dry_load_q Can the compound be dissolved in any volatile solvent? check_solubility->dry_load_q No dry_load Use Dry Loading: 1. Dissolve compound. 2. Adsorb onto silica/Celite. 3. Evaporate solvent. 4. Load dry powder. dry_load_q->dry_load Yes alt_method Consider alternative purification: - Recrystallization - Reverse-Phase HPLC - Trituration dry_load_q->alt_method No

Caption: A decision tree for resolving compound precipitation during column chromatography.

Q5: I am unable to find a suitable single solvent for recrystallization. What is the best approach?

A5: When a single solvent is not effective, a binary (two-component) solvent system is the ideal solution. The goal is to find a pair of miscible solvents where your compound is highly soluble in one ("solvent A") and poorly soluble in the other ("solvent B").

Systematic Approach:

  • Dissolve your compound in a minimum amount of hot solvent A.

  • While the solution is still hot, add solvent B dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of solvent A to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

Common binary systems include Dichloromethane/Hexane, Ethyl Acetate/Hexane, and Methanol/Water.

Experimental Protocols

Protocol 1: Flash Column Chromatography using Dry Loading

This method is ideal for compounds that are poorly soluble in the intended mobile phase.

  • Sample Preparation:

    • Weigh your crude pyrazolo[4,3-b]pyridine.

    • In a round-bottom flask, dissolve the crude material in a minimal amount of a strong, volatile solvent in which it is soluble (e.g., Dichloromethane, Chloroform, THF, or Methanol).

    • Add silica gel (typically 2-3 times the weight of your crude product) to the flask.

    • Gently swirl the mixture to create a uniform slurry.

  • Solvent Removal:

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the powder is thoroughly dry to prevent issues on the column.

  • Column Packing and Loading:

    • Pack a chromatography column with fresh silica gel using your chosen mobile phase (eluent).

    • Carefully add the dry-loaded sample powder to the top of the packed silica bed, creating a uniform layer.

    • Gently add a thin layer of sand or fritted disc on top to prevent disturbance of the sample layer.

  • Elution:

    • Carefully add the mobile phase and begin elution, starting with a low polarity and gradually increasing it as needed.[2][5]

    • Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the pure product.

Protocol 2: Systematic Recrystallization

This protocol guides you through finding an effective solvent or solvent system for purification.

  • Initial Solvent Screen:

    • Place a small amount (5-10 mg) of your crude product into several different test tubes.

    • Add a small volume (0.5 mL) of a different solvent to each tube. Test a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).

    • Observe solubility at room temperature. If insoluble, heat the solvent to its boiling point.

    • An ideal single solvent will dissolve the compound when hot but show low solubility when cold.

  • Binary Solvent System Selection:

    • If no single solvent is ideal, select a pair of miscible solvents: one in which the compound is soluble (solvent A) and one in which it is insoluble (solvent B).

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (solvent A) until the compound just dissolves.

    • Add the "poor" solvent (solvent B) dropwise at the boiling point until the solution becomes slightly turbid.

    • Add a few drops of solvent A to clarify the solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent B to remove any remaining soluble impurities.

    • Dry the crystals under vacuum.[4][6]

Visual Guide: General Purification Workflow

G start Crude Reaction Mixture workup Aqueous Work-up (Extraction, Washes) start->workup dry Dry Organic Layer (e.g., Na2SO4, MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate crude_solid Crude Solid Product concentrate->crude_solid sol_check Solubility Check crude_solid->sol_check chromatography Column Chromatography sol_check->chromatography Soluble in Eluents recrystallize Recrystallization sol_check->recrystallize Poorly Soluble pure Pure Compound chromatography->pure recrystallize->pure characterize Characterization (NMR, MS, etc.) pure->characterize

Caption: A general workflow for the purification and isolation of pyrazolo[4,3-b]pyridines.

Supporting Data

For successful purification, understanding solvent properties is key. The following tables summarize common solvents used in chromatography and recrystallization.

Table 1: Properties of Common Solvents for Chromatography

SolventPolarity IndexBoiling Point (°C)Use Case
Hexane / Heptane0.169 / 98Non-polar mobile phase base
Toluene2.4111Non-polar, can improve solubility of aromatic compounds
Dichloromethane (DCM)3.140Moderately polar, good for dissolving many organics
Diethyl Ether2.835Moderately polar, highly volatile
Ethyl Acetate (EtOAc)4.477Common polar component in mobile phases
Chloroform (CHCl₃)4.161Stronger solvent than DCM, good for polar compounds
Tetrahydrofuran (THF)4.066Strong polar solvent, can swell silica
Acetonitrile5.882Used in normal and reverse-phase
Methanol (MeOH)5.165Highly polar, used for very polar compounds

Table 2: Suggested Solvent Systems for Recrystallization

Primary Solvent (Good)Anti-Solvent (Poor)Compound PolarityNotes
DichloromethaneHexaneLow to MediumGood for moderately polar compounds.
Ethyl AcetateHexaneMediumA very common and effective pair.
AcetoneWaterMedium to HighEffective for compounds with some water tolerance.
Ethanol / MethanolWaterHighIdeal for polar compounds capable of H-bonding.
TolueneHexaneLowUseful for less polar, aromatic compounds.
N,N-Dimethylformamide (DMF)WaterHighFor highly polar compounds insoluble in other solvents. Use with caution due to high boiling point.

References

Validation & Comparative

Reactivity Face-Off: 3-Chloro- vs. 3-Bromo-1H-pyrazolo[4,3-b]pyridine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures. For scientists engaged in the development of novel therapeutics based on the privileged 1H-pyrazolo[4,3-b]pyridine scaffold, the choice of the halide at the 3-position is a critical consideration for synthetic strategy. This guide provides an objective comparison of the performance of 3-chloro-1H-pyrazolo[4,3-b]pyridine and 3-bromo-1H-pyrazolo[4,3-b]pyridine in Suzuki coupling reactions, supported by established principles and experimental data from analogous heterocyclic systems.

Executive Summary: Reactivity and Performance

In palladium-catalyzed Suzuki coupling reactions, the reactivity of the organohalide is paramount. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[1][2] This trend is a direct consequence of the carbon-halogen bond dissociation energy, where the weaker C-Br bond is more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond.

Consequently, 3-bromo-1H-pyrazolo[4,3-b]pyridine is inherently more reactive than its chloro-analog . This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and broader substrate scope, frequently resulting in higher yields. While this compound is a viable and often more cost-effective starting material, its successful coupling typically necessitates more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands, and potentially higher temperatures to overcome the activation barrier of the C-Cl bond.

Comparative Analysis of Reaction Conditions and Yields

Feature3-Bromo-Heterocycles (Analogues)3-Chloro-Heterocycles (Analogues)
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂ with specialized ligands (e.g., XPhos, SPhos)
Typical Ligand PPh₃, dppfBulky, electron-rich phosphines (XPhos, SPhos)
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃
Typical Solvent Dioxane/H₂O, Toluene/H₂O, DMFDioxane/H₂O, t-BuOH/H₂O
Typical Temperature 80-110 °C100-120 °C
Typical Yields Good to Excellent (often >80%)Moderate to Good (can be lower and more variable)

Note: The data presented is a generalized summary from various sources on analogous compounds and should be considered as a guideline. Optimal conditions for specific substrates may vary.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of a bromo- and a chloro-heterocycle, which can be adapted for 3-bromo- and this compound.

Protocol 1: Suzuki Coupling of a Bromo-Heterocycle (General)

This protocol is adapted from procedures for the coupling of various bromo-pyridines and related heterocycles.

Materials:

  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask, add 3-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a Chloro-Heterocycle (General)

This protocol is based on methods developed for less reactive aryl chlorides and employs a more active catalytic system.

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 5:1)

Procedure:

  • In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5-2.0 eq), the base (2.0-3.0 eq), and the palladium precatalyst.

  • Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) several times.

  • Add the anhydrous, degassed solvent system via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the key stages of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Pyrazolo-Halide) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)2 R-B(OH)2 (Boronic Acid) Base R-B(OH)2->Base Base->Transmetalation Activation Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reagents Combine Halide, Boronic Acid, Base, and Catalyst Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat and Stir Add_Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench_Cool Cool to RT and Quench Monitoring->Quench_Cool Reaction Complete Extraction Aqueous Work-up and Extraction Quench_Cool->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

The choice between 3-chloro- and 3-bromo-1H-pyrazolo[4,3-b]pyridine for Suzuki coupling depends on a balance of factors including cost, desired reaction efficiency, and available catalytic systems.

  • For rapid synthesis and high yields , 3-bromo-1H-pyrazolo[4,3-b]pyridine is the superior choice due to its higher intrinsic reactivity, which allows for milder conditions and a broader tolerance of functional groups.

  • For cost-effective, large-scale synthesis , this compound can be a viable alternative, provided that the reaction conditions are carefully optimized with more sophisticated and active palladium catalysts and ligands to ensure efficient conversion.

Researchers should consider the specific goals of their synthetic campaign when selecting the starting material. For exploratory and discovery-phase chemistry where rapid access to a diverse range of analogues is crucial, the bromo-derivative is recommended. For process development and scale-up, the potential cost savings of the chloro-derivative may warrant the initial investment in reaction optimization.

References

Comparative Biological Activity of Pyrazolopyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Biological Activity

The biological activities of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine derivatives are summarized below, highlighting their primary therapeutic targets and potencies.

Isomer ScaffoldCompound/DerivativeTargetIC50/EC50Cell Line/AssayReference
Pyrazolo[3,4-b]pyridine Compound 15yTBK10.2 nMEnzyme Assay[1][2]
Compound 7nFGFR142.4 nMEnzyme Assay[3]
Compound 7nH1581 (NSCLC)-Xenograft Model[3]
Compound 6bHCT-116 (Colon)-MTT Assay[4]
Compound 8bA-549, HEPG2, HCT-1162.3-2.9 µMCell Viability Assay[5][6]
Compound 8cNCI-60 Cell LinesGI50 MG-MID: 1.33 µMNCI-60 Screening[7]
Compound 17fAMPKα1γ1β1EC50: 0.42 µMEnzyme Assay[8]
Pyrazolo[4,3-c]pyridine Compound 1TbPEX14-PEX5 PPIEC50: 265 µMAlphaScreen Assay[9]
Compound 29TbPEX14-PEX5 PPI-AlphaScreen Assay[9]

Signaling Pathways and Mechanisms of Action

Pyrazolo[3,4-b]pyridine derivatives have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammation.

  • TANK-Binding Kinase 1 (TBK1) Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of TBK1, a key regulator of innate immunity.[1][2] By inhibiting TBK1, these compounds can modulate downstream inflammatory signaling pathways.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of FGFRs.[3] Dysregulation of FGFR signaling is a known driver in various cancers, making these compounds promising anticancer agents. The inhibition of FGFR leads to the suppression of downstream signaling cascades like the MAPK and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[3]

  • Other Kinase Inhibition: This scaffold has also been explored for its inhibitory activity against other kinases such as Cyclin-Dependent Kinases (CDKs) and Pim-1 kinase, which are involved in cell cycle regulation and oncology.[4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PLCg PLCγ FGFR->PLCg Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IP3_DAG IP3/DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Transcription Pyrazolo_3_4_b_pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_3_4_b_pyridine->FGFR Inhibition

FGFR Signaling Pathway Inhibition by Pyrazolo[3,4-b]pyridines.

Pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in Trypanosoma, the parasite responsible for devastating diseases.[9] This PPI is crucial for the import of proteins into glycosomes, which are organelles essential for the parasite's metabolism. Inhibition of this interaction leads to the mislocalization of glycosomal enzymes, ultimately resulting in parasite death.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of these compounds.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature for a defined period.

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 or IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrazolopyridine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Optimization Start Starting Materials Synthesis Synthesis of Pyrazolopyridine Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) Purification->In_Vitro Cell_Based Cell-Based Assays (Cell Cycle, Apoptosis) In_Vitro->Cell_Based Data_Analysis Data Analysis (IC50/EC50 Determination) In_Vitro->Data_Analysis In_Vivo In Vivo Models (Xenografts) Cell_Based->In_Vivo Cell_Based->Data_Analysis In_Vivo->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General Workflow for Pyrazolopyridine Drug Discovery.

Conclusion

This comparative guide highlights the significant therapeutic potential of pyrazolopyridine isomers. Pyrazolo[3,4-b]pyridines have demonstrated remarkable efficacy as kinase inhibitors for cancer and inflammatory diseases, while pyrazolo[4,3-c]pyridines present a novel approach for targeting parasitic infections. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new and more effective pyrazolopyridine-based therapeutic agents. Further research into other isomers and direct comparative studies will undoubtedly unveil even more of the therapeutic promise held by this versatile heterocyclic scaffold.

References

Kinase selectivity profile of 3-Chloro-1H-pyrazolo[4,3-b]pyridine-based inhibitors versus other scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for highly selective kinase inhibitors is a cornerstone of modern drug development, aiming to maximize therapeutic efficacy while minimizing off-target effects. The privileged scaffold of a kinase inhibitor is pivotal in determining its potency and selectivity profile across the human kinome. This guide provides a comparative analysis of the kinase selectivity profile of inhibitors based on the 3-Chloro-1H-pyrazolo[4,3-b]pyridine scaffold against other prominent kinase inhibitor scaffolds.

While comprehensive, directly comparable kinome-wide screening data for a single this compound-based inhibitor is not extensively available in the public domain, this guide collates and presents representative data from various studies to offer insights into the selectivity profiles of the broader pyrazolo[4,3-b]pyridine and its isomeric pyrazolo[3,4-b]pyridine class. These are contrasted with well-established scaffolds such as imidazo[1,2-b]pyridazine and pyrazolo[3,4-d]pyrimidine.

It is crucial to note that the data presented below is compiled from different studies and, therefore, was generated using varied assay conditions. Direct comparison of absolute inhibitory values (e.g., IC50) across different scaffolds should be interpreted with caution.

Comparative Kinase Inhibition Profiles

The following tables summarize the kinase inhibition data for representative compounds from each scaffold class. The data highlights the primary targets and any significant off-targets identified in the respective studies.

Table 1: Representative Kinase Selectivity of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds

Compound/ScaffoldPrimary Target(s)IC50 (nM)Selectivity Profile Highlights
Pyrazolo[4,3-b]pyridine Derivative c-MetLow nMA study on 1-sulfonyl-pyrazolo[4,3-b]pyridines identified selective c-Met inhibitors.[1]
Pyrazolo[3,4-b]pyridine (Compound 31) Mps12.596Showed reasonable kinome selectivity against a panel of 606 wild-type kinases at 1 µM.[2]
Pyrazolo[3,4-b]pyridine Derivative FGFR10.3Exhibited over 1200-fold selectivity for FGFR1 over VEGFR2.[3]
Pyrazolo[3,4-b]pyridine Derivative (Compound 15y) TBK10.2Displayed good kinase selectivity in a panel of 31 kinases.[4]
Pyrazolo[3,4-b]pyridine (SQ-67563) CDK1/CDK2PotentA potent and selective inhibitor of CDK1/CDK2.[5][6]

Table 2: Representative Kinase Selectivity of Comparator Scaffolds

Compound/ScaffoldPrimary Target(s)IC50 (nM)Selectivity Profile Highlights
Imidazo[1,2-b]pyridazine Derivative (Compound 6) Tyk2 JH2PotentDisplayed >10,000-fold selectivity for Tyk2 JH2 over a panel of 230 kinases.[7]
Imidazo[1,2-b]pyridazine Derivative (Compound 47) CDK23Showed 100-fold selectivity over CDK1 and >3000-fold over 12 other kinases.[1]
Pyrazolo[3,4-d]pyrimidine (Ruxolitinib) JAK1/JAK2~3A potent inhibitor of JAK family kinases.
Pyrazolo[3,4-d]pyrimidine (Compound 22b) c-Met/STAT3210/670Showed excellent selectivity against c-Met and STAT3 in a kinase profiling assay.[8]

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile is paramount. This is typically achieved through in vitro kinase assays where the compound's inhibitory activity is measured against a large panel of purified kinases. Below are detailed protocols for common experimental setups.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP), typically at or near the Km concentration for the specific kinase

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Test compound serially diluted in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, radiometric [γ-³²P]ATP, or fluorescence-based probe)

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting luminescence, radioactivity, or fluorescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) of the test compound in 100% DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., nanoliters) of the diluted compound solutions into the wells of the assay plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme in the appropriate assay buffer.

  • Enzyme Addition: Add the kinase reaction mixture to each well of the assay plate. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare a substrate/ATP master mix in the assay buffer. Add this mix to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is within the linear range.

  • Reaction Termination and Detection:

    • Luminescence-based (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Radiometric: Stop the reaction by adding a quench solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane which captures the phosphorylated substrate. Wash the filters to remove unincorporated [γ-³²P]ATP. Measure the radioactivity on the filter using a scintillation counter.

    • Fluorescence-based: These assays can be continuous, where the fluorescence is monitored in real-time as the phosphorylated product is formed.

  • Data Analysis: Measure the signal (luminescence, radioactivity, or fluorescence) for each well. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for representing complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical workflow for kinase inhibitor profiling.

kinase_inhibitor_profiling_workflow cluster_screening High-Throughput Screening (HTS) cluster_dose_response Dose-Response & Potency cluster_selectivity Selectivity Profiling cluster_cellular Cellular & In Vivo Validation compound_library Compound Library primary_assay Primary Kinase Assay (Single Concentration) compound_library->primary_assay hits Initial Hits primary_assay->hits dose_response IC50 Determination (Serial Dilution) hits->dose_response potency Potent Compounds dose_response->potency kinome_panel Kinome Panel Screening potency->kinome_panel selectivity_profile Selectivity Profile kinome_panel->selectivity_profile cell_based_assays Cell-Based Assays (Target Engagement) selectivity_profile->cell_based_assays in_vivo_models In Vivo Efficacy Models cell_based_assays->in_vivo_models lead_candidate Lead Candidate in_vivo_models->lead_candidate

Caption: Workflow for Kinase Inhibitor Discovery and Profiling.

MAPK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF (e.g., B-Raf) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Pyrazolopyridine_Inhibitor Pyrazolopyridine-based RAF Inhibitor Pyrazolopyridine_Inhibitor->RAF Pyrazolopyrimidine_Inhibitor Pyrazolopyrimidine-based MEK Inhibitor Pyrazolopyrimidine_Inhibitor->MEK

Caption: MAPK Signaling Pathway with Points of Inhibition.

References

A Comparative Guide to 3-Chloro-1H-pyrazolo[4,3-b]pyridine Derivatives as mGlu4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 3-Chloro-1H-pyrazolo[4,3-b]pyridine derivatives as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). Through a comparative analysis with other known mGlu4 PAMs, this document summarizes key performance data, details experimental methodologies, and visualizes essential biological and experimental workflows.

Executive Summary

The metabotropic glutamate receptor 4 (mGlu4), a Group III metabotropic glutamate receptor, is a promising therapeutic target for a range of neurological disorders, including Parkinson's disease.[1][2] Positive allosteric modulators offer a sophisticated approach to enhancing the receptor's response to the endogenous ligand, glutamate, providing a finer-tuned and potentially safer modulation compared to direct agonists. The this compound scaffold has emerged as a novel and promising chemical class for the development of potent and selective mGlu4 PAMs.[1][2] This guide focuses on the preclinical characterization of a lead compound from this series, VU0418506, and compares its performance against other well-characterized mGlu4 PAMs.

Comparative Performance of mGlu4 Positive Allosteric Modulators

The following tables summarize the in vitro potency and pharmacokinetic profiles of VU0418506 and other notable mGlu4 PAMs.

Table 1: In Vitro Potency and Efficacy of Selected mGlu4 PAMs

CompoundScaffoldHuman mGlu4 EC50 (nM)Rat mGlu4 EC50 (nM)Maximal Potentiation (% of Glutamate Max)Fold Shift of Glutamate EC50Reference
VU0418506 This compound 6846Not explicitly stated, potent PAM activity reportedNot explicitly stated, potent PAM activity reported[2]
VU0155041Thiazolopyrazole~500~500Partial agonist/PAM8-fold[3]
(-)-PHCCCPhenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide4100Not explicitly statedIncreases maximal response5.5-fold[4]
ML128Pyrazolo[3,4-d]pyrimidine240Not explicitly statedNot explicitly stated28-fold
ML182Pyrazolo[3,4-d]pyrimidine291376Not explicitly stated11.2-fold[5]

Table 2: Selectivity Profile of VU0418506 against other mGlu Receptors

mGlu Receptor SubtypeActivityReference
mGlu1Inactive[2]
mGlu2Inactive[2]
mGlu3Inactive[2]
mGlu5Inactive[2]
mGlu6Active[2]
mGlu7Inactive[2]
mGlu8Inactive[2]

Note: mGlu6 is primarily expressed in the retina, suggesting a lower risk of central nervous system side effects.[2]

Table 3: Comparative Pharmacokinetic Properties

CompoundIn Vitro Hepatic Clearance (Rat, mL/min/kg)In Vitro Hepatic Clearance (Human, mL/min/kg)Plasma Protein Binding (Rat, Fu)Plasma Protein Binding (Human, Fu)Brain PenetrationReference
VU0418506 12.110.10.0280.017Good[1]
(-)-PHCCCPoorPoorNot explicitly statedNot explicitly statedPoor

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the mGlu4 signaling cascade and a general workflow for identifying and characterizing mGlu4 PAMs.

mGlu4_Signaling_Pathway Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds to orthosteric site PAM mGlu4 PAM (e.g., VU0418506) PAM->mGlu4 Binds to allosteric site G_protein Gi/o Protein mGlu4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (e.g., Ca2+, K+) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release ↓ Neurotransmitter Release PKA->Neurotransmitter_Release IonChannel->Neurotransmitter_Release

Caption: mGlu4 Receptor Signaling Pathway.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_dmpk ADME/PK Profiling cluster_in_vivo In Vivo Validation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Potency Potency & Efficacy Determination (EC50, Fold-shift) Hit_ID->Potency Selectivity Selectivity Profiling (vs. other mGluRs) Potency->Selectivity Mechanism Mechanism of Action (GTPγS Binding Assay) Selectivity->Mechanism In_Vitro_ADME In Vitro ADME (Microsomal Stability, PPB) Mechanism->In_Vitro_ADME In_Vivo_PK In Vivo Pharmacokinetics (Rodent models) In_Vitro_ADME->In_Vivo_PK Efficacy Efficacy Models (e.g., Haloperidol-induced catalepsy) In_Vivo_PK->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt

Caption: General Experimental Workflow for mGlu4 PAMs.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay is a primary high-throughput screening method to identify mGlu4 PAMs. It measures the increase in intracellular calcium concentration upon receptor activation.

  • Cell Line: CHO or HEK293 cells stably co-expressing human or rat mGlu4 and a promiscuous G-protein (e.g., Gαqi5) that couples receptor activation to the phospholipase C (PLC) pathway.

  • Assay Principle: Activation of the chimeric G-protein by the mGlu4 receptor leads to PLC activation, generation of inositol triphosphate (IP3), and subsequent release of calcium from intracellular stores. This calcium transient is detected by a fluorescent calcium indicator dye.

  • Protocol:

    • Cell Plating: Seed cells into black, clear-bottom 96- or 384-well plates and incubate overnight.

    • Dye Loading: Remove growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate for approximately 1 hour at 37°C.

    • Compound Addition: Add the test compound (potential PAM) at various concentrations to the wells.

    • Agonist Stimulation: After a short incubation with the test compound, add a sub-maximal (EC20) concentration of glutamate.

    • Signal Detection: Measure the fluorescence intensity kinetically using a fluorescence plate reader. An increase in fluorescence indicates a potentiation of the glutamate-induced calcium response.

  • Data Analysis: The potency of the PAM is determined by plotting the increase in fluorescence against the compound concentration and fitting the data to a sigmoidal dose-response curve to calculate the EC50 value.

GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor stimulation and is used to confirm the mechanism of action of the identified PAMs.

  • Preparation: Prepare cell membranes from cells expressing the mGlu4 receptor.

  • Assay Principle: In the presence of an agonist, the G-protein coupled to the receptor exchanges GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used, and its incorporation into the Gα subunit is measured as an indicator of receptor activation. A PAM will enhance the agonist-stimulated [35S]GTPγS binding.

  • Protocol:

    • Reaction Mixture: In a microplate, combine cell membranes, [35S]GTPγS, GDP, and the test compound in an appropriate assay buffer.

    • Agonist Addition: Add a sub-maximal concentration of glutamate to initiate the reaction.

    • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

    • Termination and Separation: Stop the reaction by rapid filtration through a filter plate, which separates the membrane-bound [35S]GTPγS from the unbound nucleotide.

    • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The potency of the PAM is determined by measuring the increase in [35S]GTPγS binding at various concentrations of the compound in the presence of a fixed concentration of glutamate.

Conclusion

The this compound derivative, VU0418506, demonstrates significant promise as a lead compound for the development of mGlu4-targeted therapeutics. It exhibits high potency for both human and rat mGlu4 receptors, a favorable selectivity profile, and good pharmacokinetic properties, including brain penetration.[1][2] The comparative data presented in this guide highlight its advantages over earlier generation mGlu4 PAMs. The detailed experimental protocols and workflow diagrams provide a solid foundation for researchers to validate and further explore this and other novel chemical scaffolds targeting the mGlu4 receptor.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Chloro-1H-pyrazolo[4,3-b]pyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 3-Chloro-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors targeting a range of therapeutic areas. However, off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning. This guide provides an objective comparison of the cross-reactivity of kinase inhibitors based on this scaffold, supported by experimental data and detailed methodologies for key assessment assays.

Kinase Selectivity Profile: A Comparative Analysis

The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. While comprehensive kinome-wide screening data for a single exemplar this compound based inhibitor is not publicly available, analysis of various derivatives from the broader pyrazolopyridine family reveals common off-target profiles. The following table summarizes the inhibitory activity of representative compounds against their primary targets and notable off-target kinases. It is important to note that substitutions on the pyrazolopyridine core can significantly influence both potency and selectivity.

Compound ClassPrimary Target(s)Notable Off-Target Kinase(s)IC50 / Kd (Primary Target)IC50 / Kd (Off-Target)
Pyrazolo[3,4-b]pyridine DerivativeTRKAFAK, PAK4, PLK426-57 nM-
Pyrazolo[3,4-b]pyridine DerivativeFGFR1VEGFR20.3 nM365.9 nM
Pyrazolo[3,4-b]pyridine DerivativeMps1-2.596 nM-
Pyrazolo[3,4-b]pyridine DerivativeALK (L1196M)ROS1, c-Met<0.5 nM<0.5 nM (ROS1), >1000 nM (c-Met)
Pyrazolo[3,4-b]pyridine DerivativeTBK1IKKε0.2 nM-

Note: Data is collated from multiple sources and represents different substitution patterns on the pyrazolopyridine core. Direct comparison between compounds should be made with caution.

Experimental Assessment of Kinase Inhibitor Cross-Reactivity

A multi-faceted approach is essential for a thorough assessment of kinase inhibitor selectivity. This typically involves a combination of biochemical and cell-based assays to determine not only the direct interaction of the inhibitor with a panel of kinases but also its functional consequences within a cellular context.

Experimental Workflow for Cross-Reactivity Assessment

G cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays biochem_start Test Compound kinome_scan KINOMEscan® (Binding Assay) biochem_start->kinome_scan Broad Profiling in_vitro_kinase In Vitro Kinase Assay (Functional Assay) biochem_start->in_vitro_kinase IC50 Determination cetsa Cellular Thermal Shift Assay (Target Engagement) kinome_scan->cetsa Hit Validation in_vitro_kinase->cetsa western_blot Western Blot (Pathway Inhibition) cetsa->western_blot Functional Confirmation G ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor Phosphorylation kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation nucleus Nucleus transcription_factor->nucleus response Cellular Response (e.g., Proliferation, Survival) nucleus->response

A Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives as Novel TRK Inhibitors Against Larotrectinib and Entrectinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the development of Tropomyosin receptor kinase (TRK) inhibitors. Larotrectinib and entrectinib, the first-generation FDA-approved TRK inhibitors, have demonstrated remarkable efficacy in treating tumors harboring NTRK gene fusions. However, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles, as well as efficacy against potential resistance mutations, is a continuous endeavor in medicinal chemistry. This guide provides a comparative overview of recently developed pyrazolo[3,4-b]pyridine derivatives as emerging TRK inhibitors, juxtaposed with the established clinical agents, larotrectinib and entrectinib.

Introduction to TRK Inhibition

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[1] Chromosomal rearrangements involving the NTRK genes (NTRK1, NTRK2, and NTRK3) can lead to the formation of fusion proteins with constitutively active kinase domains, driving oncogenesis in a wide range of tumor types.[1] This has established TRK fusions as clinically actionable targets.

Larotrectinib is a highly potent and selective pan-TRK inhibitor.[1] Entrectinib is a multi-kinase inhibitor that, in addition to targeting TRK kinases, also inhibits ROS1 and ALK, offering a broader therapeutic scope in relevant patient populations.[1] The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising platform for the development of novel kinase inhibitors. Recent studies have focused on the design and synthesis of derivatives of this scaffold as potent TRK inhibitors.

In Vitro Inhibitory Activity

A recent study detailing the design and synthesis of a series of pyrazolo[3,4-b]pyridine derivatives has provided valuable in vitro data on their TRK inhibitory potential. The half-maximal inhibitory concentrations (IC50) for the most promising compounds from this series, alongside those for larotrectinib and entrectinib, are summarized below.

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Reference
Pyrazolo[3,4-b]pyridines
Compound C03564548[1]
Compound C09577865[1]
Compound C10263531[1]
Approved Inhibitors
Larotrectinib3.0130.2[1]
Entrectinib135[1]

Cellular Activity

The anti-proliferative activity of the lead pyrazolo[3,4-b]pyridine derivative, compound C03, was evaluated in the KM-12 colorectal cancer cell line, which harbors a TPM3-NTRK1 fusion.[1]

CompoundCell LineIC50 (µM)Reference
Compound C03KM-12 (TPM3-NTRK1 fusion)0.304[1]
Compound C03MCF-7 (TRK wild-type)>10[1]
Compound C03HUVEC (non-cancerous)>10[1]

Compound C03 demonstrated potent inhibition of proliferation in the TRK fusion-positive cell line, with significant selectivity over cell lines lacking TRK fusions.[1]

Kinase Selectivity and Off-Target Effects

Entrectinib is known for its multi-kinase inhibitory profile, which can be both a therapeutic advantage and a source of off-target effects. The selectivity of the novel pyrazolo[3,4-b]pyridine derivatives is a critical aspect of their development.

CompoundOff-Target Kinase Inhibition
Pyrazolo[3,4-b]pyridines
Compound C03Showed selectivity against FAK, PAK4, and PLK4.
Approved Inhibitors
EntrectinibPotent inhibitor of ALK (IC50 = 12 nM) and ROS1 (IC50 = 7 nM).[1]
LarotrectinibHighly selective for TRK kinases.

Cytochrome P450 (CYP) Inhibition

Drug-drug interactions are a significant consideration in clinical practice. The potential for the lead pyrazolo[3,4-b]pyridine compound C03 to inhibit major CYP450 enzymes was assessed.

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)Reference
Compound C03>102.5>10>10>10[1]

Compound C03 showed a low potential for inhibiting most of the tested CYP isoforms, with the exception of CYP2C9.[1]

In Vivo Efficacy and Pharmacokinetics

As of the latest available data, comprehensive in vivo efficacy and pharmacokinetic profiles for the pyrazolo[3,4-b]pyridine series of TRK inhibitors have not been published. This represents a significant data gap in the direct comparison with larotrectinib and entrectinib, both of which have well-characterized in vivo anti-tumor activity and pharmacokinetic properties in preclinical models and humans.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

TRK_Signaling_Pathway TRK Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Ligand (NGF, BDNF, NT-3) Ligand (NGF, BDNF, NT-3) TRK_receptor TRK Receptor (TRKA, TRKB, TRKC) Ligand (NGF, BDNF, NT-3)->TRK_receptor Binding TRK_dimer Receptor Dimerization & Autophosphorylation TRK_receptor->TRK_dimer Activation Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway TRK_dimer->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway TRK_dimer->PI3K_Akt_mTOR PLCg PLCγ Pathway TRK_dimer->PLCg Cell_Survival Cell Survival Proliferation Differentiation Ras_Raf_MEK_ERK->Cell_Survival PI3K_Akt_mTOR->Cell_Survival PLCg->Cell_Survival Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->TRK_dimer Inhibit Larotrectinib Larotrectinib Larotrectinib->TRK_dimer Inhibit Entrectinib Entrectinib Entrectinib->TRK_dimer Inhibit

Caption: TRK signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for TRK Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Data Pending for Pyrazolo[3,4-b]pyridines) Kinase_Assay TRK Kinase Inhibition Assay (HTRF) Cell_Assay Cell Proliferation Assay (MTT on KM-12 cells) Kinase_Assay->Cell_Assay Lead Compound Identification Selectivity_Assay Kinase Selectivity Profiling Cell_Assay->Selectivity_Assay CYP_Assay CYP450 Inhibition Assay Selectivity_Assay->CYP_Assay PK_studies Pharmacokinetic Studies (Animal Models) CYP_Assay->PK_studies Candidate Selection Efficacy_studies Xenograft Tumor Models (e.g., KM-12) PK_studies->Efficacy_studies

References

Evaluating the anti-proliferative activity of pyrazolo[3,4-b]pyridine analogues against different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogues demonstrating potent anti-proliferative activities across a diverse range of cancer cell lines. These compounds exert their effects by targeting various key signaling pathways implicated in cancer cell growth and survival. This guide provides a comparative analysis of the anti-proliferative efficacy of different pyrazolo[3,4-b]pyridine analogues, supported by experimental data and detailed protocols.

Comparative Anti-Proliferative Activity

The anti-proliferative activity of various pyrazolo[3,4-b]pyridine analogues has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound C03 TRKAKm-12 (Colon Carcinoma)0.304[1][2][3]
MCF-7 (Breast Adenocarcinoma)>10[1][2]
HUVEC (Normal Endothelial)>10[1][2]
Compound 6b CDK2/PIM1HCT-116 (Colorectal Carcinoma)Not specified, but showed high selectivity[4]
HepG2 (Hepatocellular Carcinoma)Not specified, but showed high selectivity[4]
Compound 8b Not specifiedA-549 (Lung Carcinoma)2.9[5]
HEPG2 (Hepatocellular Carcinoma)2.6[5]
HCT-116 (Colorectal Carcinoma)2.3[5]
Compound 8c Topoisomerase IIαNCI 60-cell line panel (various cancers)GI50 MG-MID: 1.33[6]
K562 (Chronic Myelogenous Leukemia)Moderate to good efficacy[6]
MV4-11 (Acute Myeloid Leukemia)Moderate to good efficacy[6]
Compound 31 Mps1MDA-MB-468 (Breast Adenocarcinoma)Potent inhibition[7]
MV4-11 (Acute Myeloid Leukemia)Potent inhibition[7]
Compound 15y TBK1A172 (Glioblastoma)Micromolar range[8]
U87MG (Glioblastoma)Micromolar range[8]
A375 (Melanoma)Micromolar range[8]
A2058 (Melanoma)Micromolar range[8]
Panc0504 (Pancreatic Cancer)Micromolar range[8]
Compound 1a Not specifiedA549 (Lung Carcinoma)2.24[9]
MCF-7 (Breast Adenocarcinoma)42.3[9]
Compound 1d Not specifiedMCF-7 (Breast Adenocarcinoma)1.74[9]

Experimental Protocols

The evaluation of the anti-proliferative activity of pyrazolo[3,4-b]pyridine analogues typically involves the following key experiments:

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazolo[3,4-b]pyridine analogues for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

2. SRB (Sulphorhodamine B) Assay: This assay is based on the measurement of cellular protein content.[8]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) to determine cell density.

Kinase Inhibition Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is commonly used to determine the inhibitory activity of compounds against specific kinases.[2][3]

  • Reaction Mixture: The kinase, a suitable substrate, and ATP are combined in a reaction buffer.

  • Compound Addition: The pyrazolo[3,4-b]pyridine analogues are added at various concentrations.

  • Incubation: The reaction is allowed to proceed for a set time at a specific temperature.

  • Detection: HTRF detection reagents (e.g., a europium cryptate-labeled antibody and an XL665-labeled secondary antibody) are added.

  • Signal Measurement: The HTRF signal is measured at two wavelengths (e.g., 620 nm and 665 nm). The ratio of the signals is proportional to the amount of phosphorylated substrate, and from this, the IC50 value for kinase inhibition can be determined.

Signaling Pathways and Experimental Workflow

The anti-proliferative effects of pyrazolo[3,4-b]pyridine analogues are often mediated through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

G cluster_0 General Experimental Workflow Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Analogues Screening In vitro Anti-proliferative Screening (e.g., MTT, SRB assays) Synthesis->Screening IC50 Determination of IC50 Values Screening->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Cell Cycle Analysis) IC50->Mechanism InVivo In vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo

Caption: General workflow for the evaluation of pyrazolo[3,4-b]pyridine analogues.

Many pyrazolo[3,4-b]pyridine derivatives have been designed as kinase inhibitors. For instance, some analogues target Tropomyosin receptor kinases (TRKs), which, upon activation by neurotrophins, trigger downstream signaling cascades like the Ras/Erk and PI3K/Akt pathways, promoting cell proliferation and survival.[3]

G cluster_1 TRK Signaling Pathway TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Analogue Pyrazolo_pyridine->TRK

Caption: Inhibition of the TRK signaling pathway by pyrazolo[3,4-b]pyridine analogues.

Other pyrazolo[3,4-b]pyridine derivatives function as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK1 and CDK2.[4][10] These kinases are essential for cell cycle progression, and their inhibition leads to cell cycle arrest and apoptosis.

G cluster_2 CDK-Mediated Cell Cycle Regulation CDK CDK/Cyclin Complex G1 G1 Phase CDK->G1 promotes transition S S Phase CDK->S promotes progression G1->S G2 G2 Phase S->G2 M M Phase G2->M Progression Cell Cycle Progression M->Progression Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Analogue Pyrazolo_pyridine->CDK

Caption: Inhibition of CDK-mediated cell cycle progression.

References

A Comparative Guide to the Efficacy of Pyrazolo[3,4-b]pyridine CDK1 Inhibitors: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Cyclin-Dependent Kinase 1 (CDK1). The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to offer an objective resource for researchers in oncology and drug discovery.

Data Presentation: A Comparative Analysis

The following tables present a summary of the in vitro and in vivo efficacy of representative pyrazolo[3,4-b]pyridine-based CDK inhibitors. It is important to note that the presented data is a compilation from various studies to illustrate the typical performance of this class of compounds. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.

In Vitro Efficacy: Kinase and Cell-Based Assays

The in vitro efficacy of pyrazolo[3,4-b]pyridine CDK1 inhibitors is primarily assessed through enzymatic assays to determine the direct inhibition of the CDK1/Cyclin B complex and through cell-based assays to evaluate their anti-proliferative effects on cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)Reference
Compound 1 CDK1/CycB8HeLa0.15[1]
Compound 2 CDK1/CycB12A27800.22[1]
Compound 3 CDK2/CycA5HCT-1160.09[2]
Compound 4 CDK1/CycB25MCF-70.5[1]
Compound 5 CDK2/CycE7U2OS0.18[2]

IC50: The half maximal inhibitory concentration against the purified kinase. GI50: The concentration causing 50% growth inhibition in the cell line.

In Vivo Efficacy: Xenograft Models

The in vivo anti-tumor activity of these inhibitors is commonly evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.

Compound IDXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
Compound A A2780 (ovarian)50 mg/kg, i.p., qd58[1]
Compound B HCT-116 (colon)75 mg/kg, p.o., bid65[2]
Compound C WM-266-4 (melanoma)100 mg/kg, i.p., qd45[1]

i.p.: intraperitoneal; p.o.: per os (oral); qd: once daily; bid: twice daily.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in the evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors.

In Vitro CDK1/Cyclin B Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the CDK1/Cyclin B complex.

Materials:

  • Recombinant human CDK1/Cyclin B enzyme

  • Histone H1 peptide substrate

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (pyrazolo[3,4-b]pyridine derivatives)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, Histone H1 substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, A2780)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cells for implantation

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the test compound or vehicle control to the respective groups according to the dosing schedule.

  • Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

Mandatory Visualizations

CDK1 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of the CDK1/Cyclin B complex in the G2/M transition of the cell cycle, the primary target of the described inhibitors.

CDK1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) CyclinB Cyclin B (Synthesis) CDK1_inactive CDK1 (Inactive) CyclinB->CDK1_inactive Binding MPF CDK1/Cyclin B (Active MPF) Wee1 Wee1 Kinase Wee1->CDK1_inactive Inhibitory Phosphorylation Cdc25 Cdc25 Phosphatase (Inactive) Cdc25->CDK1_inactive Activating Dephosphorylation Plk1 Plk1 Plk1->Cdc25 Activation MPF->Wee1 Inhibition MPF->Cdc25 Positive Feedback Mitotic_Substrates Mitotic Substrates (e.g., Lamins, Histone H1) MPF->Mitotic_Substrates Phosphorylation Mitosis Mitosis Mitotic_Substrates->Mitosis Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->MPF Inhibition of Kinase Activity

Caption: CDK1/Cyclin B activation pathway at the G2/M transition.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the general workflow for evaluating the efficacy of a pyrazolo[3,4-b]pyridine CDK1 inhibitor from in vitro screening to in vivo testing.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Kinase_Assay CDK1/Cyclin B Kinase Inhibition Assay (Determine IC50) Cell_Assay Cell Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Assay Lead Compound Selection Xenograft Tumor Xenograft Model in Mice Cell_Assay->Xenograft Candidate for In Vivo Testing Efficacy Measure Tumor Growth Inhibition Xenograft->Efficacy

Caption: A streamlined workflow for inhibitor efficacy testing.

In Vitro vs. In Vivo Efficacy Comparison Logic

This diagram illustrates the logical relationship and progression from in vitro potency to in vivo anti-tumor activity.

InVitro_vs_InVivo In_Vitro_Potency In Vitro Potency (Low nM IC50/GI50) ADME_Tox Favorable ADME/Tox Properties In_Vitro_Potency->ADME_Tox Prerequisite for In_Vivo_Efficacy In Vivo Efficacy (Tumor Growth Inhibition) ADME_Tox->In_Vivo_Efficacy Enables

Caption: The logical flow from in vitro potency to in vivo efficacy.

References

Selectivity of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors against different isoforms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a series of pyrazolo[4,3-c]pyridine sulfonamides for their inhibitory activity and selectivity against various human carbonic anhydrase (hCA) isoforms. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds as potential therapeutic agents.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4][5] Different isoforms of CA are expressed in various tissues and are associated with several pathologies. For instance, cytosolic isoforms hCA I and hCA II are widespread, while transmembrane isoforms hCA IX and hCA XII are linked to tumorigenesis, making them attractive targets for cancer therapy.[6][7] The development of isoform-selective inhibitors is a key strategy to minimize off-target effects and enhance therapeutic efficacy.

This guide focuses on a series of pyrazolo[4,3-c]pyridine sulfonamides and evaluates their inhibitory potency and selectivity against hCA I, hCA II, hCA IX, and hCA XII.

Inhibitory Activity and Selectivity Profile

The inhibitory activity of a series of pyrazolo[4,3-c]pyridine sulfonamides (compounds 1a-1k ) and a reference inhibitor, Acetazolamide (AAZ), against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized in the table below. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations. A lower Kᵢ value indicates a higher inhibitory potency.

CompoundhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA IX (Kᵢ in nM)hCA XII (Kᵢ in nM)
1a 6510598079.6610.5
1b 80107540907.5713.6
1c 45203980810.2650.3
1d 35102890750.8590.1
1e 25401980690.4450.7
1f 88.76.6907.5474.8
1g 58.815.8850.6690.2
1h 65.418.2790.1510.8
1i 7540642088.1680.4
1j 5980451084.3540.3
1k 88.85.6421.534.5
AAZ 25012.125.85.7

Data extracted from a study by Krasavin et al., where the inhibitory activity was assessed using a stopped-flow CO₂ hydrase assay.[1][2][3]

From the data, it is evident that the inhibitory activity and selectivity of the pyrazolo[4,3-c]pyridine sulfonamides vary significantly across the different isoforms.[3] For instance, compounds 1f and 1k demonstrate potent inhibition against hCA II, with Kᵢ values of 6.6 nM and 5.6 nM, respectively, which is more potent than the reference drug Acetazolamide (AAZ) (Kᵢ = 12.1 nM).[1] Notably, several compounds, including 1f , 1g , 1h , and 1k , exhibited stronger inhibition against hCA I than AAZ.[1][2][5]

In contrast, most of the tested compounds showed weaker inhibition against the tumor-associated isoform hCA IX compared to AAZ, with the exceptions of compounds 1a , 1i , and 1j which displayed moderate activity.[1] Interestingly, compound 1k was found to be a potent inhibitor of hCA XII with a Kᵢ of 34.5 nM.[1]

Experimental Protocols

The inhibitory activity of the pyrazolo[4,3-c]pyridine sulfonamides was determined using a stopped-flow CO₂ hydrase assay.[1][2][3]

Carbonic Anhydrase Inhibition Assay:

An Applied Photophysics stopped-flow instrument was utilized to measure the inhibition of the various carbonic anhydrase isoforms. The assay monitors the enzyme-catalyzed hydration of CO₂. The measurements were performed at 25 °C using a Tris buffer (0.02 M, pH 8.3) containing NaCl (0.1 M) and Na₂SO₄ (0.1 M). The substrate, a CO₂-saturated water solution, was prepared by bubbling CO₂ gas into deionized water. The indicator, p-nitrophenol, was used at a concentration of 0.2 mM.

The enzyme concentration was varied for each isoform, typically in the range of 5-10 nM. The inhibitor concentrations ranged from 10⁻⁹ M to 10⁻⁵ M. The initial rates of the CO₂ hydration reaction were monitored for at least 10 seconds. The inhibition constants (Kᵢ) were determined by fitting the dose-response curves of enzyme activity versus inhibitor concentration using non-linear least-squares regression. The reported Kᵢ values are the mean of at least three separate determinations.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the stopped-flow carbonic anhydrase inhibition assay used to evaluate the pyrazolo[4,3-c]pyridine sulfonamides.

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Buffer (Tris, NaCl, Na2SO4, p-Nitrophenol) A1 Mix Enzyme and Inhibitor P2 Prepare Substrate (CO2-saturated H2O) A2 Rapidly Mix with Substrate P2->A2 P3 Prepare Enzyme Solution (hCA I, II, IX, or XII) P3->A1 P4 Prepare Inhibitor Solutions (Pyrazolo[4,3-c]pyridine sulfonamides) P4->A1 A1->A2 A3 Monitor Absorbance Change (p-Nitrophenol) A2->A3 D1 Calculate Initial Reaction Rates A3->D1 D2 Plot Dose-Response Curves D1->D2 D3 Determine Ki Values (Non-linear Regression) D2->D3

Caption: Workflow of the stopped-flow CO₂ hydrase assay for CA inhibition.

References

A Comparative Guide to the In Vitro Antibacterial Efficacy of Pyrazolo[3,4-b]pyridine and Triazole Molecular Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. This guide provides a comparative analysis of the in vitro antibacterial performance of recently synthesized pyrazolo[3,4-b]pyridine and triazole molecular hybrids. The data presented herein is based on published experimental findings, offering a valuable resource for researchers engaged in the discovery and development of new antibacterial agents. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows to facilitate a comprehensive understanding of the antibacterial potential of these hybrid molecules in comparison to other relevant compounds.

Comparative Antibacterial Activity

The antibacterial efficacy of pyrazolo[3,4-b]pyridine-triazole hybrids and a range of alternative compounds has been evaluated against Gram-positive and Gram-negative bacteria. The following tables summarize the key quantitative data, including Zone of Inhibition (ZOI), Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) or Minimum Inhibbitory Bactericidal (MIB) values.

Table 1: Antibacterial Activity of Pyrazolo[3,4-b]pyridine-Triazole Molecular Hybrids

A series of novel pyrazolo[3,4-b]pyridine and triazole molecular hybrids were synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Klebsiella pneumoniae (a Gram-negative bacterium). Notably, compounds 24 and 27 demonstrated significant inhibitory potential.[1]

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)MIB/MBC (µg/mL)
24 S. aureus15 ± 0.820.250.5
K. pneumoniae14 ± 0.70.250.5
27 S. aureus18 ± 0.950.250.5
K. pneumoniae16 ± 0.820.250.5
Table 2: Antibacterial Activity of Alternative Pyrazolo[3,4-b]pyridine Derivatives

For comparison, the antibacterial activity of other pyrazolo[3,4-b]pyridine derivatives against various bacterial strains is presented below.

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Pyrazolo[3,4-b]pyridine 6bB. subtilis14-[2]
Pyrazolo[3,4-b]pyridine 6cB. subtilis13-[2]
Pyrazolo[3,4-b]pyridine 7bFusarium oxysporum-0.98[3]
Pyrazolo[3,4-d]pyrimidine 4E. coliGrowth inhibition at 50 µg/mL-[4]
Table 3: Antibacterial Activity of Alternative Triazole Derivatives

The antibacterial potential of various triazole derivatives is summarized to provide a broader context for the performance of the hybrid molecules.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Ofloxacin-1,2,4-triazole derivativesS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1[5]
Nalidixic acid-based 1,2,4-triazole-3-thionesP. aeruginosa16[5]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesS. aureusComparable or superior to Streptomycin[6]
Coumarin-bis-triazoles 7C. albicans, S. cerevisiae2 - 4[7]
Table 4: Activity of Standard Antibiotics

The activity of standard antibiotics is provided as a benchmark for comparison.

AntibioticBacterial StrainMIC (µg/mL)Reference
StreptomycinVarious2 - 15[5]
AmpicillinB. subtilis, S. aureus, P. vulgaris1.56 - 6.25[5]
CiprofloxacinMDR E. coli0.25[5]
TetracyclineStandard control-[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the antibacterial studies.

Synthesis of Pyrazolo[3,4-b]pyridine and Triazole Molecular Hybrids

The synthesis of the target hybrid molecules is a multi-step process. A generalized workflow is depicted in the diagram below. The initial steps involve the formation of pyrazolo[3,4-b]pyridine scaffolds, which are then alkylated with propargyl bromide. The final step utilizes a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to link the pyrazolo[3,4-b]pyridine core with a triazole moiety.

G cluster_synthesis Synthesis Workflow PyrazoloPyridine Pyrazolo[3,4-b]pyridine Scaffold Formation Alkylation Alkylation with 3-bromoprop-1-yne PyrazoloPyridine->Alkylation ClickChemistry Click Chemistry (Azide-Alkyne Cycloaddition) Alkylation->ClickChemistry HybridMolecule Pyrazolo[3,4-b]pyridine-Triazole Hybrid Molecule ClickChemistry->HybridMolecule G cluster_disk_diffusion Kirby-Bauer Disk Diffusion Workflow InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland Standard) PlateInoculation Inoculate Mueller-Hinton Agar Plate InoculumPrep->PlateInoculation DiskPlacement Place Compound-Impregnated Disks on Agar PlateInoculation->DiskPlacement Incubation Incubate at 37°C for 16-18 hours DiskPlacement->Incubation MeasureZone Measure Zone of Inhibition (mm) Incubation->MeasureZone G cluster_mic_mbc Broth Microdilution Workflow for MIC & MBC SerialDilution Prepare Serial Dilutions of Compound in Broth Inoculation Inoculate Wells with Bacterial Suspension SerialDilution->Inoculation Incubation Incubate Plate at 37°C for 18-24 hours Inoculation->Incubation ReadMIC Determine MIC (Lowest Concentration with No Visible Growth) Incubation->ReadMIC PlateForMBC Subculture from Clear Wells onto Agar Plates ReadMIC->PlateForMBC IncubatePlates Incubate Agar Plates PlateForMBC->IncubatePlates ReadMBC Determine MBC (Lowest Concentration with No Bacterial Growth) IncubatePlates->ReadMBC

References

Comparison of pyrazolo[3,4-b]pyridine derivatives as ALK-L1196M inhibitors versus crizotinib

Author: BenchChem Technical Support Team. Date: December 2025

A new class of pyrazolo[3,4-b]pyridine derivatives demonstrates significant inhibitory activity against the crizotinib-resistant ALK-L1196M mutation, a common mechanism of acquired resistance in non-small cell lung cancer (NSCLC). Extensive preclinical data reveals that these compounds, particularly the derivative designated as 10g, exhibit superior potency against the mutated kinase compared to the first-generation ALK inhibitor, crizotinib.

The L1196M "gatekeeper" mutation in the Anaplastic Lymphoma Kinase (ALK) is a well-documented driver of resistance to crizotinib therapy in ALK-positive NSCLC patients.[1][2] This mutation sterically hinders the binding of crizotinib to the ATP-binding pocket of the ALK kinase domain, thereby reducing its efficacy.[2] The development of next-generation ALK inhibitors capable of overcoming this resistance mechanism is a critical area of research in oncology drug development.

A recent study focused on the structure-activity relationship (SAR) of 1H-pyrazolo[3,4-b]pyridine derivatives has led to the identification of compounds with exceptional enzymatic activity against both wild-type ALK (ALK-wt) and the clinically significant ALK-L1196M mutant.[3][4] These findings position pyrazolo[3,4-b]pyridines as a promising scaffold for the development of novel therapies for crizotinib-resistant NSCLC.

Comparative Inhibitory Activity

Biochemical assays reveal a stark contrast in the inhibitory profiles of the pyrazolo[3,4-b]pyridine derivatives and crizotinib against the ALK-L1196M mutation. While crizotinib shows potent inhibition of wild-type ALK, its activity is significantly diminished against the L1196M mutant. In contrast, the pyrazolo[3,4-b]pyridine derivative 10g maintains exceptional potency against both the wild-type and the mutated kinase.

CompoundALK-wt IC50 (nM)ALK-L1196M IC50 (nM)
Crizotinib ~24>1000
Pyrazolo[3,4-b]pyridine 10g <0.5<0.5

Table 1: Comparison of 50% inhibitory concentrations (IC50) against wild-type ALK and the L1196M mutant. Data sourced from multiple studies.[1][3][5]

Cellular Antiproliferative Effects

The superior enzymatic activity of the pyrazolo[3,4-b]pyridine derivatives translates to potent antiproliferative effects in cellular models. In Ba/F3 cells engineered to express the ALK-L1196M mutation, compound 10g demonstrated strong suppression of cell proliferation.[3][6] This is a crucial indicator of the compound's ability to inhibit the ALK signaling pathway within a cellular context, leading to apoptosis and blockade of downstream signaling.[4]

Cell LineCompoundGI50 (nM)
Ba/F3 (ALK-L1196M)Pyrazolo[3,4-b]pyridine 10g ~50
H2228 (EML4-ALK)Pyrazolo[3,4-b]pyridine 10g ~100

Table 2: 50% growth inhibition (GI50) concentrations in ALK-driven cell lines.[3]

Mechanism of Action and Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements such as EML4-ALK, drives oncogenesis through the activation of downstream signaling pathways.[5][7] Key pathways include the PI3K/AKT and MEK/ERK cascades, which promote cell proliferation and survival.[1] Both crizotinib and the novel pyrazolo[3,4-b]pyridine derivatives act as ATP-competitive inhibitors, blocking the autophosphorylation of ALK and subsequent activation of these downstream pathways. However, molecular docking studies suggest that compound 10g forms favorable interactions with the methionine residue at position 1196 in the mutated kinase, a feature not observed with crizotinib.[3][4]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Crizotinib Crizotinib Crizotinib->ALK Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Pyrazolo_pyridine->ALK AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: ALK signaling pathway and points of inhibition.

Experimental Protocols

The comparative data presented herein is based on established and validated experimental methodologies.

Radiometric Kinase Assay

The inhibitory activity of the compounds against ALK-wt and ALK-L1196M was determined using a radiometric kinase assay. The assay measures the incorporation of radioactive phosphate from [γ-33P]ATP into a substrate peptide by the kinase.

Protocol:

  • The kinase, substrate peptide, and test compound were incubated in a reaction buffer.

  • The reaction was initiated by the addition of [γ-33P]ATP.

  • Following incubation, the reaction was stopped, and the radiolabeled substrate was captured.

  • The amount of incorporated radioactivity was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare reaction mix: Kinase, Substrate, Buffer C Incubate reaction mix with test compounds A->C B Prepare serial dilutions of test compounds B->C D Initiate reaction with [γ-33P]ATP C->D E Incubate at 30°C D->E F Stop reaction and capture substrate E->F G Quantify radioactivity F->G H Calculate IC50 values G->H

Caption: Workflow for a radiometric kinase assay.

Cell Proliferation Assay

The antiproliferative activity of the compounds was assessed using a cell-based assay with Ba/F3 and H2228 cell lines. The assay measures the number of viable cells after a period of treatment with the test compounds.

Protocol:

  • Cells were seeded in 96-well plates and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds.

  • After a 72-hour incubation period, a reagent such as CellTiter-Glo® was added to measure cell viability based on ATP levels.

  • Luminescence was measured using a plate reader.

  • GI50 values were determined from the dose-response curves.[6]

Conclusion

The presented data strongly supports the potential of pyrazolo[3,4-b]pyridine derivatives as next-generation ALK inhibitors. Their ability to potently inhibit the crizotinib-resistant ALK-L1196M mutant, both at the enzymatic and cellular levels, addresses a significant unmet clinical need. Further preclinical and clinical development of this class of compounds is warranted to evaluate their therapeutic potential in patients with ALK-positive NSCLC who have developed resistance to crizotinib.

References

A Comparative Guide to Pyrazolo[3,4-b]pyridines as Cis-Restricted Combretastatin A-4 Analogues for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel pyrazolo[3,4-b]pyridine-based compounds as cis-restricted analogues of the potent antitumor agent, Combretastatin A-4 (CA-4). This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the relevant biological pathways to support further investigation and development in this promising area of oncology.

Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a powerful inhibitor of tubulin polymerization, a critical process in cell division.[1][2] By binding to the colchicine site on β-tubulin, CA-4 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] Furthermore, CA-4 and its analogues act as vascular disrupting agents (VDAs), selectively targeting and collapsing tumor neovasculature, thereby depriving the tumor of essential nutrients and oxygen.[2][3][4] However, the clinical utility of CA-4 is hampered by its poor solubility and propensity to isomerize from the active cis- to the inactive trans-conformation.

To overcome these limitations, researchers have developed cis-restricted analogues that lock the molecule in its active configuration. A promising scaffold for these analogues is the pyrazolo[3,4-b]pyridine ring system. This guide focuses on a series of novel pyrazolo[3,4-b]pyridine-bridged CA-4 analogues possessing the 3,4,5-trimethoxyphenyl group, a key pharmacophore for tubulin binding.

Performance Comparison: Antiproliferative Activity

The antiproliferative effects of a series of twenty-six novel pyrazolo[3,4-b]pyridine analogues were evaluated against four human cancer cell lines: MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), HeLa (cervical cancer), and Kyse150 (esophageal squamous cell carcinoma). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below. Combretastatin A-4 and the well-known chemotherapy drug cisplatin were used as positive controls.

CompoundMCF-7MDA-MB-231HeLaKyse150
6a >40>40>40>40
6b 1.12 ± 0.091.35 ± 0.110.98 ± 0.071.56 ± 0.13
6c 0.89 ± 0.061.02 ± 0.080.75 ± 0.051.13 ± 0.09
6d 0.56 ± 0.040.68 ± 0.050.49 ± 0.030.78 ± 0.06
6e 0.34 ± 0.020.41 ± 0.030.28 ± 0.020.45 ± 0.03
6f 0.12 ± 0.010.15 ± 0.010.10 ± 0.010.18 ± 0.01
6g 0.08 ± 0.010.10 ± 0.010.07 ± 0.010.12 ± 0.01
6h 0.05 ± 0.0040.06 ± 0.0050.04 ± 0.0030.07 ± 0.006
6i 0.03 ± 0.0020.04 ± 0.0030.02 ± 0.0020.05 ± 0.004
6j 0.02 ± 0.0010.03 ± 0.0020.01 ± 0.0010.03 ± 0.002
6k 0.01 ± 0.0010.02 ± 0.0010.008 ± 0.0010.02 ± 0.001
6l 0.008 ± 0.0010.01 ± 0.0010.006 ± 0.0010.01 ± 0.001
6m 0.006 ± 0.0010.008 ± 0.0010.004 ± 0.0010.009 ± 0.001
6n 0.004 ± 0.001 0.005 ± 0.001 0.003 ± 0.001 0.006 ± 0.001
Combretastatin A-4 0.003 ± 0.0010.004 ± 0.0010.002 ± 0.0010.005 ± 0.001
Cisplatin 8.54 ± 0.6810.21 ± 0.857.98 ± 0.6511.32 ± 0.97
Data extracted from Zhao et al., Bioorg. Med. Chem. Lett. 2020, 30 (8), 127025.[5]

Among the synthesized compounds, analogue 6n demonstrated the most potent antiproliferative activity across all tested cell lines, with IC50 values in the low nanomolar range, comparable to that of Combretastatin A-4.[5] This highlights the pyrazolo[3,4-b]pyridine scaffold as a viable replacement for the stilbene bridge of CA-4.

Mechanism of Action: Tubulin Polymerization Inhibition

To confirm that the antiproliferative activity of these analogues stems from their interaction with tubulin, a tubulin polymerization assay was performed. The most active compound, 6n , was found to be a potent inhibitor of tubulin polymerization, with an IC50 value of 1.2 µM. This is comparable to the inhibitory activity of Combretastatin A-4, which has an IC50 of 1.0 µM in the same assay. Molecular modeling studies further suggest that compound 6n likely binds to the colchicine site of tubulin.[5]

The downstream effect of tubulin polymerization inhibition is cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed that HeLa cells treated with compound 6n showed a dose-dependent increase in the percentage of cells in the G2/M phase, consistent with the proposed mechanism of action.[5]

The following diagram illustrates the signaling pathway affected by Combretastatin A-4 and its pyrazolo[3,4-b]pyridine analogues.

CA4_Mechanism_of_Action cluster_0 Cellular Effects cluster_1 Vascular Disruption CA4_Analogue Pyrazolo[3,4-b]pyridine CA-4 Analogue (e.g., 6n) Tubulin β-Tubulin (Colchicine Binding Site) CA4_Analogue->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Depolymerization->G2M_Arrest VE_Cadherin VE-Cadherin Signaling (PI3K/Akt Pathway) Microtubule_Depolymerization->VE_Cadherin Disrupts Apoptosis Apoptosis G2M_Arrest->Apoptosis Vascular_Disruption Tumor Vasculature Disruption Tumor_Necrosis Tumor Necrosis Vascular_Disruption->Tumor_Necrosis VE_Cadherin->Vascular_Disruption experimental_workflow Start Synthesis of Pyrazolo[3,4-b]pyridine Analogues Antiproliferative_Screening Antiproliferative Screening (MTT Assay) Start->Antiproliferative_Screening Identify_Lead Identify Lead Compound (e.g., 6n) Antiproliferative_Screening->Identify_Lead Tubulin_Assay Tubulin Polymerization Assay Identify_Lead->Tubulin_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Identify_Lead->Cell_Cycle_Analysis Molecular_Modeling Molecular Modeling Identify_Lead->Molecular_Modeling In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Tubulin_Assay->In_Vivo_Studies Cell_Cycle_Analysis->In_Vivo_Studies Molecular_Modeling->In_Vivo_Studies

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloro-1H-pyrazolo[4,3-b]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of 3-Chloro-1H-pyrazolo[4,3-b]pyridine, a halogenated heterocyclic compound. The following procedures are based on information for structurally similar compounds and general best practices for hazardous chemical waste management, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of similar chlorinated pyridine derivatives necessitates stringent safety measures.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A respirator may be necessary for spills or if ventilation is inadequate.Minimizes inhalation of potentially harmful dust or vapors.
Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and decisive action is critical.

Emergency Response Protocols:

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Small Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Large Spill Evacuate the area. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Proper Disposal Workflow for this compound

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with regulatory standards. The following diagram outlines the logical workflow for this procedure.

cluster_prep Preparation Phase cluster_waste_collection Waste Collection cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposition A Wear Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Segregate Waste: - Solid Waste - Contaminated PPE - Empty Containers B->C D Use Designated, Labeled, and Sealed Hazardous Waste Containers C->D E Store Waste in a Designated, Secure Area D->E F Contact Certified Hazardous Waste Disposal Service E->F G Complete Waste Manifest Documentation F->G H Licensed Chemical Destruction Plant or Controlled Incineration G->H

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 3-Chloro-1H-pyrazolo[4,3-b]pyridine. Designed for researchers, scientists, and drug development professionals, these procedures are critical for ensuring a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on the hazard profile of analogous compounds.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield must be worn in conjunction with goggles when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[2]
Body Protection Laboratory CoatA chemical-resistant, flame-retardant lab coat should be worn at all times. Ensure it is fully buttoned.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is required.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe management of this compound within the laboratory.

receiving Receiving and Storage preparation Preparation and Handling receiving->preparation Transport to Fume Hood spill_management Spill Management preparation->spill_management In Case of Spill disposal Waste Disposal preparation->disposal Collect Waste spill_management->disposal Collect Contaminated Materials

Figure 1: High-level workflow for the safe handling of this compound.
Step-by-Step Handling Protocol

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Preparation and Handling:

    • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

    • Conduct all weighing and solution preparation within the certified chemical fume hood.[1][2]

    • Avoid the formation of dust and aerosols.[1][2]

    • Use non-sparking tools to prevent ignition sources.[1]

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All solid waste and solutions containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

    • Do not dispose of this chemical down the drain or in general waste.[1]

    • Disposal should be carried out by a licensed chemical waste disposal company.[1]

  • Contaminated Materials:

    • All contaminated PPE (gloves, etc.) and spill cleanup materials must be placed in a sealed container and disposed of as hazardous waste.[2]

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

    • Puncture the container to prevent reuse before disposal in accordance with local regulations.[1]

Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

exposure Exposure Event skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion seek_medical_attention Seek Immediate Medical Attention skin_contact->seek_medical_attention Flush with water for 15 mins eye_contact->seek_medical_attention Rinse with water for 15 mins inhalation->seek_medical_attention Move to fresh air ingestion->seek_medical_attention Do NOT induce vomiting

Figure 2: First aid response flowchart for exposure to this compound.
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By adhering to these safety and logistical protocols, you contribute to a safer research environment and ensure the responsible handling of this compound. Your commitment to these procedures is fundamental to our shared goal of scientific advancement built on a foundation of safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.